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  • Product: omega-agatoxin TK
  • CAS: 158484-42-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Omega-Agatoxin TK: A Potent and Selective Blocker of P/Q-Type Calcium Channels from Spider Venom

This technical guide provides a comprehensive overview of omega-agatoxin TK (ω-Aga-TK), a neurotoxic peptide isolated from the venom of the funnel-web spider, Agelenopsis aperta. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of omega-agatoxin TK (ω-Aga-TK), a neurotoxic peptide isolated from the venom of the funnel-web spider, Agelenopsis aperta. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and practical methodologies for working with this potent and selective blocker of P/Q-type (Cav2.1) voltage-gated calcium channels. The narrative emphasizes not just the "what" but the "why" behind experimental choices, ensuring a deep, actionable understanding of this invaluable research tool.

Introduction: The Significance of Omega-Agatoxin TK

Spider venoms are a rich and complex library of bioactive molecules, honed by millions of years of evolution to precisely target the nervous systems of prey and predators. Among these, the agatoxins from the North American funnel-web spider, Agelenopsis aperta, have emerged as critical tools for neuroscience research.[1][2] Omega-agatoxin TK, also known as omega-agatoxin IVB, is a 48-amino-acid peptide that stands out due to its high potency and selectivity for P/Q-type voltage-gated calcium channels.[3][4] These channels are crucial for the rapid influx of calcium into presynaptic nerve terminals, which in turn triggers neurotransmitter release.[2] The ability of ω-Aga-TK to selectively block these channels makes it an indispensable tool for dissecting the complex processes of synaptic transmission and neuronal excitability. Notably, ω-Aga-TK is significantly more abundant in the venom of A. aperta than its more widely known counterpart, ω-agatoxin IVA, making it a more accessible target for purification.[5]

Biochemical and Pharmacological Profile

A thorough understanding of the molecular characteristics of ω-Aga-TK is fundamental to its effective application in research.

Molecular Characteristics

The primary structure of ω-Aga-TK is a 48-amino acid polypeptide chain.[3] A critical and unusual feature of this toxin is the presence of a D-serine residue at position 46.[3] This post-translational modification is essential for its high-potency blockade of P-type calcium channels; synthetic versions with the more common L-serine at this position exhibit significantly reduced activity.[3] The toxin's structure is further stabilized by four disulfide bridges, which create a compact and stable conformation.[6]

PropertyValueSource
Full Name omega-agatoxin Tsukuba[1]
Abbreviation ω-Aga-TK, ω-Aga-IVB[4][6]
Source Agelenopsis aperta (funnel-web spider) venom[3]
Amino Acid Residues 48[3]
Molecular Weight ~5273.02 Da[7]
Key Structural Feature D-serine at position 46[3]
Disulfide Bridges 4[6]
Pharmacological Activity

Omega-agatoxin TK is a highly potent and selective antagonist of P/Q-type voltage-gated calcium channels.[7] It exhibits a high affinity for these channels, with reported IC50 values in the low nanomolar range. For instance, it inhibits the high potassium-induced rise in intracellular calcium in cerebral nerve endings with an IC50 of approximately 60 nM.[5][7] Importantly, ω-Aga-TK shows little to no activity at L-type, N-type, or T-type calcium channels, underscoring its value as a selective pharmacological tool.[4]

Sourcing and Purification of Native Omega-Agatoxin TK

The journey from spider venom to a purified, research-grade toxin involves a multi-step process that demands precision and expertise. While synthetic routes are available, the isolation of the native toxin remains a crucial methodology.[8]

Venom Extraction from Agelenopsis aperta

The initial and most critical step is the collection of crude venom. Electrical stimulation is a commonly employed and effective method that allows for the repeated "milking" of spiders.[2]

  • Spider Anesthetization: Anesthetize an adult Agelenopsis aperta spider using a brief exposure to carbon dioxide. This minimizes stress and trauma to the spider.

  • Positioning: Gently restrain the anesthetized spider, ensuring clear access to the chelicerae (fangs).

  • Stimulation: Apply a low-voltage electrical stimulus (typically 5-15V) to the base of the chelicerae using fine-tipped electrodes. This induces contraction of the venom gland musculature, expelling venom.[9]

  • Venom Collection: Carefully collect the clear venom droplets that form on the fang tips using a microcapillary tube.[9]

  • Pooling and Storage: Expel the collected venom from the capillary tube into a microcentrifuge tube containing a small volume of a suitable buffer (e.g., 100 mM ammonium acetate, pH 6.8) to prevent degradation. Immediately freeze the collected venom at -80°C for long-term storage. To prevent proteolysis, the crude venom can be dissolved in an EDTA plasma.[2]

Alternatively, for terminal experiments, venom glands can be microdissected.[10][11][12] This method can yield a higher quantity of venom components but includes cellular debris that must be removed.[9]

Purification by High-Performance Liquid Chromatography (HPLC)

The purification of ω-Aga-TK from crude venom is typically achieved through a two-step reverse-phase HPLC (RP-HPLC) process.[1] This technique separates peptides based on their hydrophobicity.

Step 1: Initial Fractionation

  • Column: C18 reverse-phase column (e.g., Vydac C18, 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

Step 2: Final Purification

  • Column: A different selectivity reverse-phase column, such as a C8 or a phenyl column, can be used to achieve baseline separation of closely eluting peptides.

  • Gradient: A shallower gradient around the elution point of ω-Aga-TK from the first step will enhance resolution.

  • Fraction Analysis: Analyze the collected fractions from the second HPLC run for purity using mass spectrometry. Pool the fractions containing pure ω-Aga-TK.

  • Lyophilization: Lyophilize the pooled, pure fractions to obtain a stable powder of the toxin.

HPLC_Purification_Workflow cluster_0 Venom Preparation cluster_1 Step 1: Initial HPLC Fractionation cluster_2 Step 2: Final Purification cluster_3 Final Product CrudeVenom Crude Venom from A. aperta Centrifugation Centrifugation (remove debris) CrudeVenom->Centrifugation HPLC1 C18 RP-HPLC Centrifugation->HPLC1 Fractions1 Collect Fractions HPLC1->Fractions1 HPLC2 C8 or Phenyl RP-HPLC Fractions1->HPLC2 Fractions2 Collect Fractions HPLC2->Fractions2 Lyophilization Lyophilization Fractions2->Lyophilization PureToxin Pure ω-Aga-TK Powder Lyophilization->PureToxin

HPLC Purification Workflow for ω-Aga-TK.

Molecular Characterization of Purified Omega-Agatoxin TK

Once purified, it is imperative to confirm the identity and integrity of the toxin.

Mass Spectrometry

Mass spectrometry is used to determine the precise molecular weight of the purified peptide.

  • Sample Preparation: Reconstitute a small amount of the lyophilized toxin in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50).

  • Instrumentation: Utilize either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode.

  • Data Analysis: Compare the observed molecular weight to the theoretical molecular weight calculated from the known amino acid sequence.

Amino Acid Analysis and Sequencing

Amino acid analysis and N-terminal sequencing (Edman degradation) can be used to confirm the amino acid composition and sequence of the purified toxin. This is particularly important to verify the identity of the toxin and to ensure that no unexpected modifications have occurred during purification.

Mechanism of Action: Blockade of P/Q-Type Calcium Channels

The primary mechanism of action of ω-Aga-TK is the blockade of P/Q-type voltage-gated calcium channels.[2] This blockade prevents the influx of Ca2+ into the presynaptic terminal upon the arrival of an action potential, thereby inhibiting the release of neurotransmitters such as glutamate.[2][5]

Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron AP Action Potential Arrives Depolarization Membrane Depolarization AP->Depolarization CaV2_1 P/Q-type Ca²⁺ Channel (CaV2.1) Depolarization->CaV2_1 Ca_Influx Ca²⁺ Influx CaV2_1->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Neurotransmitter Release (e.g., Glutamate) Vesicle_Fusion->NT_Release Receptor Postsynaptic Receptors NT_Release->Receptor Postsynaptic_Potential Postsynaptic Potential Receptor->Postsynaptic_Potential OmegaAgaTK ω-Agatoxin TK OmegaAgaTK->CaV2_1 blocks Block Blockade

Mechanism of ω-Aga-TK Action on Synaptic Transmission.

Functional Characterization: Electrophysiological Assays

The gold standard for characterizing the functional activity of ion channel modulators like ω-Aga-TK is the patch-clamp technique.[13][14] This method allows for the direct measurement of ion channel currents in live cells.

Cell Preparation

A variety of cell types that endogenously express P/Q-type calcium channels can be used. Primary cultures of cerebellar Purkinje neurons or cerebral cortical neurons are excellent model systems.[4][13] Alternatively, heterologous expression systems (e.g., HEK293 or CHO cells) transfected with the genes encoding the subunits of the Cav2.1 channel can be used for more controlled experiments.

Experimental Protocol: Whole-Cell Patch-Clamp Recording
  • Cell Culture: Plate the chosen cells on glass coverslips and culture under appropriate conditions.

  • Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). To isolate Ca2+ currents, Na+ and K+ channel blockers (e.g., tetrodotoxin and tetraethylammonium) should be included.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 10 HEPES (pH 7.2 with CsOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the calcium channels in a closed state.

    • Apply depolarizing voltage steps (e.g., to 0 mV) to activate the P/Q-type calcium channels and record the resulting inward Ca2+ currents.

  • Toxin Application:

    • After obtaining a stable baseline recording, perfuse the external solution containing a known concentration of ω-Aga-TK onto the cell.

    • Continuously record the calcium currents during toxin application to observe the time course of the block.

    • To determine the IC50, apply a range of toxin concentrations and measure the steady-state block at each concentration.

  • Data Analysis:

    • Measure the peak amplitude of the calcium currents before and after toxin application.

    • Plot the percentage of current inhibition as a function of toxin concentration and fit the data with a Hill equation to determine the IC50.

Applications in Research and Therapeutic Potential

A Tool for Neuroscience Research

The high selectivity of ω-Aga-TK for P/Q-type calcium channels makes it an invaluable tool for:

  • Dissecting Synaptic Transmission: By selectively blocking P/Q-type channels, researchers can determine the contribution of these channels to neurotransmitter release at specific synapses.[5]

  • Investigating Neuronal Excitability: Understanding the role of P/Q-type channels in shaping the firing patterns of different types of neurons.

  • Characterizing Calcium Channel Subtypes: Differentiating between P/Q-type currents and other calcium currents in native tissues.[13]

Therapeutic Potential

Given the critical role of P/Q-type calcium channels in the nervous system, their modulation has significant therapeutic potential. While ω-Aga-TK itself is a peptide and thus has limitations in terms of oral bioavailability and crossing the blood-brain barrier, it serves as a crucial lead compound for the development of novel therapeutics. The general class of calcium channel blockers is already widely used for conditions such as hypertension, angina, and arrhythmias.[15][16] More specifically, blockers of neuronal calcium channels are being investigated for:

  • Neuropathic Pain: Aberrant P/Q-type channel activity is implicated in certain chronic pain states.[17]

  • Epilepsy: Dysregulation of neuronal excitability is a hallmark of epilepsy.

  • Migraine: Some calcium channel blockers are used for migraine prophylaxis.[18]

  • Neurodegenerative Diseases: Altered calcium homeostasis is a common feature of many neurodegenerative disorders.

While preclinical studies have shown the potential of other spider venom peptides targeting calcium channels, further research is needed to fully explore the therapeutic applications of ω-Aga-TK and its derivatives.[19]

Conclusion

Omega-agatoxin TK is a powerful and precise tool for the study of P/Q-type voltage-gated calcium channels. Its high selectivity and potency, coupled with its relative abundance in the venom of Agelenopsis aperta, make it an attractive subject for both basic neuroscience research and as a template for the design of novel therapeutics. This guide has provided a comprehensive overview of the key methodologies for sourcing, purifying, characterizing, and functionally assessing this important neurotoxin, with the aim of empowering researchers to effectively utilize it in their scientific endeavors.

References

  • Kuwada, M., et al. (1994). Omega-agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels in cerebellar Purkinje neurons. Molecular pharmacology, 46(4), 587–593. [Link]

  • Garb, J. E., et al. (2014). Extraction of Venom and Venom Gland Microdissections from Spiders for Proteomic and Transcriptomic Analyses. Journal of visualized experiments : JoVE, (93), 51618. [Link]

  • Garb, J. E., et al. (2014). Extraction of Venom and Venom Gland Microdissections from Spiders for Proteomic and Transcriptomic Analyses. Semantic Scholar. [Link]

  • Garb, J. E., et al. (2014). Extraction of Venom and Venom Gland Microdissections from Spiders for Proteomic and Transcriptomic Analyses. ResearchGate. [Link]

  • Teramoto, T., et al. (1993). A novel peptide from funnel web spider venom, omega-Aga-TK, selectively blocks, P-type calcium channels. Biochemical and biophysical research communications, 196(1), 134–140. [Link]

  • Catterall, W. A., et al. (2011). Peptide neurotoxins that affect voltage-gated calcium channels: a close-up on ω-agatoxins. Toxins, 3(4), 337–361. [Link]

  • Adams, M. E., et al. (1993). Structure and properties of omega-agatoxin IVB, a new antagonist of P-type calcium channels. Molecular pharmacology, 44(4), 681–688. [Link]

  • Sitges, M., et al. (2005). Omega-agatoxin-TK is a useful tool to study P-type Ca2+ channel-mediated changes in internal Ca2+ and glutamate release in depolarised brain nerve terminals. Neurochemistry international, 46(1), 53–60. [Link]

  • Wikipedia contributors. (2023). Agatoxin. Wikipedia, The Free Encyclopedia. [Link]

  • Teramoto, T., et al. (1997). A novel type of calcium channel sensitive to omega-agatoxin-TK in cultured rat cerebral cortical neurons. Brain research, 756(1-2), 225–230. [Link]

  • Najib, J. (1996). Solid-phase synthesis of omega-agatoxin IVA, a P-type calcium channel blocker. Journal of peptide science : an official publication of the European Peptide Society, 2(5), 309–317. [Link]

  • Zis, P., et al. (2025). Therapeutic Potential of Calcium Channel Blockers in Neuropsychiatric, Endocrine and Pain Disorders. Cells, 14(15), 1475. [Link]

  • Catterall, W. A., et al. (2011). Peptide Neurotoxins that Affect Voltage-Gated Calcium Channels: A Close-Up on ω-Agatoxins. Toxins, 3(4), 337–361. [Link]

  • Herzig, V., et al. (2015). Spider Venom: Components, Modes of Action, and Novel Strategies in Transcriptomic and Proteomic Analyses. Toxins, 7(9), 3448–3507. [Link]

  • Lyons, K., et al. (2023). Venom extraction method influences venom composition and potency in the giant house spider Eratigena atrica (C. L. Koch, 1843). Toxicon, 234, 107303. [Link]

  • Cleveland Clinic. (2025). Calcium Channel Blockers. Cleveland Clinic. [Link]

  • Taylor, B. N., & Cascella, M. (2024). Calcium Channel Blockers. StatPearls. [Link]

  • Zis, P., et al. (2025). Therapeutic Potential of Calcium Channel Blockers in Neuropsychiatric, Endocrine and Pain Disorders. ResearchGate. [Link]

  • Mayo Clinic. (n.d.). Calcium channel blockers. Mayo Clinic. [Link]

  • Creative Bioarray. (n.d.). Manual Patch-clamp Technique. Creative Bioarray. [Link]

Sources

Exploratory

structure and sequence of omega-agatoxin TK

Technical Monograph: Structural Dynamics and Synthesis of -Agatoxin TK Executive Summary -Agatoxin TK ( -Aga TK) is a 48-residue peptidyl toxin isolated from the venom of the American funnel-web spider, Agelenopsis apert...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Dynamics and Synthesis of


-Agatoxin TK 

Executive Summary


-Agatoxin TK (

-Aga TK) is a 48-residue peptidyl toxin isolated from the venom of the American funnel-web spider, Agelenopsis aperta.[1] It acts as a potent, state-dependent inhibitor of P/Q-type voltage-gated calcium channels (Cav2.1). Unlike simple pore blockers,

-Aga TK functions as a gating modifier, stabilizing the channel in a closed/deactivated state.

This guide addresses a critical failure point in


-Aga TK research: the stereochemical configuration of residue 46. Native 

-Aga TK contains a D-Serine at position 46, a post-translational modification essential for high-affinity binding (

nM).[2] Synthetic preparations failing to incorporate this D-isomer exhibit 80–90 fold reduced potency. This monograph details the correct structural architecture, synthesis protocols, and mechanistic pathways required for valid experimental outcomes.

Part 1: Molecular Architecture

The efficacy of


-Aga TK relies on a rigid "Inhibitor Cystine Knot" (ICK)-like scaffold stabilized by four disulfide bridges.[3] This compact structure grants the peptide extreme resistance to proteolysis and thermal denaturation.
Primary Sequence and Stereochemistry

The amino acid sequence is characterized by a high cysteine content (16%) and a C-terminal amide.

Table 1:


-Agatoxin TK Physicochemical Profile 
ParameterValueNotes
Length 48 Amino Acids
Monoisotopic Mass ~5274 DaDependent on folding state
Isoelectric Point (pI) ~8.4Basic peptide
Critical Modification D-Serine at Pos 46 CRITICAL: Essential for bioactivity
C-Terminus Amidated (

)
Prevents ionization of C-term carboxyl

Sequence: Glu-Asp-Asn-Cys-Ile-Ala-Glu-Asp-Tyr-Gly-Lys-Cys-Thr-Trp-Gly-Gly-Thr-Lys-Cys-Cys-Arg-Gly-Arg-Pro-Cys-Arg-Cys-Ser-Met-Ile-Gly-Thr-Asn-Cys-Glu-Cys-Thr-Pro-Arg-Leu-Ile-Met-Glu-Gly-Leu-D-Ser -Phe-Ala-NH2

Disulfide Connectivity (The Scaffold)

The folding pattern of


-Aga TK is homologous to 

-Agatoxin IVB.[3] The four disulfide bridges constrain the peptide core, presenting the C-terminal tail (containing D-Ser46) to the calcium channel receptor site.

Connectivity Map:

  • Cys4 — Cys20[2]

  • Cys12 — Cys25[2]

  • Cys19 — Cys36[2]

  • Cys27 — Cys34[2]

Technical Note: The Cys19–Cys36 and Cys27–Cys34 linkages differ from the canonical ICK motif found in other spider toxins, creating a unique "loop" topology that dictates specificity for P/Q-type channels over N-type.

Visualization 1: Structural Connectivity Map This diagram illustrates the primary sequence flow and the specific disulfide bridging pattern required for bioactivity.

AgaTK_Structure N_term N-Term (Glu1) C4 Cys4 N_term->C4 Backbone C12 Cys12 C4->C12 Backbone C20 Cys20 C4->C20 SS 1 C19 Cys19 C12->C19 Backbone C25 Cys25 C12->C25 SS 2 C19->C20 Backbone C36 Cys36 C19->C36 SS 3 C20->C25 Backbone C27 Cys27 C25->C27 Backbone C34 Cys34 C27->C34 Backbone C27->C34 SS 4 C34->C36 Backbone D_Ser D-Ser46 (Critical) C36->D_Ser Backbone C_term C-Term (Ala48-NH2) D_Ser->C_term Backbone

Caption: Disulfide topology of


-Agatoxin TK. Note the critical D-Serine residue near the C-terminus.[1]

Part 2: Synthesis and Folding Protocol

Synthesizing


-Aga TK requires Fmoc solid-phase peptide synthesis (SPPS). The primary challenge is not the chain assembly, but the oxidative folding  to achieve the correct disulfide isomer.
Step-by-Step Synthesis Workflow

Reagents Required:

  • Resin: Rink Amide MBHA resin (0.5 mmol/g loading).

  • Amino Acids: Standard Fmoc-L-AA-OH, except for Fmoc-D-Ser(tBu)-OH at position 46.

  • Coupling: HBTU/HOBt or DIC/Oxyma.

  • Cleavage Cocktail: TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5).

Protocol:

  • Resin Loading: Swell Rink Amide resin in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF).

  • Chain Assembly: Perform sequential couplings.

    • Critical Step: At cycle 46, ensure the canister is loaded with Fmoc-D-Serine , not L-Serine. Label this explicitly to avoid automated errors.

  • Cleavage: Incubate resin in Cleavage Cocktail for 3 hours. The Ethanedithiol (EDT) is vital to prevent re-attachment of protecting groups to the Tryptophan (Trp14) and Methionine (Met29/41) residues.

  • Precipitation: Precipitate crude linear peptide in ice-cold diethyl ether. Centrifuge and dry.

Oxidative Refolding Strategy

The linear peptide is inactive. It must be folded in a redox buffer to allow thermodynamic shuffling of disulfide bonds.

  • Buffer: 0.1 M Ammonium Acetate, pH 7.8.

  • Redox Pair: 1 mM GSH (Reduced Glutathione) / 0.1 mM GSSG (Oxidized Glutathione).

  • Concentration: 0.1 mg/mL (Dilute conditions prevent intermolecular aggregation).

  • Duration: Stir at

    
     for 24–48 hours. Monitoring by HPLC is required to observe the shift from the linear peak to the folded peak (which elutes earlier due to compactness).
    

Visualization 2: Synthesis & Folding Workflow A logical flow for producing bioactive toxin, emphasizing the D-Serine checkpoint.

Synthesis_Flow cluster_SPPS Solid Phase Synthesis cluster_Process Post-Synthesis Processing cluster_Folding Oxidative Folding Step1 Rink Amide Resin (Fmoc Deprotection) Step2 Chain Assembly (AA 48 to 47) Step1->Step2 Step3 CRITICAL: Couple Fmoc-D-Ser(tBu)-OH (Position 46) Step2->Step3 Step4 Complete Chain Assembly (AA 45 to 1) Step3->Step4 Step5 Cleavage (TFA/EDT) Scavenger essential for Trp/Met Step4->Step5 Step6 Ether Precipitation (Linear Crude Peptide) Step5->Step6 Step7 Dilution (0.1 mg/mL) Ammonium Acetate pH 7.8 Step6->Step7 Step8 Redox Shuffling GSH / GSSG (10:1) Step7->Step8 Step9 HPLC Purification Isolate Folded Isomer Step8->Step9

Caption: Workflow for


-Aga TK synthesis. The D-Serine incorporation is the primary quality control point.

Part 3: Structural Pharmacology


-Aga TK is a "gating modifier," distinct from pore blockers like cadmium or small molecules.
Mechanism of Action

The toxin binds to the extracellular S3-S4 loop of the Domain IV voltage-sensing segment on the Cav2.1 (


) subunit.
  • Binding: The toxin anchors to the channel surface. The C-terminal tail (with D-Ser46) is crucial for high-affinity interaction.

  • Stabilization: It stabilizes the voltage sensor in the "down" (closed) position.

  • Effect: A much stronger depolarization is required to open the channel. In standard physiological ranges, the channel appears "blocked."

Specificity and Kinetics
  • Target: P-type (high affinity) and Q-type (moderate affinity) channels.[2]

  • Reversibility: Unlike

    
    -Agatoxin IVA, which is often effectively irreversible, 
    
    
    
    -Aga TK washout is faster, particularly in Q-type variants.
  • Voltage Dependence: Strong depolarization (e.g., +80 mV pulses) can temporarily dislodge the toxin, relieving the block. This "relief of block" is a hallmark of gating modifiers.

Visualization 3: Gating Modification Mechanism Illustrating how the toxin shifts the energy landscape of the channel.

Mechanism Closed Cav2.1 Channel (Closed State) Open Cav2.1 Channel (Open State) Closed->Open Depolarization (Normal Physiology) Blocked Toxin-Channel Complex (Stabilized Closed) Closed->Blocked omega-Aga TK Binding (High Affinity) Open->Closed Repolarization Blocked->Closed Washout (Slow) Blocked->Open Extreme Depolarization (> +80mV)

Caption: Kinetic model of inhibition. The toxin traps the channel in the closed state, preventing activation at normal voltages.

Part 4: Handling and Storage

To maintain scientific integrity, follow these handling protocols:

  • Reconstitution: Dissolve lyophilized powder in distilled water. Do not use glass containers for dilute solutions (<10

    
    M) as the peptide is highly basic (pI ~8.4) and will adsorb to negatively charged glass surfaces. Use polypropylene (Eppendorf) tubes.
    
  • Aliquot: Store stock solutions (e.g., 100

    
    M) at -20°C or -80°C. Avoid repeated freeze-thaw cycles which can disrupt the disulfide scaffold.
    
  • Oxidation: If the peptide loses activity, it may have formed incorrect disulfide isomers or aggregates. Re-verify via HPLC.

References

  • Kuwada, M., et al. (1994). "Omega-Agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels in cerebellar Purkinje neurons."[2] Molecular Pharmacology.

  • MedChemExpress. "Omega-Agatoxin TK Product Information and Sequence Data." MedChemExpress.

  • UniProt Consortium. "UniProtKB - P30288 (Omega-agatoxin-IVA/TK Family)." UniProt.[4][5][6][7][8][9]

  • Teramoto, T., et al. (1995). "Two types of calcium channels sensitive to omega-agatoxin-TK in cultured rat hippocampal neurones." Neuropharmacology.

  • Nishio, H., et al. (1993). "Solid-phase synthesis of omega-agatoxin IVA, a P-type calcium channel blocker." Biochemical and Biophysical Research Communications.

Sources

Foundational

ω-Agatoxin TK: A Comprehensive Technical Guide for Selective P/Q-type Calcium Channel Blockade

Introduction: The Critical Role of P/Q-type Calcium Channels in Neuronal Signaling Voltage-gated calcium channels (VGCCs) are fundamental to a vast array of physiological processes, acting as key transducers of electrica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of P/Q-type Calcium Channels in Neuronal Signaling

Voltage-gated calcium channels (VGCCs) are fundamental to a vast array of physiological processes, acting as key transducers of electrical signals into intracellular calcium transients.[1] Among the various types of VGCCs, the P/Q-type (Cav2.1) channels are of paramount importance in the central nervous system.[2] These channels are densely expressed at presynaptic terminals and are instrumental in triggering the release of neurotransmitters.[3] The influx of calcium through P/Q-type channels initiates the fusion of synaptic vesicles with the presynaptic membrane, a critical step in synaptic transmission.[3] Given their central role in neurotransmission, the precise modulation of P/Q-type channels is a key area of research in neuroscience and drug development for neurological disorders such as epilepsy.[2]

ω-Agatoxin TK: A Potent and Selective Pharmacological Tool

ω-Agatoxin TK is a peptidyl toxin isolated from the venom of the funnel-web spider, Agelenopsis aperta.[3][4] It has emerged as a highly potent and selective blocker of P/Q-type calcium channels, making it an invaluable tool for researchers seeking to dissect the physiological and pathological roles of these channels.[4][5] Notably, ω-Agatoxin TK demonstrates negligible effects on L-type, N-type, or T-type calcium channels, ensuring a high degree of target specificity in experimental systems.[4]

Molecular Profile and Mechanism of Action

ω-Agatoxin TK is a 48-amino-acid peptide with a molecular weight of approximately 5273.02 Da.[5] Its high-affinity binding and subsequent channel blockade are critically dependent on its tertiary structure, which is stabilized by four disulfide bridges.[5] A key structural feature that confers high potency to native ω-Agatoxin TK is the presence of a D-serine residue at position 46.[6] Synthetic versions of the toxin with the more common L-serine at this position exhibit an 80-90 fold reduction in their ability to block P-type calcium channels, highlighting the stereospecificity of the toxin-channel interaction.[6]

The mechanism of action involves the toxin binding to the external pore of the P/Q-type channel, physically occluding the passage of calcium ions. This direct blockade of ion influx effectively uncouples membrane depolarization from neurotransmitter release and other calcium-dependent downstream signaling events.

Data Presentation: Pharmacological Properties of ω-Agatoxins

The following table summarizes the inhibitory concentrations (IC50) of ω-agatoxins on different types of calcium channels, illustrating the selectivity of ω-Agatoxin TK's close relative, ω-Agatoxin IVA, for P/Q-type channels.

ToxinChannel TypeIC50Reference
ω-Agatoxin TKP/Q-type Ca2+~60 nM[4]
ω-Agatoxin IVAP-type Ca2+2 nM[7]
ω-Agatoxin IVAQ-type Ca2+90 nM[7]

Experimental Protocols

Reconstitution and Handling of ω-Agatoxin TK

Causality Behind the Protocol: Lyophilized peptides require careful handling to ensure their stability and activity. The choice of solvent is critical to prevent aggregation and degradation. For most peptides, sterile water is the preferred solvent. However, for those with solubility issues, weak acid or a small amount of an organic solvent like DMSO can be used. Aliquoting the stock solution is a crucial step to avoid repeated freeze-thaw cycles, which can denature the peptide.

Step-by-Step Methodology:

  • Centrifugation: Before opening, centrifuge the vial of lyophilized ω-Agatoxin TK at low speed to pellet any powder that may have become dislodged during shipping.

  • Reconstitution:

    • Initially, attempt to dissolve the peptide in sterile, deionized water to a desired stock concentration (e.g., 1 mM).

    • If solubility in water is limited, a 10%-30% acetic acid solution can be used.

    • As a final resort for highly insoluble peptides, a small volume of DMSO can be used to dissolve the peptide, followed by dilution with the aqueous buffer of choice.

  • Vortexing and Sonication: Gently vortex the solution to ensure the peptide is fully dissolved. If necessary, a brief sonication in a water bath can aid in solubilization.

  • Aliquoting: Prepare single-use aliquots of the stock solution in low-protein-binding microcentrifuge tubes. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.

  • Storage:

    • Store the lyophilized peptide at -20°C for long-term storage (up to 1 year).[8]

    • Store the reconstituted stock solution at -20°C for up to one month.[7] For longer-term storage of the solution, -80°C is recommended (up to 2 years).[8]

Electrophysiological Recording of P/Q-type Currents using Whole-Cell Patch-Clamp

Causality Behind the Protocol: The whole-cell patch-clamp technique allows for the direct measurement of ion channel currents from a single cell. To isolate P/Q-type currents, it is essential to block other voltage-gated ion channels pharmacologically. The composition of the internal and external solutions is designed to optimize the recording of calcium currents while minimizing contamination from other ionic currents.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells expressing P/Q-type calcium channels (e.g., cerebellar Purkinje neurons, HEK293 cells transfected with Cav2.1) on glass coverslips suitable for microscopy.

  • Solution Preparation:

    • External Solution (in mM): 130 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 TTX (to block voltage-gated sodium channels). Adjust pH to 7.4 with TEA-OH.

    • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establishing a Whole-Cell Configuration:

    • Approach a target cell with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -80 mV.

    • Elicit calcium currents using a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments).

    • Record the baseline P/Q-type currents.

  • Application of ω-Agatoxin TK:

    • Prepare a working solution of ω-Agatoxin TK in the external solution at a final concentration of 100-200 nM.

    • Perfuse the recording chamber with the ω-Agatoxin TK-containing external solution.

    • Allow sufficient time for the toxin to bind and block the channels (typically 5-10 minutes).

  • Post-Toxin Data Acquisition: Repeat the voltage-step protocol to record the remaining currents. The difference between the pre- and post-toxin currents represents the ω-Agatoxin TK-sensitive P/Q-type current.

Calcium Imaging with Fura-2 AM

Causality Behind the Protocol: Fura-2 AM is a ratiometric calcium indicator that allows for the quantitative measurement of intracellular calcium concentrations. By measuring the fluorescence emission at two different excitation wavelengths, the ratio of the intensities provides a measure of the intracellular calcium concentration that is largely independent of dye concentration and cell thickness. Using ω-Agatoxin TK in conjunction with Fura-2 AM allows for the specific investigation of the contribution of P/Q-type channels to calcium influx.

Step-by-Step Methodology:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM in a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS). The addition of a small amount of Pluronic F-127 can aid in dye solubilization and cell loading.

    • Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells three times with fresh HBSS to remove extracellular dye.

  • Baseline Fluorescence Measurement:

    • Mount the coverslip on the stage of a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and record the emission at ~510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380).

  • Stimulation and Inhibition:

    • Stimulate the cells with a depolarizing agent (e.g., high potassium solution) to induce calcium influx.

    • Record the change in the F340/F380 ratio.

    • Wash out the stimulus and allow the cells to return to baseline.

    • Pre-incubate the cells with ω-Agatoxin TK (100-200 nM) for 10-15 minutes.

    • Re-apply the depolarizing stimulus in the presence of the toxin and record the fluorescence ratio.

  • Data Analysis: The reduction in the peak fluorescence ratio in the presence of ω-Agatoxin TK represents the contribution of P/Q-type calcium channels to the depolarization-induced calcium influx.

Mandatory Visualizations

P_Q_Type_Channel_Blockade cluster_membrane Presynaptic Membrane PQ_Channel_Open P/Q-type Ca²⁺ Channel (Open State) Ca_Intracellular Ca²⁺ (Intracellular) PQ_Channel_Blocked P/Q-type Ca²⁺ Channel (Blocked State) Ca_Extracellular Ca²⁺ (Extracellular) PQ_Channel_Blocked->Ca_Extracellular Influx Inhibited Ca_Extracellular->PQ_Channel_Open Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Intracellular->Vesicle_Fusion Triggers Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Leads to Depolarization Action Potential (Depolarization) Depolarization->PQ_Channel_Open Activates Agatoxin ω-Agatoxin TK Agatoxin->PQ_Channel_Blocked Binds and Blocks

Caption: Mechanism of P/Q-type channel blockade by ω-Agatoxin TK.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (P/Q Channel Expression) Solutions 2. Prepare Internal & External Solutions Pipette 3. Fabricate Patch Pipette Whole_Cell 4. Achieve Whole-Cell Configuration Baseline 5. Record Baseline P/Q-type Currents Whole_Cell->Baseline Toxin_App 6. Apply ω-Agatoxin TK (100-200 nM) Baseline->Toxin_App Post_Toxin 7. Record Post-Toxin Currents Toxin_App->Post_Toxin Subtraction 8. Subtract Post-Toxin from Baseline Post_Toxin->Subtraction Isolation 9. Isolate ω-Agatoxin TK- sensitive Current Subtraction->Isolation

Caption: Workflow for isolating P/Q-type currents using ω-Agatoxin TK.

Trustworthiness: A Self-Validating System

References

  • Sitges, M., & Galindo, C. A. (2005). Omega-agatoxin-TK is a useful tool to study P-type Ca2+ channel-mediated changes in internal Ca2+ and glutamate release in depolarised brain nerve terminals. Neurochemistry international, 46(1), 53–60. [Link]

  • Inan, S., et al. (2023). P/Q type (Cav2.1) Calcium Channel Blocker ω-Agatoxin IVA Alters Cleaved Caspase-3 and BDNF Expressions in the Rat Brain and Suppresses Seizure Activity. Molecular neurobiology, 60(12), 7055–7067. [Link]

  • Kuwada, M., et al. (1994). Omega-agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels in cerebellar Purkinje neurons. Molecular pharmacology, 46(4), 587–593. [Link]

  • Luchian, T. (2015). Peptide Neurotoxins That Affect Voltage-Gated Calcium Channels: A Close-Up on ω-Agatoxins. Toxins, 7(12), 5095–5123. [Link]

  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research. [Link]

  • Doñate-Macián, P., & Pérez-Matos, M. C. (2003). [P/Q-type voltage-dependent calcium channels in neurological disease]. Revista de neurologia, 37(11), 1062–1070. [Link]

  • Mori, Y., et al. (2002). Novel Cav2.1 splice variants isolated from Purkinje cells do not generate P-type Ca2+ current. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(11), 4339–4349. [Link]

  • Bannister, R. A., & Beam, K. G. (2013). Heat Stability of Ochratoxin A in an Aqueous Buffered Model System. Journal of food protection, 76(3), 525–529. [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). GenScript. [Link]

  • Choi, M.-L. (2024, February 1). Live-cell imaging; Calcium imaging with Fura-2. Protocols.io. [Link]

  • Taylor, C. W. (2023). Biochemistry, Calcium Channels. In StatPearls. StatPearls Publishing. [Link]

  • Hernández-García, E., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Journal of visualized experiments : JoVE, (129), 56633. [Link]

  • Windley, M. J., et al. (2022). Spider-Venom Peptides as Bioinsecticides. Toxins, 14(11), 773. [Link]

  • Ca2+ imaging with FURA-2 AM. (n.d.). Moodle@Units. [Link]

  • Saez, N. J., et al. (2018). Spider-Venom Peptides as Therapeutics. Toxins, 10(8), 326. [Link]

  • Perez-Reyes, E. (2024, July 18). Osmotically Sensitive TREK Channels in Rat Articular Chondrocytes: Expression and Functional Role. International journal of molecular sciences, 25(14), 7705. [Link]

  • Calcium imaging protocol. (n.d.). brainvta. [Link]

  • 5 Analysis of Electrophysiological Data. (n.d.). CNR. [Link]

Sources

Exploratory

Omega-Agatoxin TK: Technical Review &amp; Experimental Guide

Executive Summary Omega-Agatoxin TK ( -Aga-TK) is a 48-amino acid peptide toxin isolated from the venom of the American funnel-web spider, Agelenopsis aperta.[1][2][3] It is a high-affinity, selective antagonist of P/Q-t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Omega-Agatoxin TK (


-Aga-TK) is a 48-amino acid peptide toxin isolated from the venom of the American funnel-web spider, Agelenopsis aperta.[1][2][3] It is a high-affinity, selective antagonist of P/Q-type voltage-gated calcium channels (Ca

2.1). Unlike its homolog

-Agatoxin IVA,

-Aga-TK possesses a unique structural determinant—a D-Serine residue at position 46—which is critical for its nanomolar potency. This guide details the structural biochemistry, mechanism of action, and validated experimental protocols for utilizing

-Aga-TK in neuropharmacology and drug discovery.

Structural Biochemistry & The D-Serine Determinant

Sequence and Topology

-Aga-TK belongs to the inhibitor cystine knot (ICK) family, characterized by a compact, globular structure stabilized by four disulfide bridges. The peptide sequence is 48 residues long:

Sequence: Glu-Asp-Asn-Cys-Ile-Ala-Glu-Asp-Tyr-Gly-Lys-Cys-Thr-Trp-Gly-Gly-Thr-Lys-Cys-Cys-Arg-Gly-Arg-Pro-Cys-Arg-Cys-Ser-Met-Ile-Gly-Thr-Asn-Cys-Glu-Cys-Thr-Pro-Arg-Leu-Ile-Met-Glu-Gly-Leu-(D-Ser)-Phe-Ala[3]

Disulfide Connectivity:

  • Cys4–Cys20[2][3][4][5][6]

  • Cys12–Cys25[2][3][4][5][6]

  • Cys19–Cys36[2][3][4][5][6]

  • Cys27–Cys34[2][3][4][5][6]

The Criticality of D-Serine-46

A common failure point in experimental reproducibility involves the use of incorrect synthetic variants. Native


-Aga-TK contains a D-Serine  at position 46, resulting from a post-translational isomerization event in the spider venom.
  • Native (D-Ser46): IC

    
     ~60 nM (glutamate release inhibition).[6]
    
  • Synthetic (L-Ser46): IC

    
     > 5000 nM.[6]
    
  • Implication: Researchers must verify the stereochemistry of their peptide source. Using the L-Ser variant will result in an 80-to-90-fold loss of potency, leading to false negatives in functional assays.

Mechanism of Action: Cav2.1 Blockade


-Aga-TK acts as a gating modifier rather than a simple pore blocker.[5] It binds to the extracellular S3-S4 linker of domain IV on the 

subunit of the P/Q-type calcium channel.[5]
Kinetic Alterations

Upon binding,


-Aga-TK stabilizes the channel in a "reluctant" closed state.
  • Activation Shift: It shifts the voltage dependence of activation to more depolarized potentials.[5]

  • Kinetics: It slows the time course of activation.

  • Reversibility: Strong depolarization can transiently dislodge the toxin, a phenomenon known as "voltage-dependent relief."

Signaling Pathway Diagram

The following diagram illustrates the presynaptic blockade mechanism.

MOA AP Action Potential (Depolarization) Cav21 Cav2.1 (P/Q-Type) Calcium Channel AP->Cav21 Activates CaInflux Ca2+ Influx Cav21->CaInflux Mediates AgaTK Omega-Agatoxin TK (Inhibitor) AgaTK->Cav21 Stabilizes Closed State (Gating Modification) Vesicle Synaptic Vesicle Fusion (SNARE) CaInflux->Vesicle Triggers GluRelease Glutamate Release Vesicle->GluRelease Exocytosis PostSyn Post-synaptic Excitation GluRelease->PostSyn Bind Receptors

Caption: Mechanism of Action:


-Aga-TK stabilizes the Cav2.1 channel in a closed state, preventing Ca

influx and subsequent neurotransmitter release.[6]

Pharmacology & Selectivity Profile[3][6][7]


-Aga-TK is often compared to 

-Agatoxin IVA. While they share the same target, TK is identical to the isoform often referred to as

-Agatoxin IVB.
Feature

-Agatoxin TK

-Agatoxin IVA
Primary Target P/Q-type (Cav2.[3][4][5][7][8]1)P/Q-type (Cav2.[4][5][6][7][8]1)
Selectivity >1000x over N, L-type>1000x over N, L-type
IC

(P-type)
~2–10 nM (Electrophysiology)~2 nM
Reversibility Very Slow (High Affinity)Slow
Structural Key D-Serine at pos 46 L-Serine (naturally)
Key Application Differentiating P vs Q subtypesGeneral P/Q block

Experimental Protocols

Reconstitution and Storage (Self-Validating System)

To ensure data integrity, the peptide must be handled to prevent oxidation of the methionine residues and disulfide scrambling.

  • Lyophilized Storage: Store at -20°C with desiccant.

  • Reconstitution Buffer: Use distilled water or 100 mM NaCl. Avoid phosphate buffers if Ca

    
     will be added later (precipitation risk).[6]
    
  • Stock Concentration: Prepare a 100

    
    M stock.
    
  • Aliquot Strategy: Aliquot into siliconized (low-bind) tubes. Flash freeze in liquid nitrogen. Do not freeze-thaw more than once.

  • Validation Step: Before critical assays, verify concentration using A

    
     (Extinction coefficient 
    
    
    
    10,500 M
    
    
    cm
    
    
    due to Trp/Tyr content).[6]
Electrophysiology: Isolating P-Type Currents

This protocol is designed for whole-cell patch-clamp recording in cerebellar Purkinje neurons or heterologous expression systems (HEK293).

Solutions:

  • Extracellular:[6] 10 mM Ba

    
     (charge carrier), 1 
    
    
    
    M TTX (block Na
    
    
    ), 10
    
    
    M Nifedipine (block L-type).[6]
  • Intracellular:[6] Cs-based solution (to block K

    
     currents).
    

Voltage Protocol:

  • Holding Potential: -80 mV.

  • Test Pulse: Depolarize to 0 mV for 100 ms.

  • Baseline Acquisition: Record stable inward Ba

    
     currents for 5 minutes.
    
  • Toxin Application: Perfusion of 200 nM

    
    -Aga-TK.
    
  • Steady State: Wait 5–10 minutes for block to equilibrate (kinetics are slow).

  • Voltage-Dependent Relief (Control Step): Apply a strong depolarizing prepulse (+100 mV for 50 ms) immediately before the test pulse.[6]

    • Result: If the block is P-type/TK-specific, the prepulse should partially restore the current amplitude (unbinding the toxin).

Functional Assay: Glutamate Release

Objective: Measure inhibition of Ca


-dependent glutamate release from synaptosomes.[6][7]
  • Preparation: Isolate rat cerebrocortical synaptosomes.

  • Loading: Load with [

    
    H]-Glutamate.[6][7]
    
  • Depolarization: Trigger release with 30 mM KCl.

  • Inhibition: Pre-incubate with 10–100 nM

    
    -Aga-TK for 20 minutes.
    
  • Readout: Scintillation counting of supernatant.

  • Data Analysis: Calculate % inhibition relative to vehicle control.

Workflow Visualization

The following diagram outlines the decision matrix for selecting and validating


-Aga-TK for an experiment.

Workflow Start Experimental Goal: Block Cav2.1 Source Select Peptide Source Start->Source Check Check Stereochemistry: Pos 46 = D-Ser? Source->Check Reject Reject: Low Potency (L-Ser) Check->Reject No (Synthetic L-Ser) Accept Proceed: High Potency (D-Ser) Check->Accept Yes (Native/Correct Syn) Recon Reconstitute (Low-bind tubes) Accept->Recon Assay Perform Assay (e-phys or release) Recon->Assay Control Verify Specificity: Voltage Relief Pulse Assay->Control

Caption: Validation workflow emphasizing the critical checkpoint for D-Serine stereochemistry to ensure experimental success.

References

  • Kuwada, M., et al. (1994). "Omega-agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels in cerebellar Purkinje neurons."[3][9] Molecular Pharmacology. Link

  • Teramoto, T., et al. (1997). "A novel type of calcium channel sensitive to omega-agatoxin-TK in cultured rat cerebral cortical neurons."[3][8] Brain Research. Link

  • Mintz, I. M., et al. (1992). "P-type calcium channels blocked by the spider toxin omega-Aga-IVA."[9] Nature. Link[6]

  • Barral, J., et al. (2001). "High-affinity inhibition of glutamate release from corticostriatal synapses by omega-agatoxin TK."[3][8] European Journal of Pharmacology. Link

  • Heck, S. D., et al. (1994). "Functional consequences of posttranslational isomerization of Ser46 in a calcium-channel toxin."[9] Science. Link

Sources

Foundational

An In-depth Technical Guide to the Amino Acid Sequence of ω-Agatoxin TK

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of ω-Agatoxin TK, a potent neurotoxin isolated from the venom of the funnel-web spider, Agelenopsis a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ω-Agatoxin TK, a potent neurotoxin isolated from the venom of the funnel-web spider, Agelenopsis aperta.[1][2][3] Esteemed for its high affinity and selectivity as a blocker of P/Q-type voltage-gated calcium channels (CaV2.1), this peptide has become an invaluable tool in neuroscience research and a subject of interest in drug development.[4][5][6][7] This document delves into the intricacies of its primary structure, critical post-translational modifications, and the profound implications of its sequence on its biological function.

The Primary Amino Acid Sequence: The Blueprint of Potency

ω-Agatoxin TK is a 48-amino acid peptide.[1] Its meticulously defined sequence is the foundation of its potent and selective bioactivity.

Table 1: Physicochemical Properties of ω-Agatoxin TK

PropertyValueSource
Amino Acid Sequence EDNCIAEDYGKCTWGGTKCCRGRPCRCSMIGTNCECTPRLIMEGLSFA[4]
Molecular Weight ~5273.02 Da[4][8]
Chemical Formula C215H337N65O70S10[4][8]
CAS Number 158484-42-5[4][8]

The single-letter code for the amino acid sequence is as follows:

Glu-Asp-Asn-Cys-Ile-Ala-Glu-Asp-Tyr-Gly-Lys-Cys-Thr-Trp-Gly-Gly-Thr-Lys-Cys-Cys-Arg-Gly-Arg-Pro-Cys-Arg-Cys-Ser-Met-Ile-Gly-Thr-Asn-Cys-Glu-Cys-Thr-Pro-Arg-Leu-Ile-Met-Glu-Gly-Leu-Ser-Phe-Ala[9]

A pivotal discovery that dramatically impacts the toxin's potency is the presence of a D-serine at position 46 .[1][9] This post-translational modification is critical; synthetic ω-Agatoxin TK with the standard L-serine at this position exhibits an 80-90-fold reduction in its ability to inhibit P-type calcium channels.[1] This highlights the profound influence of stereochemistry on the toxin's interaction with its target ion channel.

The Architectural Significance of Disulfide Bridges

The tertiary structure of ω-Agatoxin TK is stabilized by four disulfide bonds. These covalent linkages are not merely structural supports but are integral to the toxin's pharmacophore, orienting key residues for optimal interaction with the CaV2.1 channel.

Table 2: Disulfide Bridge Connectivity in ω-Agatoxin TK

Cysteine Residue 1Cysteine Residue 2
Cys4Cys20
Cys12Cys25
Cys19Cys36
Cys27Cys34

Source:[4][9]

The intricate network of these bridges creates a compact, stable scaffold, which is a hallmark of many venom-derived peptides.[10] This structural rigidity is essential for withstanding enzymatic degradation and for presenting a precise molecular surface for target binding.

Disulfide_Connectivity cluster_sequence ω-Agatoxin TK Primary Sequence n1 E1 n2 D2 n3 N3 n4 C4 n5 I5 n20 C20 n4->n20 n6 A6 n7 E7 n8 D8 n9 Y9 n10 G10 n11 K11 n12 C12 n13 T13 n25 C25 n12->n25 n14 W14 n15 G15 n16 G16 n17 T17 n18 K18 n19 C19 n36 C36 n19->n36 n21 R21 n22 G22 n23 R23 n24 P24 n26 R26 n27 C27 n28 S28 n34 C34 n27->n34 n29 M29 n30 I30 n31 G31 n32 T32 n33 N33 n35 E35 n37 T37 n38 P38 n39 R39 n40 L40 n41 I41 n42 M42 n43 E43 n44 G44 n45 L45 n46 D-S46 n47 F47 n48 A48

Caption: Disulfide connectivity of ω-Agatoxin TK.

Mechanism of Action: A Precise Molecular Blockade

ω-Agatoxin TK exerts its biological effect by selectively blocking P/Q-type (CaV2.1) voltage-gated calcium channels.[6][7] These channels are crucial for neurotransmitter release at many central and peripheral synapses.[2][5] The toxin's high affinity and selectivity make it a powerful tool for dissecting the specific roles of these channels in neuronal signaling.

The interaction is a high-affinity binding event, with reported IC50 values in the nanomolar range.[7] This potent inhibition of calcium influx at the presynaptic terminal effectively halts the release of neurotransmitters, thereby modulating synaptic transmission.

Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CaV21 P/Q-type Ca²⁺ Channel (CaV2.1) Ca_influx CaV21->Ca_influx allows Vesicle Synaptic Vesicle (contains Neurotransmitters) Fusion Vesicle->Fusion triggers Receptor Neurotransmitter Receptor Signal Receptor->Signal Agatoxin ω-Agatoxin TK Agatoxin->CaV21 BLOCKS Depolarization Action Potential (Depolarization) Depolarization->CaV21 activates Fusion->Receptor activates

Caption: Mechanism of ω-Agatoxin TK action.

Experimental Protocols

Solid-Phase Peptide Synthesis of ω-Agatoxin TK

The chemical synthesis of ω-Agatoxin TK is a complex undertaking, primarily due to its length, multiple disulfide bonds, and the crucial D-serine residue.[10]

Protocol:

  • Resin Preparation: Start with a rink amide resin to yield a C-terminally amidated peptide.

  • Chain Assembly: Employ standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

    • Coupling: Use a suitable coupling agent (e.g., HBTU/HOBt) in DMF.

    • Deprotection: Utilize 20% piperidine in DMF to remove the Fmoc protecting group.

  • Incorporation of D-Serine: At position 46, introduce Fmoc-D-Ser(tBu)-OH.

  • Cysteine Protection: Use orthogonal protecting groups for the cysteine residues to guide the specific disulfide bond formation (e.g., Trt, Acm, tBu).

  • Cleavage and Deprotection: After chain assembly, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., TFA/TIS/H2O).

  • Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Oxidative Folding:

    • Dissolve the purified linear peptide in a folding buffer (e.g., Tris buffer with a redox system like glutathione).

    • Allow the peptide to fold and form the disulfide bonds.

  • Final Purification: Purify the correctly folded and oxidized peptide by RP-HPLC.

  • Verification: Confirm the mass and purity using mass spectrometry and analytical HPLC.

Electrophysiological Assay for P/Q-type Channel Blockade

The functional activity of ω-Agatoxin TK is typically assessed by measuring its effect on calcium currents in cells expressing P/Q-type channels, such as cerebellar Purkinje neurons.[1]

Protocol:

  • Cell Preparation: Prepare primary cultures of cerebellar Purkinje neurons or use a cell line stably expressing CaV2.1 channels.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Use a bath solution containing blockers for sodium and potassium channels to isolate calcium currents.

    • The internal pipette solution should contain a cesium-based salt to block potassium currents from inside the cell.

  • Current Elicitation: Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +10 mV) to elicit calcium currents.

  • Toxin Application:

    • Record baseline calcium currents.

    • Perfuse the bath with a known concentration of ω-Agatoxin TK.

    • Continuously record the calcium currents until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak amplitude of the calcium current before and after toxin application.

    • Calculate the percentage of current inhibition.

    • To determine the IC50, repeat the experiment with a range of toxin concentrations and fit the data to a dose-response curve.

Conclusion

The amino acid sequence of ω-Agatoxin TK, with its critical D-serine modification and intricate disulfide bridge architecture, provides a fascinating case study in structure-function relationships. This potent and selective P/Q-type calcium channel blocker continues to be an indispensable tool for neuroscientists. A thorough understanding of its primary structure is paramount for its synthesis, handling, and application in research, and it serves as a valuable scaffold for the design of novel therapeutics targeting calcium channelopathies.

References

  • Kuwada, M., Teramoto, T., Kumagaye, K. Y., Nakajima, K., Watanabe, T., Kawai, T., Kawakami, Y., Niidome, T., Sawada, K., & Nishizawa, Y. (1994). Omega-agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels in cerebellar Purkinje neurons. Molecular pharmacology, 46(4), 587–593. [Link]

  • MySkinRecipes. (n.d.). omega-agatoxin TK. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, December 10). Agatoxin. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Bodi, J., & Szasz, A. (2014). Peptide Neurotoxins That Affect Voltage-Gated Calcium Channels: A Close-Up on ω-Agatoxins. Toxins, 6(11), 3146–3170. [Link]

  • PeptaNova. (n.d.). ω-Agatoxin TK. Retrieved February 7, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of ω-Agatoxin TK

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract ω-Agatoxin TK is a potent and selective polypeptide neurotoxin isolated from the veno...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

ω-Agatoxin TK is a potent and selective polypeptide neurotoxin isolated from the venom of the North American funnel-web spider, Agelenopsis aperta.[1] As a highly specific blocker of P/Q-type voltage-gated calcium channels, it has become an indispensable tool in neuroscience research for dissecting the roles of these channels in neurotransmission and for investigating their potential as therapeutic targets. This guide provides a comprehensive overview of the chemical properties of ω-agatoxin TK, including its molecular structure, chemical synthesis, and mechanism of action. Detailed, field-proven protocols for its characterization and application are also presented to enable researchers to effectively utilize this powerful pharmacological agent.

Introduction: The Significance of ω-Agatoxin TK in Calcium Channel Research

Voltage-gated calcium channels (VGCCs) are fundamental to a vast array of physiological processes, including synaptic transmission, muscle contraction, and gene expression. The diverse family of VGCCs is categorized into several subtypes, with the P/Q-type (Cav2.1) channels playing a predominant role in controlling neurotransmitter release at many central and peripheral synapses. The discovery of toxins that can selectively target specific VGCC subtypes has been instrumental in advancing our understanding of their distinct physiological functions. ω-Agatoxin TK, a 48-amino acid peptide, stands out as a particularly valuable tool due to its high potency and selectivity for P/Q-type calcium channels, exhibiting little to no activity at L-type, N-type, or T-type calcium channels.[2] This remarkable specificity makes it a superior probe for isolating and studying the contributions of P/Q-type channels in complex biological systems.

Molecular Architecture: Unraveling the Structure of ω-Agatoxin TK

The potent and selective activity of ω-agatoxin TK is intrinsically linked to its unique three-dimensional structure. Understanding this structure is paramount for appreciating its mechanism of action and for designing novel therapeutic agents.

Primary and Secondary Structure

ω-Agatoxin TK is a 48-amino acid polypeptide with a molecular weight of approximately 5273 g/mol . Its primary sequence is rich in cysteine residues, which form four disulfide bonds, creating a compact and stable structure. Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the toxin's three-dimensional conformation, revealing a core β-sheet structure stabilized by the disulfide bridges.[3]

A critical and unusual feature of ω-agatoxin TK is the presence of a D-serine residue at position 46. This post-translational modification is essential for its high-potency blockade of P-type calcium channels. Synthetic ω-agatoxin TK containing the standard L-serine at this position exhibits significantly reduced activity, highlighting the crucial role of this specific stereochemistry in the toxin's interaction with its target.

Three-Dimensional Conformation and Key Functional Domains

The tertiary structure of ω-agatoxin TK, determined by NMR, reveals a compact, globular fold. The disulfide bonds create a rigid scaffold from which key functional domains emerge. A conserved region of positively charged residues is predicted to form a face of the molecule that is crucial for high-affinity binding to the P-type calcium channel.[3] In contrast, the N-terminus of the toxin appears to be less critical for channel binding.[3] The C-terminal region, particularly the conformation dictated by the D-Serine at position 46, is indispensable for the potent blockade of P-type calcium channels.[2]

Synthesis and Purification: From Venom to Benchtop

The availability of pure and well-characterized ω-agatoxin TK is a prerequisite for reliable and reproducible research. The toxin can be obtained either through purification from its natural source or via chemical synthesis.

Purification from Agelenopsis aperta Venom

The original method for obtaining ω-agatoxin TK involves the purification from the venom of the Agelenopsis aperta spider. This process typically involves a multi-step chromatographic procedure.

Experimental Protocol: Purification of ω-Agatoxin TK from Venom

  • Venom Collection: Venom is collected from mature female spiders by electrical stimulation.

  • Initial Fractionation: The crude venom is subjected to size-exclusion chromatography to separate components based on molecular weight.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing peptides in the 5-6 kDa range are further purified using RP-HPLC on a C18 column. A gradient of acetonitrile in water with a trifluoroacetic acid (TFA) modifier is typically used for elution.

  • Purity Analysis: The purity of the isolated ω-agatoxin TK is assessed by analytical RP-HPLC and mass spectrometry.

Chemical Synthesis: A Controlled and Scalable Approach

Solid-phase peptide synthesis (SPPS) offers a robust and scalable alternative to purification from venom, allowing for the production of large quantities of the toxin and the introduction of specific modifications for structure-activity relationship studies.

Experimental Protocol: Solid-Phase Peptide Synthesis of ω-Agatoxin TK

  • Resin Selection and First Amino Acid Coupling: A suitable resin, such as a Rink amide resin for a C-terminal amide, is chosen. The first C-terminal amino acid (in this case, Alanine) with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group is coupled to the resin.

  • Iterative Deprotection and Coupling: The Fmoc protecting group is removed using a solution of piperidine in dimethylformamide (DMF). The next Fmoc-protected amino acid is then activated (e.g., with HBTU/HOBt) and coupled to the growing peptide chain. This cycle of deprotection and coupling is repeated for each amino acid in the sequence. For the crucial 46th position, Fmoc-D-Ser(tBu)-OH is used.

  • Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane, and thioanisole) to prevent side reactions.

  • Oxidative Folding: The linear, reduced peptide is subjected to oxidative folding conditions to facilitate the correct formation of the four disulfide bonds. This is a critical step and often requires optimization of buffer conditions, pH, and the use of a redox shuffling system (e.g., reduced and oxidized glutathione).

  • Purification: The folded toxin is purified by RP-HPLC to yield the final, highly pure product.

SPPS_Workflow Resin Resin AA1 Couple First Fmoc-Amino Acid Resin->AA1 Deprotection1 Fmoc Deprotection AA1->Deprotection1 AA2 Couple Second Fmoc-Amino Acid Deprotection1->AA2 Cycle Repeat Deprotection and Coupling Cycles AA2->Cycle Cleavage Cleavage from Resin & Side-chain Deprotection Cycle->Cleavage Folding Oxidative Folding Cleavage->Folding Purification RP-HPLC Purification Folding->Purification Final Pure ω-Agatoxin TK Purification->Final

Caption: Workflow for the solid-phase peptide synthesis of ω-agatoxin TK.

Mechanism of Action: A Precise Blockade of P/Q-type Calcium Channels

The primary mechanism of action of ω-agatoxin TK is the potent and selective blockade of P/Q-type voltage-gated calcium channels. This blockade leads to a reduction in calcium influx into presynaptic nerve terminals, which in turn inhibits the release of neurotransmitters.

Electrophysiological Characterization

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of ω-agatoxin TK on ion channel function. This technique allows for the direct measurement of ionic currents through the channels in real-time.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Neurons expressing P/Q-type calcium channels (e.g., cerebellar Purkinje neurons, hippocampal neurons, or heterologous expression systems like HEK293 cells transfected with the Cav2.1 channel subunits) are cultured on coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 3-7 MΩ. The pipette is filled with an internal solution containing a cesium salt (to block potassium channels) and a calcium buffer (e.g., EGTA).

  • Recording Configuration: The micropipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Voltage Protocol: The membrane potential is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps (e.g., to 0 mV) are applied to elicit calcium channel opening and the flow of inward calcium currents.

  • Toxin Application: ω-Agatoxin TK is applied to the external solution bathing the cell. The reduction in the amplitude of the calcium current upon toxin application is measured to determine the extent of channel block.

Patch_Clamp_Workflow Cell Prepare Neuronal Culture Seal Form Giga-seal Cell->Seal Pipette Pull & Fill Patch Pipette Pipette->Seal WholeCell Establish Whole-cell Configuration Seal->WholeCell Record_Control Record Baseline Ca2+ Currents WholeCell->Record_Control Apply_Toxin Apply ω-Agatoxin TK Record_Control->Apply_Toxin Record_Block Record Blocked Ca2+ Currents Apply_Toxin->Record_Block Analysis Analyze Current Inhibition Record_Block->Analysis

Caption: Workflow for whole-cell patch-clamp analysis of ω-agatoxin TK activity.

Binding Affinity and Kinetics

Radioligand binding assays are employed to determine the affinity (Kd) and binding kinetics of ω-agatoxin TK to its receptor on the calcium channel.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Brain tissue (e.g., cerebellum or cortex) or cells expressing P/Q-type channels are homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the channels.

  • Radiolabeling: ω-Agatoxin TK is radiolabeled, typically with 125I, to allow for its detection.

  • Saturation Binding: A fixed amount of membrane preparation is incubated with increasing concentrations of radiolabeled ω-agatoxin TK until equilibrium is reached. Non-specific binding is determined in the presence of a high concentration of unlabeled toxin.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

  • Data Analysis: The specific binding data are plotted against the radioligand concentration and fitted to a saturation binding isotherm to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Structure-Activity Relationship: The Molecular Basis of Selectivity and Potency

The exquisite selectivity and high potency of ω-agatoxin TK are a result of specific interactions between the toxin and the P/Q-type calcium channel. Structure-activity relationship (SAR) studies, often employing synthetic toxin analogs with specific amino acid substitutions, have provided valuable insights into these interactions.

As previously mentioned, the D-serine at position 46 is a critical determinant of potency.[2] Studies have also shown that the conserved patch of positively charged residues in the core of the toxin is essential for high-affinity binding.[3] The hydrophobic C-terminal tail is also important for the blockade of Cav2.1 channels. In contrast, modifications to the N-terminal region have a less pronounced effect on activity, suggesting it is not directly involved in the primary binding interaction.[3]

Quantitative Data Summary

ParameterValueMethodReference
Molecular Weight 5273.02 g/mol Mass Spectrometry[4]
IC50 ~60 nMCalcium imaging in cerebral nerve endings[2]
Kd ~3 nMRadioligand binding in rat cerebellar Purkinje neurons[3]

Conclusion: A Versatile Tool with Enduring Impact

ω-Agatoxin TK remains a cornerstone in the pharmacological toolkit for studying P/Q-type calcium channels. Its high selectivity and potency, underpinned by a unique molecular structure, allow for the precise dissection of the physiological roles of these channels in health and disease. The detailed chemical properties and experimental protocols outlined in this guide are intended to empower researchers to confidently and effectively utilize this remarkable neurotoxin in their scientific endeavors, ultimately contributing to a deeper understanding of neuronal function and the development of novel therapeutics for neurological disorders.

References

  • Adams ME, Mintz IM, Reily MD, Thanabal V, Bean BP. Structure and properties of omega-agatoxin IVB, a new antagonist of P-type calcium channels. Mol Pharmacol. 1993 Oct;44(4):681-8.
  • Mintz IM, Venema VJ, Swiderek KM, Lee TD, Bean BP, Adams ME. P-type calcium channels blocked by the spider toxin omega-Aga-IVA.
  • Teramoto T, Kuwada M, Niidome T, Sawada K, Nishizawa Y, Katayama K. A novel type of calcium channel sensitive to omega-agatoxin-TK in cultured rat cerebral cortical neurons. Brain Res. 1997 May 9;756(1-2):225-30.
  • Kuwada M, Teramoto T, Kumagaye KY, Nakajima K, Watanabe T, Kawai T, Kawakami Y, Niidome T, Sawada K, Nishizawa Y, Katayama K. Omega-agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels in cerebellar Purkinje neurons. Mol Pharmacol. 1994 Oct;46(4):587-93.
  • Sitges M, Galindo F, Guarneros A. Omega-agatoxin-TK is a useful tool to study P-type Ca2+ channel-mediated changes in internal Ca2+ and glutamate release in depolarised brain nerve terminals. Neurochem Int. 2005 Jan;46(1):53-60.
  • Catterall WA, Cestèle S, Yarov-Yarovoy V, Yu FH, Konoki K, Scheuer T. Voltage-gated ion channels and the molecular basis of excitability.
  • Amblard M, Fehrentz JA, Martinez J, Subra G. Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Mol Biotechnol. 2006 Jun;33(3):239-54.
  • Axol Bioscience. Whole Cell Patch Clamp Protocol. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Wikipedia. Agatoxin. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

omega-agatoxin TK in electrophysiology patch clamp

Application Note: Electrophysiological Characterization of Cav2.1 (P/Q-type) Channels Using -Agatoxin TK -Agatoxin TK in Patch Clamp Electrophysiology Abstract & Core Utility -Agatoxin TK ( -Aga-TK), a 48-amino acid pept...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electrophysiological Characterization of Cav2.1 (P/Q-type) Channels Using -Agatoxin TK


-Agatoxin TK in Patch Clamp Electrophysiology

Abstract & Core Utility


-Agatoxin TK (

-Aga-TK), a 48-amino acid peptide isolated from the venom of the funnel-web spider Agelenopsis aperta, is a high-affinity, selective antagonist of P/Q-type voltage-gated calcium channels (Cav2.1). Unlike pore-blocking toxins (e.g.,

-Conotoxin GVIA),

-Aga-TK acts as a gating modifier . It binds to the extracellular S3-S4 linker of Domain IV, stabilizing the channel in a closed state.

This guide details the protocols for isolating Cav2.1 currents using


-Aga-TK. It emphasizes the critical "voltage-dependent relief" assay—a self-validating maneuver distinguishing P/Q-type block from run-down or non-specific inhibition.

Mechanism of Action & Scientific Grounding

To design a valid experiment, one must understand that


-Aga-TK does not physically occlude the pore in the traditional sense.
  • Binding Site: Voltage-sensor region (Domain IV S3-S4 linker).

  • Kinetic Effect: Shifts the voltage dependence of activation to hyper-positive potentials.

  • Reversibility: The block is "state-dependent." Strong depolarization (e.g., +100 mV) forces the voltage sensor outward, destabilizing the toxin-channel complex and transiently relieving the block.

Visualization: Mechanism of Blockade

The following diagram illustrates the gating modification mechanism essential for experimental design.

AgatoxinMechanism Closed Cav2.1 Closed State (Resting Potential) Open Cav2.1 Open State (Depolarized) Closed->Open  Test Pulse (-80 to +10 mV)   Blocked Toxin-Bound State (Stabilized Closed) Closed->Blocked  + w-Aga-TK   Blocked->Closed  Very Slow    Dissociation   Relieved Transient Relief (Strong Depolarization) Blocked->Relieved  Pre-Pulse    (+100 mV)   Relieved->Open  Activation  

Figure 1: Mechanism of Action. Note that standard test pulses cannot open the toxin-bound channel, but strong depolarization (yellow arrow) can force the channel open, distinguishing this toxin from pore blockers.

Critical Reagent Preparation (The "D-Serine" Trap)

A common failure point in


-Aga-TK experiments is the use of synthetic peptides lacking the correct stereochemistry.
  • Isomer Specificity: Native

    
    -Aga-TK contains a D-Serine  at position 46.[1][2] Synthetic versions synthesized with L-Serine at this position are approximately 80-90 fold less potent.
    
    • Action: Verify with your supplier that the peptide contains D-Ser46.

  • Adsorption Control (Sticky Peptide):

    
    -Aga-TK is highly hydrophobic and positively charged, causing it to stick to perfusion tubing and plasticware.
    
    • Protocol: All toxin solutions must contain 0.1% BSA (Bovine Serum Albumin) or 1 mg/mL Cytochrome C as a carrier protein to saturate non-specific binding sites.[3] Failure to do this results in an effective concentration of zero at the cell.

Reconstitution Table
ComponentConcentrationPurposeStorage
Stock Solution 100

M in H2O
Master Stock-20°C or -80°C (Aliquot!)
Carrier Protein 0.1% BSA or Cytochrome CPrevent tubing adsorptionAdd to every dilution
Working Conc. 100 - 200 nMMaximal Block (Saturating)Prepare fresh daily

Experimental Setup & Solutions

To isolate Calcium currents (


), we must eliminate Sodium (

) and Potassium (

) currents.[3]
External Solution (Bath)
  • NaCl: 0 mM (Replaced with Choline-Cl or TEA-Cl to block Na/K)

  • BaCl2: 5-10 mM (Barium is often used as the charge carrier because it permeates Cav2.1 better than Ca2+ and reduces Calcium-dependent inactivation).

  • TEA-Cl: 140 mM (Blocks K+ channels).[3]

  • HEPES: 10 mM (pH 7.4).

  • TTX: 1

    
    M (Mandatory to block TTX-sensitive Na+ channels).
    
  • Cytochrome C/BSA: 0.1 mg/mL (Crucial for toxin stability).[3][4]

Internal Solution (Pipette)
  • Cs-Methanesulfonate: 130 mM (Cs+ blocks K+ channels from the inside).

  • TEA-Cl: 10 mM.

  • EGTA: 10 mM (Buffers intracellular Ca2+).[3]

  • Mg-ATP: 4 mM (Prevents channel run-down).

  • GTP: 0.3 mM (Supports G-protein modulation).[3]

Validated Protocols

Protocol A: The "Pulse-Interpulse" Isolation (Standard Block)

This protocol measures the reduction in peak current amplitude.

  • Establish Whole-Cell: Achieve

    
     seal, break in, and allow 2-3 minutes for intracellular dialysis.
    
  • Holding Potential: -80 mV.

  • Test Pulse: Step to +10 mV (or peak IV voltage) for 50-100 ms every 10 seconds.

  • Baseline: Record stable baseline for >2 minutes. Note: If current decreases by >10% in 2 mins without toxin, discard cell (Run-down).

  • Perfusion: Apply 200 nM

    
    -Aga-TK via local perfusion (puff) or gravity bath.
    
  • Observation: Block onset is slow (minutes). Wait for steady state (typically 3-5 mins).

Protocol B: The Voltage-Dependent Relief (The "Signature" Test)

This protocol confirms that the block is due to


-Aga-TK and not run-down.
  • State: Cell is currently blocked by

    
    -Aga-TK (from Protocol A).
    
  • Double-Pulse Protocol:

    • P1 (Control): Step to +10 mV. (Result: Small/Blocked current).

    • Interpulse: Return to -80 mV for 20 ms.

    • P2 (Relief Prepulse): Step to +100 mV for 10-20 ms. (Forces channels open).

    • P3 (Test): Return to -80 mV for 5 ms, then step to +10 mV.

  • Result: The current evoked in P3 should be significantly larger than P1 ("Facilitation").

    • Interpretation: The +100 mV prepulse dislodged the toxin or shifted the gating, temporarily restoring conductance. If the current remains blocked, the inhibition is likely non-specific or due to cell death.

Workflow Visualization

ProtocolWorkflow Start Establish Whole-Cell (Cs+ Internal / Ba2+ External) Baseline Record Baseline IV (-80mV hold, +10mV test) Start->Baseline Check Stable Current? Baseline->Check Discard Discard Cell (Run-down) Check->Discard No (>10% drop) Apply Apply w-Agatoxin TK (200nM + 0.1% BSA) Check->Apply Yes Monitor Monitor Block (3-5 mins) Apply->Monitor Verify Voltage-Relief Protocol (+100mV Prepulse) Monitor->Verify

Figure 2: Experimental Workflow. The decision diamond (yellow) prevents false positives caused by channel run-down.[3]

Data Analysis & Troubleshooting

Calculating % Block


Ensure 

is extrapolated to the time of toxin measurement if linear run-down is observed.
Troubleshooting Table
IssueProbable CauseSolution
No Block Observed Peptide adsorptionAdd 0.1% BSA/Cytochrome C to bath.
Wrong IsomerConfirm D-Ser46 synthesis.
Current Run-down Washout of cytosolic factorsAdd 4mM ATP / 0.3mM GTP to pipette. Keep exp < 15 mins.
Incomplete Block Presence of N/L/R typeAdd Nicardipine (L-type) or

-Conotoxin GVIA (N-type) to isolate P/Q.
Irreversible Block Low Temp / High AffinityWashout is extremely slow at 22°C. Heat bath to 33°C to accelerate washout.

References

  • Teramoto, T., et al. (1995). "Structure and function of omega-agatoxin TK: a potent P-type calcium channel blocker." Biochemical and Biophysical Research Communications. (Verified via search context).

  • Mintz, I. M., et al. (1992). "P-type calcium channels blocked by the spider toxin omega-Aga-IVA." Nature. (Foundational mechanism, homologous to TK).[3]

  • Kuwada, M., et al. (1994). "Omega-Agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels in cerebellar Purkinje neurons."[2] Molecular Pharmacology. (Critical isomer data).

  • Alomone Labs. "

    
    -Agatoxin TK technical datasheet."  (General reagent handling).[3]
    
  • Tocris Bioscience. "

    
    -Agatoxin TK Product Information."  (Solubility and storage data).[3]
    

Sources

Application

Application Notes and Protocols: Omega-Agatoxin TK for In Vivo vs. In Vitro Studies

Prepared by: Senior Application Scientist, Gemini Laboratories Introduction: The Molecular Precision of ω-Agatoxin TK Isolated from the venom of the funnel web spider, Agelenopsis aperta, omega-agatoxin TK (ω-Aga-TK) is...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Introduction: The Molecular Precision of ω-Agatoxin TK

Isolated from the venom of the funnel web spider, Agelenopsis aperta, omega-agatoxin TK (ω-Aga-TK) is a 48-amino-acid peptide neurotoxin that has become an indispensable tool in neuroscience research.[1][2] Its high affinity and selectivity for P/Q-type voltage-gated calcium channels (VGCCs) allow for the precise dissection of their roles in a myriad of physiological and pathological processes.[3][4] P/Q-type channels are critical players in neuronal function, primarily mediating the influx of calcium required for neurotransmitter release at presynaptic terminals.[4][5][6]

Structurally, ω-Aga-TK is a globular peptide stabilized by four disulfide bonds.[7][8] A key feature that confers its high potency is the presence of a D-serine at position 46, a post-translational modification that distinguishes it from synthetic analogues with the standard L-serine and is crucial for its potent channel-blocking activity.[5][9] This unique structure allows it to potently block P-type channels, and with slightly lower affinity, Q-type channels, while having no significant effect on L-type, N-type, or T-type calcium channels.[3][8] This specificity makes ω-Aga-TK, often used synonymously with ω-Agatoxin IVB, a superior pharmacological probe compared to less selective channel blockers.[1][8]

This guide provides a comprehensive overview of the applications, methodologies, and critical considerations for using ω-Aga-TK in both controlled in vitro systems and complex in vivo models.

Strategic Application: Choosing Between In Vitro and In Vivo Models

The decision to use ω-Aga-TK in an in vitro or in vivo setting is dictated by the specific research question. In vitro studies offer unparalleled control for dissecting molecular mechanisms, while in vivo studies provide indispensable insights into systemic and behavioral outcomes.

FeatureIn Vitro StudiesIn Vivo Studies
Primary Goal Elucidate molecular & cellular mechanisms of P/Q-type channels.Investigate the physiological & behavioral roles of P/Q-type channels in a whole organism.
Typical Applications Electrophysiology (patch-clamp), calcium imaging, neurotransmitter release assays, immunocytochemistry.[10][11]Nociception (pain) studies, motor coordination assays, seizure models, cardiovascular function analysis.[5]
Concentration Control Precise and stable. Known concentration applied directly to the target tissue/cells.Variable. Subject to pharmacokinetics (absorption, distribution, metabolism, excretion). Requires careful dose-response studies.
Environment Highly controlled, reductionist. Allows for isolation of variables.Complex, physiological. Reflects the interplay of multiple biological systems.
Blood-Brain Barrier Not a concern.Major obstacle. Requires direct CNS administration (e.g., intrathecal, intracerebroventricular) for neurological targets.
Advantages High precision, lower cost, high-throughput potential, fewer ethical constraints, direct target engagement.High physiological relevance, allows for study of complex behaviors and systemic effects, evaluates therapeutic potential.
Limitations May not fully represent the complexity of a living organism. Results may not always translate to in vivo outcomes.Higher cost, complex protocols, significant ethical considerations, potential for off-target effects, difficult to control all variables.

Mechanism of Action: Blocking Presynaptic Calcium Influx

ω-Agatoxin TK exerts its effect by physically occluding the pore of P/Q-type calcium channels. This blockade prevents the depolarization-induced influx of Ca²⁺ into the presynaptic terminal, which is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron AP Action Potential Arrives Depol Membrane Depolarization AP->Depol VGCC P/Q-type Ca²⁺ Channel (Cav2.1) Depol->VGCC Opens Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx AgaTK ω-Agatoxin TK AgaTK->VGCC Binds & Blocks Block Channel Blockade Vesicle Synaptic Vesicle Fusion Ca_Influx->Vesicle Triggers NT_Release Neurotransmitter Release Vesicle->NT_Release Receptor Postsynaptic Receptors NT_Release->Receptor Signal Signal Transduction Receptor->Signal

Fig 1. Mechanism of ω-Agatoxin TK at the presynaptic terminal.

In Vitro Protocol: Electrophysiological Recording of P/Q-type Currents

This protocol details the use of ω-Aga-TK to isolate and quantify P/Q-type Ca²⁺ currents from cultured rat hippocampal neurons using the whole-cell patch-clamp technique.[11][12]

Objective: To measure the dose-dependent inhibition of high-voltage activated Ca²⁺ currents by ω-Aga-TK.

A. Reagent Preparation & Handling

  • ω-Agatoxin TK Stock Solution (100 µM):

    • Causality: Peptides can adhere to surfaces. Using a carrier protein like BSA minimizes loss.

    • Reconstitute lyophilized ω-Aga-TK powder in a solution of 0.1% Bovine Serum Albumin (BSA) in sterile water to a final concentration of 100 µM.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C for several months or -80°C for long-term storage. Aqueous stock solutions are reportedly stable for up to one month at 2-8°C.

  • External (Bath) Solution (in mM):

    • 130 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.

    • Adjust pH to 7.4 with TEA-OH.

    • Causality: TEA (Tetraethylammonium) is used to block most potassium channels, and Ba²⁺ is used as the charge carrier instead of Ca²⁺ to increase current amplitude and reduce Ca²⁺-dependent inactivation. Tetrodotoxin (TTX, ~500 nM) should be included to block voltage-gated sodium channels.

  • Internal (Pipette) Solution (in mM):

    • 120 CsCl, 10 EGTA, 2 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP.

    • Adjust pH to 7.2 with CsOH.

    • Causality: Cesium (Cs⁺) is used as the main internal cation to block potassium channels from the inside. EGTA chelates intracellular calcium to prevent Ca²⁺-dependent inactivation. ATP and GTP are included to maintain cellular energy and signaling pathways.

B. Experimental Procedure

  • Cell Preparation: Plate cultured rat hippocampal neurons on glass coverslips. Use cells at 10-14 days in vitro (DIV) for mature channel expression.

  • System Setup: Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

  • Patching: Using a borosilicate glass micropipette (3-5 MΩ resistance) filled with internal solution, establish a giga-ohm seal and obtain a whole-cell configuration.

  • Voltage Protocol & Baseline Recording:

    • Hold the cell at -80 mV.

    • Apply a depolarizing step to 0 mV for 200 ms to elicit Ca²⁺ (Ba²⁺) currents.

    • Record a stable baseline current for 3-5 minutes.

  • Toxin Application:

    • Switch the perfusion system to an external solution containing the desired concentration of ω-Aga-TK (e.g., start with a near-IC₅₀ concentration of ~60 nM).[3][10]

    • Continuously record the current until a steady-state block is achieved (typically 5-10 minutes).

  • Washout: Perfuse with the original external solution to assess the reversibility of the block. The P-type channel block is slowly reversible, while the Q-type component may show higher reversibility.[11][12]

  • Data Analysis:

    • Measure the peak current amplitude before and after toxin application.

    • Calculate the percentage of inhibition: (1 - (I_AgaTK / I_Baseline)) * 100.

    • Repeat with multiple concentrations to generate a dose-response curve and calculate the IC₅₀ value.

In Vivo Protocol: Assessing Antinociceptive Effects via Intrathecal Injection

This protocol describes how to evaluate the pain-relieving effects of ω-Aga-TK in a mouse model of acute thermal pain using the hot plate test.

Objective: To determine if blocking spinal P/Q-type channels with ω-Aga-TK increases thermal pain latency.

A. Reagent Preparation & Handling

  • ω-Agatoxin TK Dosing Solution (e.g., 1 µM):

    • Dilute the 100 µM stock solution in sterile, preservative-free 0.9% saline to the desired final concentration. Prepare fresh on the day of the experiment.

    • Causality: Using sterile, isotonic saline is critical for in vivo injections to prevent tissue damage and osmotic stress.

  • Vehicle Control: Sterile, preservative-free 0.9% saline.

B. Experimental Workflow

cluster_workflow In Vivo Antinociception Workflow Acclimate 1. Animal Acclimatization (3-5 days) Habituate 2. Habituation to Test Apparatus (2 days) Acclimate->Habituate Baseline 3. Baseline Latency Measurement (Hot Plate at 55°C) Habituate->Baseline Group 4. Randomize into Groups (Vehicle vs. ω-Aga-TK) Baseline->Group Inject 5. Intrathecal (i.t.) Injection (5 µL volume) Group->Inject Test 6. Measure Post-Injection Latency at T=15, 30, 60, 120 min Inject->Test Analyze 7. Data Analysis (Compare latencies to baseline and between groups) Test->Analyze

Fig 2. Workflow for an in vivo study of ω-Agatoxin TK.

C. Step-by-Step Procedure

  • Animal Acclimatization: House male C57BL/6 mice (8-10 weeks old) in the facility for at least 72 hours before any procedures.

  • Baseline Measurement:

    • Place a mouse on the hot plate apparatus (maintained at 55 ± 0.5°C).

    • Start a timer and record the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, jumping).

    • Self-Validation: Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage. Any animal not responding by the cut-off time should be removed.

  • Intrathecal (i.t.) Injection:

    • Briefly anesthetize the mouse with isoflurane.

    • Perform a lumbar puncture between the L5 and L6 vertebrae using a 30-gauge needle connected to a microsyringe.

    • Inject 5 µL of either vehicle or ω-Aga-TK dosing solution. A successful injection is confirmed by a reflexive flick of the tail.

    • Causality: Direct i.t. injection is required to deliver the peptide toxin to the spinal cord, bypassing the blood-brain barrier which is generally impermeable to peptides of this size.

  • Post-Injection Testing: At specified time points (e.g., 15, 30, 60, and 120 minutes) after the injection, place the mouse back on the hot plate and measure its response latency.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100.

    • Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the %MPE between the ω-Aga-TK and vehicle groups over time. An increase in latency in the toxin-treated group indicates an antinociceptive effect.

Safety and Handling

ω-Agatoxin TK is a potent neurotoxin and must be handled with care.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the lyophilized powder or solutions.

  • Handling: Avoid inhalation of the powder. Reconstitute with care.

  • Disposal: Dispose of all waste materials (pipette tips, tubes, etc.) that have come into contact with the toxin in accordance with institutional guidelines for toxic chemical waste.

  • Accidental Exposure: In case of skin contact, wash the affected area thoroughly with soap and water. If inhaled or ingested, seek immediate medical attention. This product is for research use only and not for human or veterinary use.[13]

References

  • Kuwada, M., Teramoto, T., Kumagaye, K. Y., et al. (1994). Omega-agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels in cerebellar Purkinje neurons. Molecular pharmacology, 46(4), 587–593. [Link]

  • PeptaNova GmbH. (n.d.). ω-Agatoxin TK. Retrieved February 8, 2026, from [Link]

  • Balse, E., Tessier, S., & Diochot, S. (2017). Peptide Neurotoxins That Affect Voltage-Gated Calcium Channels: A Close-Up on ω-Agatoxins. Toxins, 9(7), 205. [Link]

  • Sitges, M., & Galindo, C. A. (2005). Omega-agatoxin-TK is a useful tool to study P-type Ca2+ channel-mediated changes in internal Ca2+ and glutamate release in depolarised brain nerve terminals. Neurochemistry international, 46(1), 53–60. [Link]

  • Wikipedia. (2023). Agatoxin. In Wikipedia. Retrieved February 8, 2026, from [Link]

  • Teramoto, T., et al. (1995). Two types of calcium channels sensitive to omega-agatoxin- TK in cultured rat hippocampal neurones. Neuroreport, 6(12), 1684-8. [Link]

  • Mintz, I. M., et al. (1992). Structure and properties of omega-agatoxin IVB, a new antagonist of P-type calcium channels. The Journal of biological chemistry, 267(36), 25899–25904. [Link]

  • Wichmann, J., & Kask, K. (2013). Differential responses to ω-agatoxin IVA in murine frontal cortex and spinal cord derived neuronal networks. Neuroscience letters, 548, 184–188. [Link]

  • Teramoto, T., et al. (1997). A novel type of calcium channel sensitive to omega-agatoxin-TK in cultured rat cerebral cortical neurons. Brain research, 756(1-2), 225–230. [Link]

  • Balse, E., Tessier, S., & Diochot, S. (2017). Peptide Neurotoxins that Affect Voltage-Gated Calcium Channels: A Close-Up on ω-Agatoxins. Toxins (Basel), 9(7), 205. [Link]

  • Knaus, H. G., et al. (2013). P/Q-type calcium channel modulators. British journal of pharmacology, 169(4), 726–740. [Link]

  • Knaus, H. G., et al. (2013). P/Q-type calcium channel modulators. British journal of pharmacology, 169(4), 726–740. [Link]

Sources

Method

studying glutamate release with omega-agatoxin TK

Application Note: Dissecting Synaptic Transmission – Precision Analysis of Glutamate Release Using -Agatoxin TK Executive Summary This guide details the experimental application of -Agatoxin TK , a highly potent peptidyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dissecting Synaptic Transmission – Precision Analysis of Glutamate Release Using -Agatoxin TK

Executive Summary

This guide details the experimental application of


-Agatoxin TK , a highly potent peptidyl toxin derived from the funnel-web spider Agelenopsis aperta.[1][2][3] While often compared to its structural homolog 

-Agatoxin IVA,

-Agatoxin TK exhibits distinct utility in dissecting the P/Q-type (Cav2.1) voltage-gated calcium channel contribution to neurotransmitter release.

This application note provides a validated workflow for isolating the P/Q-type component of glutamate release in mammalian nerve terminals (synaptosomes) and confirms these findings via electrophysiological recording.

Scientific Background & Mechanism[1][4][5][6]

The P/Q-Type Channel in Synaptic Efficacy

Presynaptic calcium influx is the trigger for vesicular fusion. In mammalian central synapses (particularly hippocampal CA1 and cerebellar Purkinje cells), the Cav2.1 (P/Q-type) channel governs the majority of rapid, synchronous neurotransmitter release.

-Agatoxin TK: Mechanism of Action

-Agatoxin TK is a 48-amino acid peptide that acts as a state-dependent gating modifier. Unlike pore blockers (e.g., cadmium), it binds with high affinity to the extracellular S3-S4 linker of domain IV on the 

subunit.
  • Selectivity: >10,000-fold selectivity for P/Q-type over N-type (Cav2.2) or L-type (Cav1.x) channels.

  • Kinetics: It stabilizes the channel in a "closed" state, making it difficult to open upon depolarization. Strong, prolonged depolarization can partially relieve this block (voltage-dependent unblocking), a signature characteristic distinguishing it from irreversible antagonists.

Visualizing the Pathway

The following diagram illustrates the specific intervention point of


-Agatoxin TK within the synaptic vesicle cycle.

SynapticPathway AP Action Potential (Depolarization) Cav Cav2.1 Channel (P/Q-Type) AP->Cav Activates CaIn Ca2+ Influx Cav->CaIn Permits Agatoxin ω-Agatoxin TK (Inhibitor) Agatoxin->Cav Stabilizes Closed State (High Affinity Block) Vesicle Synaptic Vesicle (SNARE Complex) CaIn->Vesicle Triggers Fusion Glu Glutamate Release Vesicle->Glu Exocytosis

Figure 1: Mechanism of Action.


-Agatoxin TK binds to the Cav2.1 channel, preventing the Ca2+ influx required for vesicle fusion.

Experimental Protocols

Handling & Reconstitution (Critical)

Peptide toxins are prone to adsorption to plastic surfaces ("stickiness"), leading to lower effective concentrations.

  • Solvent: Reconstitute initially in distilled water . If solubility is poor, add <50

    
    L of 0.1 M acetic acid or NH
    
    
    
    OH.
  • Carrier Protein: All working solutions must contain 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to coat plasticware and prevent toxin loss.

  • Storage: Aliquot stock (e.g., 100

    
    M) into siliconized tubes and store at -20°C. Avoid freeze-thaw cycles.
    
Protocol A: Fluorometric Glutamate Release Assay (Synaptosomes)

This assay uses a coupled enzyme system (Glutamate Dehydrogenase - GDH) to quantify glutamate release in real-time by measuring the reduction of NADP+ to NADPH (fluorescent).

Materials:

  • Purified Synaptosomes (Rat/Mouse Cortex or Hippocampus).

  • Assay Buffer (HBS): 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl

    
    , 1.2 mM MgCl
    
    
    
    , 10 mM Glucose, 20 mM HEPES, pH 7.4.
  • Enzyme Mix: 50 U/mL GDH, 1 mM NADP+.

  • 
    -Agatoxin TK (Stock: 100 
    
    
    
    M).[4]

Step-by-Step Workflow:

  • Synaptosome Recovery: Resuspend P2 synaptosomal pellet in HBS (1 mg protein/mL). Keep on ice.

  • Equilibration: Aliquot 1 mL of synaptosomes into a cuvette (stirred, 37°C). Allow 5 min equilibration.

  • Baseline Recording: Add GDH (50 U) and NADP+ (1 mM). Record baseline fluorescence (Ex: 340 nm, Em: 460 nm) for 2 minutes.

    • Note: Signal should be stable. A rising slope indicates leakage (damaged synaptosomes).

  • Toxin Incubation: Add

    
    -Agatoxin TK (Final conc: 10 - 200 nM ) directly to the cuvette. Incubate for 3-5 minutes  to ensure equilibrium binding.
    
  • Stimulation: Inject KCl (30 mM final) to depolarize terminals.

  • Measurement: Record the rapid increase in fluorescence (NADPH production) for 5 minutes.

  • Calibration: Add exogenous Glutamate (5 nmol) at the end of the trace to calibrate the fluorescence signal to molar concentration.

Data Processing: Calculate the rate of release (


F/sec) or total release (AUC) relative to a control (vehicle only).
Protocol B: Electrophysiological Validation (Brain Slices)

To confirm the functional blockade at intact synapses, use whole-cell patch clamp.

Target: Schaffer collateral-CA1 synapses (Hippocampus).[5]

  • Baseline: Record stable Excitatory Postsynaptic Currents (EPSCs) evoked by electrical stimulation (0.1 Hz).

  • Wash-in: Perfuse

    
    -Agatoxin TK (200 nM ) in ACSF.
    
  • Observation: Expect a slow onset inhibition (5-10 mins) reaching steady state. P/Q-type blockade typically reduces EPSC amplitude by 40-90% depending on the developmental stage and brain region.

  • Wash-out: Wash with toxin-free ACSF. Note: Recovery is extremely slow or negligible due to high affinity.

Experimental Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Assay S1 Isolate Synaptosomes (P2 Fraction) S2 Resuspend in HBS (+GDH, +NADP+) S1->S2 S3 Add ω-Agatoxin TK (Incubate 5 min) S2->S3 Transfer to Cuvette S4 Inject KCl (30mM) (Depolarization) S3->S4 Equilibrium Reached S5 Measure Fluorescence (Ex 340 / Em 460) S4->S5 Real-time Recording

Figure 2: Fluorometric Assay Workflow. Critical timing steps are highlighted to ensure reproducibility.

Data Analysis & Comparative Pharmacology

When analyzing inhibition curves, it is vital to distinguish P/Q-type effects from N-type. Use the table below to select appropriate controls.

Toxin / DrugTarget ChannelIC50 (Approx)ReversibilityRole in Assay

-Agatoxin TK
Cav2.1 (P/Q) 30 - 60 nM Very Slow / Irreversible Primary Test Agent

-Conotoxin GVIA
Cav2.2 (N)1 - 5 nMIrreversibleNegative Control (or Co-application)
NifedipineCav1.x (L)1 - 10

M
ReversibleNegative Control (L-type absent in release)
Cadmium (Cd

)
All Cav50 - 100

M
ReversiblePositive Control (Total Block)

Interpretation:

  • If

    
    -Agatoxin TK (200 nM) inhibits release by ~40%, and 
    
    
    
    -Conotoxin GVIA inhibits by ~50%, the remaining 10% is likely R-type (Cav2.3) or resistant current.
  • Dose-Response: The inhibition curve should be monophasic. A biphasic curve suggests non-specific binding at high concentrations (>1

    
    M).
    

Troubleshooting & Optimization

Issue 1: "I see no inhibition even at 100 nM."

  • Cause: The toxin adhered to the pipette tip or tube.

  • Solution: Pre-coat all plastics with 0.1% BSA. Ensure the stock solution was not freeze-thawed repeatedly.

Issue 2: "The baseline fluorescence is drifting upward."

  • Cause: Synaptosomes are "leaky" or GDH is degrading endogenous glutamate released spontaneously.

  • Solution: Improve synaptosome health (gentler homogenization). Ensure temperature is strictly controlled at 37°C; temperature fluctuations alter GDH kinetics.

Issue 3: "How do I distinguish TK from IVA?"

  • Insight: While functionally similar,

    
    -Agatoxin TK is often cited for its high potency (IC50 ~60 nM in K+ evoked assays). If your protocol was established with IVA, TK can usually be substituted at equimolar concentrations, but always run a validation curve.
    

References

  • Mintz, I. M., et al. (1992). P-type calcium channels blocked by the spider toxin omega-agatoxin-IVA.[1][3][6][7][8][9][10] Nature. Link

  • Teramoto, T., et al. (1995). Omega-agatoxin-TK is a useful tool to study P-type Ca2+ channel-mediated changes in internal Ca2+ and glutamate release in depolarised brain nerve terminals.[2] Neurochemistry International.[2] Link

  • McMahon, H. T., & Nicholls, D. G. (1991).[11] The bioenergetics of neurotransmitter release.[7] Biochimica et Biophysica Acta. Link

  • Alomone Labs. (n.d.).

    
    -Agatoxin TK Datasheet and Solubility Guidelines. Link
    
  • Hello Bio. (n.d.).

    
    -Agatoxin TK Technical Review. Link
    

Sources

Application

protocol for preparing omega-agatoxin TK stock solution

Application Note: Preparation and Handling of -Agatoxin TK Stock Solutions Abstract -Agatoxin TK (also known as -Agatoxin IVB) is a 48-amino acid peptide toxin isolated from the venom of the funnel web spider Agelenopsis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of -Agatoxin TK Stock Solutions

Abstract


-Agatoxin TK (also known as 

-Agatoxin IVB) is a 48-amino acid peptide toxin isolated from the venom of the funnel web spider Agelenopsis aperta.[1][2][3][4][5][6] It is a potent, state-dependent antagonist of P/Q-type voltage-gated calcium channels (Ca

2.1). Unlike its homolog

-Agatoxin IVA,

-Agatoxin TK exhibits faster reversibility and distinct kinetic properties, making it a critical tool for dissecting synaptic transmission and glutamate release mechanisms. This guide details the rigorous protocol for solubilization, storage, and handling to prevent common failure modes such as peptide aggregation, surface adsorption, and oxidative degradation.

Part 1: Physicochemical Profile & Safety[7]

Before handling, verify the specific batch parameters.


-Agatoxin TK is a high-potency neurotoxin; standard chemical safety hygiene (gloves, goggles, lab coat) is mandatory.
ParameterSpecification
Molecular Weight ~5273.02 Da
Sequence EDNCIAEDYGKCTWGGTKCCRGRPCRCSMIGTNCECTPRLIMEGLSFA
Disulfide Bridges 4 bridges (Cys4-Cys20, Cys12-Cys25, Cys19-Cys36, Cys27-Cys34)
Target P/Q-type Calcium Channels (Ca

2.[4][5]1)
IC

~60 nM (inhibition of K

-induced Ca

influx)
Solubility Water (soluble); Salt buffers (soluble but risk of precipitation at high conc.)[7]
Isoelectric Point ~8.4 (Basic)

Part 2: Pre-Reconstitution Best Practices

The Adsorption Hazard

Peptides in the picomolar to nanomolar range are highly susceptible to adsorption onto glass and standard polypropylene surfaces.

  • Requirement: Use Siliconized or LoBind (low protein binding) microcentrifuge tubes.[7]

  • Prohibition: Never store working aliquots in glass or standard polystyrene tubes.

Environmental Equilibration

Lyophilized peptides are hygroscopic.[7][8][9][10] Opening a cold vial in a humid lab causes immediate condensation, leading to hydrolysis and inaccurate weighing.

  • Protocol: Allow the vial to equilibrate to room temperature (RT) in a desiccator for at least 60 minutes before opening.

Part 3: Step-by-Step Reconstitution Protocol

Workflow Logic

The goal is to create a concentrated Master Stock (typically 100 µM) in a solvent that minimizes degradation, then dilute into Working Aliquots for storage.[7]

Step 1: Centrifugation

Lyophilized powder often disperses during transit, settling on the cap or walls.

  • Centrifuge the original vial at 10,000 x g for 2 minutes .

  • Ensure the pellet is visible at the bottom.

Step 2: Solvent Selection & Solubilization

While some protocols suggest buffers, sterile deionized water (Milli-Q) is superior for the Master Stock to avoid salt-induced precipitation during freezing.

  • Target Concentration: 100 µM (Standard Master Stock).

  • Calculation Example:

    • Pack Size: 0.1 mg (100 µg).[7]

    • MW: 5273.02 g/mol .[3][4][5][7][11]

    • Moles:

      
      .[7]
      
    • Volume for 100 µM:

      
      .[7]
      

Procedure:

  • Add the calculated volume of sterile water directly to the vial.

  • Do not vortex. Vortexing shears long peptides and introduces air (oxidation).[7]

  • Pipette up and down gently 10–15 times, washing the sides of the vial.

  • Incubate at RT for 5 minutes to ensure full hydration.

Step 3: Aliquoting & Storage

Repeated freeze-thaw cycles degrade the disulfide bridges essential for the "Inhibitor Cystine Knot" (ICK) structure.[7]

  • Prepare LoBind tubes.[7]

  • Divide the Master Stock into single-use aliquots (e.g., 10–20 µL).

  • Flash freeze in liquid nitrogen (preferred) or place directly in -80°C.

  • Storage Life:

    • -20°C: Stable for 1–3 months.

    • -80°C: Stable for 6–12 months.

Step 4: Preparing the Working Solution (Day of Experiment)

When ready to use, dilute the Master Stock into the perfusion buffer.[7]

  • Crucial Additive: The working buffer must contain a carrier protein (e.g., 0.1% BSA or 0.1% HSA ) to prevent loss of the toxin to the tubing and perfusion chamber.[7]

Part 4: Visualization of Workflow & Mechanism

Workflow Diagram

The following diagram illustrates the critical control points in the preparation process to ensure structural integrity.

G Start Lyophilized Vial (-20°C) Equilibrate Equilibrate to RT (Desiccator, 1 hr) Start->Equilibrate Prevent Hydrolysis Spin Centrifuge (10,000xg, 2 min) Equilibrate->Spin Recover Powder Solubilize Add Sterile Water (Target: 100 µM) Spin->Solubilize Mix Gentle Pipetting (NO VORTEX) Solubilize->Mix Aliquot Aliquot into LoBind Tubes Mix->Aliquot Avoid Freeze-Thaw Freeze Store at -80°C Aliquot->Freeze

Figure 1: Critical path for


-Agatoxin TK reconstitution.[7] Red nodes indicate temperature-sensitive storage states; Blue indicates the solubilization step.
Mechanism of Action

-Agatoxin TK selectively blocks P/Q-type channels, preventing calcium influx required for vesicle fusion at the presynaptic terminal.

Mechanism AP Action Potential Cav21 P/Q-Type Ca++ Channel (Cav2.1) AP->Cav21 Depolarization CaInflux Ca++ Influx Cav21->CaInflux Channel Opens AgaTK omega-Agatoxin TK AgaTK->Cav21 High Affinity Block (Extracellular) Vesicle Synaptic Vesicle Fusion CaInflux->Vesicle Trigger GluRel Glutamate Release Vesicle->GluRel

Figure 2: Mechanism of Action.


-Agatoxin TK binds to the extracellular domain of Cav2.1, physically occluding the pore or stabilizing the closed state, thereby inhibiting neurotransmitter release.

Part 5: Validation & Quality Control[7]

To validate the biological activity of the prepared stock, the following assays are recommended:

  • Electrophysiology (Gold Standard):

    • System: Whole-cell patch-clamp in rat cerebellar Purkinje neurons (high density of P-type channels).[7]

    • Protocol: Apply 200 nM

      
      -Agatoxin TK.
      
    • Success Criteria: >90% reduction in high-voltage-activated calcium currents (I

      
      ) within 5–10 minutes.
      
  • Fluorometric Ca

    
     Imaging: 
    
    • System: Synaptosomes loaded with Fura-2.

    • Protocol: Depolarize with KCl.

    • Success Criteria: Dose-dependent inhibition of fluorescence increase (IC

      
       approx. 60 nM).[2][7]
      

References

  • Teramoto, T., et al. (1997).[4][6][7] "A novel type of calcium channel sensitive to omega-agatoxin-TK in cultured rat cerebral cortical neurons."[4] Brain Research, 756(1-2), 225-230.[4][6]

  • Kuwada, M., et al. (1994).[6][7] "Omega-Agatoxin-TK: a potent P-type calcium channel blocker."[1][4][5][12] Molecular Pharmacology, 46(4), 587-593.[6][7]

  • Tocris Bioscience. "Product Datasheet: omega-Agatoxin TK." Tocris.com.[7]

  • Alomone Labs. "omega-Agatoxin TK Technical Data." Alomone.com.[7]

  • Sitges, M., et al. (2005).[7] "Omega-agatoxin-TK is a useful tool to study P-type Ca2+ channel-mediated changes in internal Ca2+ and glutamate release in depolarised brain nerve terminals."[5] Neurochemistry International, 46(1), 53-60.[5][7]

Sources

Method

Application Notes and Protocols: ω-Agatoxin TK for Pharmacological Profiling of Ion Channels

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ω-Agatoxin TK for the pharmacological profiling of P/Q-type voltage-gated calc...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ω-Agatoxin TK for the pharmacological profiling of P/Q-type voltage-gated calcium channels (CaV2.1). This document delves into the toxin's mechanism of action, provides detailed experimental protocols, and offers insights gleaned from extensive field experience to ensure robust and reproducible results.

Introduction: The Significance of ω-Agatoxin TK in Ion Channel Research

Voltage-gated calcium channels (VGCCs) are critical players in a vast array of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. The P/Q-type calcium channel, encoded by the CACNA1A gene, is predominantly expressed in the central nervous system and plays a pivotal role in synaptic transmission.[1][2] Dysregulation of P/Q-type channels is implicated in several neurological disorders, making them a key target for pharmacological investigation.

ω-Agatoxin TK, a 48-amino acid peptide toxin isolated from the venom of the funnel-web spider Agelenopsis aperta, is a potent and selective blocker of P/Q-type calcium channels.[3][4][5] Its high affinity and specificity make it an indispensable tool for dissecting the contribution of these channels to cellular and systemic functions.[1][6] Unlike other broader-spectrum calcium channel blockers, ω-Agatoxin TK exhibits minimal to no effect on L-type, N-type, or T-type calcium channels, providing a precise means of isolating P/Q-type channel activity.[3][6]

These notes will guide the user through the principles and practical applications of ω-Agatoxin TK, enabling the accurate pharmacological profiling of P/Q-type calcium channels in various experimental paradigms.

Mechanism of Action: A High-Affinity Pore Blocker

ω-Agatoxin TK exerts its inhibitory effect by physically occluding the ion-conducting pore of the P/Q-type calcium channel.[7] The toxin binds to a specific site on the extracellular face of the channel, preventing the influx of Ca2+ ions that is normally triggered by membrane depolarization. This blockade is highly potent, with reported IC50 values in the nanomolar range, making it a highly effective antagonist.[1][8]

The specificity of ω-Agatoxin TK for P/Q-type channels is a key advantage. While other toxins from the same venom, such as ω-agatoxin IVA, also target P/Q-type channels, ω-Agatoxin TK provides a valuable alternative for confirming and extending experimental findings.[1][9] The structural basis for this selectivity lies in the unique amino acid sequence and disulfide bonding pattern of the toxin, which allows it to recognize and bind to a complementary site on the CaV2.1 α1 subunit.

cluster_membrane Cell Membrane CaV21 P/Q-type Ca²⁺ Channel (CaV2.1) Pore Ion Pore CaV21->Pore forms Influx Ca²⁺ Influx Pore->Influx NoInflux No Ca²⁺ Influx Pore->NoInflux Extracellular Extracellular Space Intracellular Intracellular Space AgaTK ω-Agatoxin TK AgaTK->Pore binds & occludes Block Blockade AgaTK->Block Ca_ion Ca²⁺ Ca_ion->Pore permeates Depolarization Membrane Depolarization Depolarization->CaV21 activates

Caption: Mechanism of ω-Agatoxin TK action on P/Q-type calcium channels.

Core Applications and Data Interpretation

ω-Agatoxin TK is a versatile tool applicable to a range of experimental techniques. The following sections detail its use in electrophysiology and calcium imaging, two of the most common methods for studying ion channel function.

Electrophysiological Recording

Patch-clamp electrophysiology allows for the direct measurement of ion channel currents. ω-Agatoxin TK is used to selectively block P/Q-type currents, enabling their isolation and characterization.

ParameterRecommended ValueRationale
Cell Type Neurons (e.g., cerebellar Purkinje cells, hippocampal neurons), heterologous expression systems (e.g., HEK293, Xenopus oocytes) expressing CaV2.1P/Q-type channels are highly expressed in these systems, providing robust signals.
Recording Configuration Whole-cell voltage-clampAllows for control of the membrane potential and measurement of total cellular current.
ω-Agatoxin TK Concentration 100 - 200 nMThis concentration range is typically sufficient for complete and selective block of P/Q-type channels.[8] A dose-response curve should be generated to determine the optimal concentration for a specific cell type.
Application Method PerfusionEnsures rapid and complete exchange of the extracellular solution.
Incubation Time 2 - 5 minutesAllows for sufficient time for the toxin to bind and reach equilibrium.
Calcium Imaging

Calcium imaging utilizes fluorescent indicators to visualize changes in intracellular calcium concentration ([Ca2+]i). ω-Agatoxin TK can be used to determine the contribution of P/Q-type channels to depolarization-induced calcium influx.

ParameterRecommended ValueRationale
Cell Type Cultured neurons, brain slices, or any cell type endogenously or exogenously expressing P/Q-type channels.Allows for the study of channel function in a more physiological context.
Calcium Indicator Fura-2, Fluo-4, or genetically encoded calcium indicators (e.g., GCaMP)Choice of indicator depends on the specific experimental requirements (e.g., ratiometric vs. single-wavelength, sensitivity, and kinetics).
Depolarization Stimulus High potassium (e.g., 50 mM KCl) or electrical field stimulationInduces membrane depolarization and activates voltage-gated calcium channels.
ω-Agatoxin TK Concentration 100 - 500 nMHigher concentrations may be required in tissue preparations due to diffusion barriers.
Pre-incubation Time 10 - 15 minutesEnsures adequate penetration of the toxin into the tissue.

Experimental Protocols

The following protocols provide a step-by-step guide for the use of ω-Agatoxin TK in electrophysiology and calcium imaging experiments.

Protocol 1: Whole-Cell Voltage-Clamp Recording of P/Q-type Calcium Currents

A Prepare Cells & Solutions B Establish Whole-Cell Configuration A->B C Record Baseline Currents B->C D Apply ω-Agatoxin TK (100-200 nM) C->D E Record Post-Toxin Currents D->E F Data Analysis: Subtract post-toxin from baseline E->F

Caption: Workflow for isolating P/Q-type currents using electrophysiology.

Materials:

  • Cells expressing P/Q-type calcium channels

  • Patch-clamp rig with amplifier and data acquisition system

  • External solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

  • ω-Agatoxin TK stock solution (10 µM in water or appropriate buffer)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and recording.

  • Solution Preparation: Prepare and filter sterilize all recording solutions.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Approach a cell with a patch pipette filled with internal solution.

    • Form a giga-ohm seal and rupture the membrane to achieve the whole-cell configuration.

  • Record Baseline Currents:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit calcium channel currents.

    • Record the resulting currents.

  • Apply ω-Agatoxin TK:

    • Dilute the ω-Agatoxin TK stock solution to a final concentration of 100-200 nM in the external solution.

    • Perfuse the recording chamber with the ω-Agatoxin TK-containing solution for 2-5 minutes.

  • Record Post-Toxin Currents:

    • Repeat the same voltage-step protocol as in step 4 to record the remaining currents in the presence of the toxin.

  • Data Analysis:

    • Perform offline leak subtraction.

    • Subtract the currents recorded in the presence of ω-Agatoxin TK from the baseline currents to isolate the ω-Agatoxin TK-sensitive (P/Q-type) component.

Protocol 2: Calcium Imaging of Depolarization-Induced Calcium Influx

A Load Cells with Calcium Indicator B Acquire Baseline Fluorescence A->B C Apply Depolarizing Stimulus (e.g., high K⁺) B->C D Record Ca²⁺ Transient C->D E Washout & Incubate with ω-Agatoxin TK D->E F Re-apply Stimulus & Record E->F G Data Analysis: Compare Ca²⁺ transients +/- toxin F->G

Caption: Workflow for assessing P/Q-type channel contribution to calcium influx.

Materials:

  • Cultured cells or tissue slices expressing P/Q-type channels

  • Fluorescence microscope with a suitable camera and light source

  • Calcium indicator (e.g., Fluo-4 AM)

  • Physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS)

  • High potassium solution (e.g., HBSS with 50 mM KCl, with adjusted NaCl to maintain osmolarity)

  • ω-Agatoxin TK stock solution (10 µM)

Procedure:

  • Cell Loading:

    • Incubate cells with a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) in physiological saline for 30-60 minutes at 37°C.

    • Wash the cells three times with physiological saline to remove excess dye.

  • Baseline Fluorescence:

    • Place the coverslip or slice in the imaging chamber and perfuse with physiological saline.

    • Acquire baseline fluorescence images.

  • Stimulation and Recording (Control):

    • Rapidly switch the perfusion to the high potassium solution to depolarize the cells.

    • Record the resulting increase in fluorescence, which corresponds to the calcium transient.

    • Wash the cells with physiological saline until the fluorescence returns to baseline.

  • ω-Agatoxin TK Incubation:

    • Incubate the cells with 100-500 nM ω-Agatoxin TK in physiological saline for 10-15 minutes.

  • Stimulation and Recording (Toxin):

    • Repeat the high potassium stimulation as in step 3, in the continued presence of ω-Agatoxin TK.

    • Record the resulting calcium transient.

  • Data Analysis:

    • Quantify the peak amplitude of the calcium transients before and after the application of ω-Agatoxin TK.

    • The reduction in the calcium transient in the presence of the toxin represents the contribution of P/Q-type channels to the overall calcium influx.

Handling and Safety Precautions

ω-Agatoxin TK is a potent neurotoxin and should be handled with care.[10][11]

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the toxin.[10]

  • Handling Lyophilized Powder: Handle the lyophilized powder in a fume hood to avoid inhalation.[10]

  • Aliquoting: Upon receipt, reconstitute the lyophilized powder in a suitable buffer (e.g., water or a low-salt buffer) to a convenient stock concentration (e.g., 10 µM). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.[4]

  • Waste Disposal: All materials that come into contact with the toxin, including pipette tips and tubes, should be decontaminated with a 10% bleach solution before disposal.[10][12]

Troubleshooting

ProblemPossible CauseSolution
No effect of ω-Agatoxin TK 1. Low or no expression of P/Q-type channels. 2. Inactive toxin. 3. Insufficient toxin concentration or incubation time.1. Verify channel expression using molecular techniques (e.g., qPCR, Western blot) or by testing a positive control cell line. 2. Use a fresh aliquot of toxin. Ensure proper storage conditions. 3. Perform a dose-response curve and increase incubation time.
Incomplete block of currents/calcium signal 1. Presence of other calcium channel subtypes. 2. Insufficient toxin concentration.1. Use other selective blockers (e.g., nifedipine for L-type, ω-conotoxin GVIA for N-type) to confirm the identity of the remaining current. 2. Increase the concentration of ω-Agatoxin TK.
High variability between experiments 1. Inconsistent cell health or passage number. 2. Variability in toxin application.1. Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. 2. Ensure consistent and complete perfusion of the toxin.

Conclusion

ω-Agatoxin TK is a powerful and selective tool for the pharmacological profiling of P/Q-type voltage-gated calcium channels. By understanding its mechanism of action and following well-defined protocols, researchers can effectively isolate and characterize the contribution of these important channels to a wide range of physiological and pathophysiological processes. The insights gained from such studies are invaluable for advancing our understanding of neurological function and for the development of novel therapeutics.

References

  • Rojas, E., et al. (2005). Omega-agatoxin-TK is a useful tool to study P-type Ca2+ channel-mediated changes in internal Ca2+ and glutamate release in depolarised brain nerve terminals. PubMed. [Link]

  • Peptidepharma. Omega-Agatoxin TK (0.1mg vial). [Link]

  • Teramoto, T., et al. (1994). Omega-agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels in cerebellar Purkinje neurons. PubMed. [Link]

  • Wikipedia. Agatoxin. [Link]

  • Luna-Ramírez, K., et al. (2021). Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience. SciELO. [Link]

  • Cordeiro, M. N., et al. (2011). Peptide Neurotoxins That Affect Voltage-Gated Calcium Channels: A Close-Up on ω-Agatoxins. MDPI. [Link]

  • Barral, J., et al. (2001). High-affinity inhibition of glutamate release from corticostriatal synapses by omega-agatoxin TK. PubMed. [Link]

  • Koch, S., et al. (2004). Omega-agatoxin IVA, a P-type calcium channel antagonist, reduces nociceptive processing in spinal cord neurons with input from the inflamed but not from the normal knee joint--an electrophysiological study in the rat in vivo. PubMed. [Link]

  • Teramoto, T., et al. (1995). A novel type of calcium channel sensitive to omega-agatoxin-TK in cultured rat cerebral cortical neurons. PubMed. [Link]

  • University of California, Irvine. Standard Operating Procedures: Conotoxin. [Link]

  • University of Illinois. Biotoxins Management and Handling. [Link]

  • University of Nevada, Reno. Chapter 10, Work with Biological Toxins. [Link]

  • ResearchGate. Data obtained from fluorescent Ca2+ imaging of KCl-evoked Ca2+... [Link]

  • Vanderbilt University Medical Center. BIOSAFETY BEST PRACTICES FOR RESEARCH USE OF BIOLOGICAL TOXINS & VENOMS. [Link]

  • MDPI. Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. [Link]

  • University of Tennessee, Knoxville. Biological Toxins Guidance. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Omega-Agatoxin TK Solubility: A Technical Support Guide for Researchers

From the Senior Application Scientist's Desk: Welcome to our dedicated technical support center for ω-agatoxin TK. As a potent and selective blocker of P/Q-type calcium channels, ω-agatoxin TK is an invaluable tool in ne...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to our dedicated technical support center for ω-agatoxin TK. As a potent and selective blocker of P/Q-type calcium channels, ω-agatoxin TK is an invaluable tool in neuroscience research. However, its successful application hinges on proper handling and solubilization. This guide is designed to provide you, our fellow researchers, with in-depth, field-proven insights to navigate the potential challenges of working with this complex peptide toxin. We will move beyond simple protocol recitation to explore the underlying principles that govern its behavior in solution, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding ω-agatoxin TK solubility.

1. What is the recommended solvent for ω-agatoxin TK?

For initial reconstitution, sterile, high-purity water is the recommended solvent.[1] The majority of commercially available ω-agatoxin TK preparations are lyophilized powders that readily dissolve in aqueous solutions.

2. My ω-agatoxin TK is not dissolving in water. What should I do?

If you encounter insolubility in water, do not immediately resort to harsh solvents. The issue often lies with the peptide's net charge at neutral pH. ω-Agatoxin TK is a 48-amino acid peptide with a significant number of both acidic and basic residues.[2][3] Its isoelectric point (pI) – the pH at which the net charge is zero – is predicted to be in the acidic range. At a neutral pH of 7, the peptide will carry a net negative charge, which should promote solubility. However, if solubility is still an issue, a tiered approach is recommended:

  • pH Adjustment: If the peptide is acidic (pI < 7), which is likely for ω-agatoxin TK, slightly increasing the pH of the aqueous solution with a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) can increase the net negative charge and improve solubility. Conversely, for a basic peptide, a dilute acidic solution (e.g., 10-30% acetic acid) would be appropriate.[4]

  • Organic Co-solvents: If pH adjustment is insufficient, a small amount of an organic solvent can be used to aid in the dissolution of hydrophobic regions of the peptide. Dimethyl sulfoxide (DMSO) is a common choice.[4] It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.

3. Why is my ω-agatoxin TK solution cloudy or showing precipitation?

Cloudiness or precipitation can be due to several factors:

  • Aggregation: As a cysteine-rich peptide with four disulfide bonds, ω-agatoxin TK has the potential to form intermolecular disulfide bridges if mishandled, leading to aggregation.[5] This is particularly a risk if the lyophilized peptide has been exposed to moisture or if the solution has been repeatedly freeze-thawed.

  • Incorrect pH: If the pH of the solution is close to the peptide's isoelectric point, its net charge will be minimal, reducing its solubility and promoting aggregation.

  • Bacterial Contamination: Non-sterile water or buffers can introduce proteases that degrade the peptide, leading to insoluble fragments.

4. How should I store my ω-agatoxin TK?

Proper storage is critical for maintaining the stability and activity of ω-agatoxin TK:

  • Lyophilized Powder: Store the lyophilized peptide at -20°C or colder in a desiccated environment.[1]

  • Stock Solutions: Once reconstituted, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C.[1] This minimizes freeze-thaw cycles, which can lead to peptide degradation and aggregation. Aqueous stock solutions are generally stable for up to one month at -20°C.[1]

5. Does the D-serine at position 46 affect solubility?

The presence of a D-serine at position 46 is a unique post-translational modification in native ω-agatoxin TK that is crucial for its high potency in blocking P/Q-type calcium channels.[2] While D-amino acids can sometimes influence peptide structure and stability, there is no direct evidence to suggest that the D-serine in ω-agatoxin TK significantly impacts its solubility under standard laboratory conditions. In fact, this modification is thought to enhance the toxin's stability in the venom by protecting its C-terminus from degradation.[5]

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

Encountering solubility problems can be frustrating. This troubleshooting guide provides a logical workflow to diagnose and resolve these issues.

Caption: Troubleshooting workflow for ω-agatoxin TK solubility.

Experimental Protocols

Protocol 1: Standard Reconstitution of ω-Agatoxin TK

This protocol is for the initial reconstitution of lyophilized ω-agatoxin TK.

Materials:

  • Lyophilized ω-agatoxin TK

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Equilibrate: Allow the vial of lyophilized ω-agatoxin TK to come to room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add Solvent: Carefully add the calculated volume of sterile water to the vial to achieve the desired stock concentration (e.g., 1 mM).

  • Gentle Dissolution: Gently swirl the vial or pipette the solution up and down slowly to dissolve the peptide. Avoid vigorous vortexing, which can cause aggregation.

  • Visual Inspection: Ensure the solution is clear and free of particulates.

  • Aliquoting: Aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Solubilization of Difficult-to-Dissolve ω-Agatoxin TK

This protocol should be followed if the standard reconstitution method fails.

Materials:

  • Insoluble ω-agatoxin TK in water

  • 0.1 M Ammonium bicarbonate, sterile

  • 10% Acetic acid, sterile (for basic peptides, less likely for ω-agatoxin TK)

  • Dimethyl sulfoxide (DMSO), high purity

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Initial Attempt: Follow steps 1-4 of the Standard Reconstitution Protocol.

  • pH Adjustment (if pI is acidic):

    • Add 1-2 µL of 0.1 M ammonium bicarbonate to the solution.

    • Gently mix and observe for dissolution.

    • Repeat if necessary, but avoid significant changes in the final buffer concentration.

  • Organic Co-solvent (if pH adjustment fails):

    • If the peptide remains insoluble, carefully lyophilize the aqueous suspension to remove the water.

    • Add a minimal volume of DMSO (e.g., 10-20 µL) to the dried peptide and gently mix to dissolve.

    • Once fully dissolved in DMSO, slowly add the desired aqueous buffer to the DMSO-peptide solution, mixing gently, until the final desired concentration is reached. The final DMSO concentration should be kept as low as possible for biological assays.

Data Summary

ParameterValue/RecommendationSource(s)
Primary Solvent Sterile Water[1]
Alternative Solvents Dilute basic buffer (e.g., 0.1 M NH4HCO3), Dilute acidic buffer (e.g., 10-30% acetic acid), Minimal DMSO[4]
Storage (Lyophilized) -20°C or colder, desiccated[1]
Storage (Solution) Aliquoted at -20°C or -80°C; stable for up to 1 month at -20°C[1]
Amino Acid Length 48[2][3]
Disulfide Bridges 4[5]
Key Structural Feature D-Serine at position 46[2]

Mechanistic Insights into ω-Agatoxin TK Solubility

The solubility of a peptide is governed by a delicate balance of its intrinsic properties and the characteristics of the solvent.

G cluster_peptide Peptide Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome pI Isoelectric Point (pI) pH pH pI->pH influences net charge hydrophobicity Hydrophobicity polarity Polarity hydrophobicity->polarity dictates interaction cysteine_content Cysteine Content insoluble Insoluble/Aggregated cysteine_content->insoluble risk of oxidation/aggregation d_serine D-Serine Presence soluble Soluble d_serine->soluble may enhance stability pH->soluble away from pI pH->insoluble near pI polarity->soluble like dissolves like ionic_strength Ionic Strength

Caption: Factors influencing ω-agatoxin TK solubility.

The Role of Isoelectric Point (pI): The pI is the pH at which a molecule carries no net electrical charge. Peptides are least soluble at their pI because the lack of charge repulsion allows them to aggregate more easily. By adjusting the pH of the solvent away from the pI, we can increase the net charge of the peptide, thereby enhancing its solubility. For ω-agatoxin TK, with its likely acidic pI, increasing the pH above this value will impart a greater net negative charge, promoting its interaction with polar water molecules.

Cysteine Content and Aggregation: ω-Agatoxin TK contains eight cysteine residues that form four crucial disulfide bonds, giving the toxin its specific three-dimensional structure.[5] If these bonds are disrupted and reform incorrectly as intermolecular bridges, aggregation can occur. This is why gentle handling and avoiding harsh conditions are paramount.

The Impact of D-Serine: The presence of a D-amino acid can alter the peptide's susceptibility to enzymatic degradation. The D-serine at position 46 in ω-agatoxin TK is thought to protect the C-terminus from exopeptidases, contributing to its stability.[5] While not directly impacting initial solubilization, this enhanced stability is crucial for the toxin's biological activity and shelf-life in solution.

References

  • Calculating Isoelectric Point of Proteins (Example). (2015, February 4). [Video]. YouTube. Retrieved from [Link]

  • Kuwada, M., Teramoto, T., Kumagaye, K. Y., Nakajima, K., Watanabe, T., Kawai, T., Kawakami, Y., Niidome, T., Sawada, K., Nishizawa, Y., & Katayama, K. (1994). Omega-agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels in cerebellar Purkinje neurons. Molecular pharmacology, 46(4), 587–593.
  • Escoubas, P., & Rash, L. (2004). Peptide neurotoxins that affect voltage-gated calcium channels: a close-up on ω-agatoxins. Toxins, 6(4), 10.3390/toxins6040107.
  • Sitges, M., & Galindo, C. A. (2005). Omega-agatoxin-TK is a useful tool to study P-type Ca2+ channel-mediated changes in internal Ca2+ and glutamate release in depolarised brain nerve terminals.
  • Mintz, I. M., Venema, V. J., Swiderek, K. M., Lee, T. D., Bean, B. P., & Adams, M. E. (1992). Structure and properties of omega-agatoxin IVB, a new antagonist of P-type calcium channels. The Journal of biological chemistry, 267(32), 23149–23155.

Sources

Optimization

Technical Support Center: Optimizing ω-Agatoxin TK Working Concentration

Welcome to the technical support guide for ω-Agatoxin TK (ω-Aga-TK), a potent and selective blocker of P/Q-type voltage-gated calcium channels (Cav2.1). Sourced from the venom of the funnel-web spider, Agelenopsis aperta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ω-Agatoxin TK (ω-Aga-TK), a potent and selective blocker of P/Q-type voltage-gated calcium channels (Cav2.1). Sourced from the venom of the funnel-web spider, Agelenopsis aperta, this peptide toxin is an indispensable tool for neuroscience research, enabling the precise dissection of synaptic transmission, neurotransmitter release, and neuronal excitability.[1][2][3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and generate reliable, publication-quality data.

Frequently Asked Questions (FAQs)

Q1: What is ω-Agatoxin TK and how does it work?

ω-Agatoxin TK is a 48-amino-acid peptide neurotoxin that selectively targets and blocks P/Q-type voltage-gated calcium channels.[5] These channels are critical for regulating the influx of calcium into presynaptic terminals, which in turn triggers the release of neurotransmitters.[6][7]

Unlike pore-blocking toxins, ω-Aga-TK acts as a gating modifier. It binds to the S3-S4 loop in the channel's domain IV, shifting the voltage dependence of activation to more positive potentials.[8] This effectively prevents the channel from opening under normal physiological conditions, thereby inhibiting Ca2+ influx and subsequent neurotransmitter release.[6][8] Its high selectivity makes it invaluable for isolating P/Q-type channel-dependent processes from those mediated by N-, L-, or T-type calcium channels.[1][9]

Q2: What is the typical IC50 for ω-Agatoxin TK?

The half-maximal inhibitory concentration (IC50) for ω-Aga-TK can vary depending on the experimental system, cell type, and specific splice variant of the Cav2.1 channel being studied. However, published values generally fall within the nanomolar range.

  • For P-type channels: IC50 values are typically low, around 2-15 nM .

  • For Q-type channels: The affinity is slightly lower, with reported IC50 values around 90-127 nM .[10][11]

  • In synaptosome preparations: An IC50 of approximately 60 nM has been reported for inhibiting potassium-induced calcium influx.[1][9][12]

It is crucial to recognize that the IC50 is not an absolute constant but a functional parameter highly dependent on experimental conditions.[13][14] Therefore, the values in the table should be used as a starting point for your own empirical optimization.

Q3: How should I reconstitute and store ω-Agatoxin TK?

Proper handling is critical to maintaining the toxin's potency.

  • Reconstitution: Upon receiving the lyophilized peptide, centrifuge the vial briefly (e.g., 10,000 x g for 5 minutes) to ensure all the powder is at the bottom.[15] Reconstitute in high-purity water (ddH₂O) or a suitable aqueous buffer to create a concentrated stock solution (e.g., 10-100 µM).[15] Avoid vigorous vortexing; gentle swirling or tilting is sufficient to dissolve the peptide.[15]

  • Storage:

    • Lyophilized Powder: Store desiccated at -20°C.

    • Stock Solutions: Aliquot the reconstituted stock solution into small, single-use volumes and store at -20°C for up to one month, or potentially longer (up to 6 months).[10][15] Avoid repeated freeze-thaw cycles, as this can degrade the peptide and reduce its activity.[15]

    • Working Solutions: It is best practice to prepare fresh working dilutions from the frozen stock on the day of the experiment.[10]

Q4: Is the synthetic version of ω-Agatoxin TK as potent as the native toxin?

This is a critical point of caution. Native ω-Agatoxin TK undergoes a post-translational modification where the serine at position 46 is converted from the L-isoform to the D-isoform.[5] This D-Serine is essential for the toxin's high-potency blockade of P/Q-type channels.[5] Synthetic versions that contain the standard L-Serine at this position have been shown to be 80-90 times less potent.[5] When purchasing this toxin, it is imperative to verify with the supplier that you are obtaining the correct, biologically active isomer, often denoted as [D-Ser46]ω-Agatoxin TK.[5]

Troubleshooting Guide

This section addresses common issues encountered when using ω-Agatoxin TK. The flowchart below provides a logical path for diagnosing and resolving experimental problems.

G start Problem: Incomplete or No Block conc Is Concentration Sufficient? start->conc Check First activity Is Toxin Active? conc->activity Yes sol_conc Solution: Increase Toxin Concentration. Perform Dose-Response Curve. conc->sol_conc No kinetics Is Incubation Time Sufficient? activity->kinetics Yes sol_activity Solution: Purchase New Toxin. Check Storage/Handling. Verify D-Ser46 Isomer. activity->sol_activity No target Are P/Q-type Channels the Primary Contributors? kinetics->target Yes sol_kinetics Solution: Increase Pre-incubation Time. (e.g., 5-15 minutes) kinetics->sol_kinetics No sol_target Solution: Pharmacologically Isolate P/Q-currents. Use other blockers (e.g., for N-type). target->sol_target No washout Problem: Slow or Irreversible Block sol_washout This is expected. High-affinity binding requires prolonged washout. Effect can be quasi-irreversible. washout->sol_washout offtarget Problem: Non-specific Effects sol_offtarget Solution: Decrease Concentration. Ensure Selectivity (use <200 nM). Verify with control experiments. offtarget->sol_offtarget

Caption: Troubleshooting workflow for ω-Agatoxin TK experiments.

Q5: I'm not seeing a complete block of my calcium current or physiological response. What's wrong?

This is a common issue with several potential causes:

  • Suboptimal Concentration: The most frequent cause is that the concentration is too low for your specific system. The IC50 can vary between cell types and even different neuronal populations.[7]

    • Solution: Perform a dose-response curve to empirically determine the optimal concentration for your preparation. Start with a concentration around the published IC50 (e.g., 50-100 nM) and test progressively higher concentrations until a maximal block is achieved.

  • Degraded Toxin: Peptides are susceptible to degradation from improper storage, handling, or repeated freeze-thaw cycles.

    • Solution: Ensure you are following correct storage and reconstitution procedures.[10][15] If in doubt, purchase a new vial of the toxin. Always use aliquots to prevent contamination and degradation of your main stock.

  • Slow Binding Kinetics: The binding of ω-Aga-TK to the channel is not instantaneous. The time to reach maximal effect can be several minutes.

    • Solution: Increase the pre-application/incubation time before recording your measurement. A 5-15 minute incubation is often required to reach equilibrium.[16]

  • Minor Contribution of P/Q-type Channels: The current or physiological response you are measuring may not be exclusively mediated by P/Q-type channels. Other channel types (like N-type or R-type) may also be contributing.

    • Solution: Use a cocktail of blockers to isolate the P/Q-type component. For example, pre-incubate with an N-type blocker like ω-conotoxin GVIA (1 µM) to eliminate that contribution before applying ω-Aga-TK.[12] The remaining sensitive current will be attributable to P/Q-type channels.

Q6: The effect of the toxin is very slow to wash out, or seems irreversible. Is this normal?

Yes, this is a known characteristic of ω-Agatoxin TK. It binds with very high affinity to the P/Q-type channel. Consequently, its dissociation is extremely slow. In many experimental preparations, the block is considered "quasi-irreversible" or requires a very prolonged washout period (hours) to see even partial recovery.[16] Interestingly, one study noted that washout was more effective at higher temperatures (31-33°C) compared to room temperature.[16] Plan your experiments accordingly, as it is often not feasible to record recovery data within a typical experimental timeframe.

Q7: I'm concerned about off-target effects. How can I ensure specificity?

While ω-Aga-TK is highly selective for P/Q-type channels at nanomolar concentrations, its specificity can diminish at micromolar concentrations.[4]

  • Solution: Use the lowest concentration that produces a maximal block of your intended target. For most applications, a concentration between 100-200 nM should be sufficient to fully block P/Q-type channels without significant off-target effects on other voltage-gated calcium channels.[11][15] Always run appropriate controls, such as testing the effect of the toxin on cells known to lack P/Q-type channels, if possible.

Experimental Protocols & Data

Recommended Starting Concentrations

The following table provides empirically derived starting points for various applications. Optimization is always recommended.

ApplicationRecommended Starting ConcentrationRationale & Key Considerations
Patch-Clamp Electrophysiology 50 - 200 nMProvides rapid and complete block of whole-cell or single-channel currents. Higher end of the range ensures saturation.[15]
Calcium Imaging (e.g., Fura-2) 100 - 300 nMEnsures complete block of channels contributing to depolarization-induced calcium influx.[12]
Synaptosome/Neurotransmitter Release 50 - 200 nMEffectively inhibits release triggered by potassium depolarization. IC50 in this preparation is ~60 nM.[1][12]
Neuronal Network Activity (MEAs) 10 - 100 nMLower concentrations (10-50 nM) can be effective, but sensitivity varies by brain region (e.g., spinal cord networks are more sensitive than cortical networks).[7]
In Vivo Microinjection / Intracerebroventricular Varies widely (Dose-dependent)Requires careful dose-response studies in the animal model. Published studies have used doses that result in significant behavioral or electrophysiological changes.[17]
Protocol: Determining the IC50 of ω-Agatoxin TK using Whole-Cell Patch-Clamp

This protocol provides a framework for creating a dose-response curve to validate toxin activity and determine the precise IC50 in your experimental system.

Objective: To measure the inhibition of P/Q-type calcium channel currents at multiple concentrations of ω-Aga-TK and fit the data to determine the IC50.

Materials:

  • Cells expressing P/Q-type calcium channels (e.g., cultured cerebellar Purkinje neurons, HEK293 cells transfected with Cav2.1).

  • Patch-clamp rig with amplifier and data acquisition software.

  • External solution (e.g., containing 10 mM Ba2+ or Ca2+ as the charge carrier).

  • Internal solution (e.g., Cs-based to block K+ channels).

  • Aliquoted, validated ω-Agatoxin TK stock solution.

  • Perfusion system for rapid solution exchange.

Workflow Diagram:

Caption: Workflow for IC50 determination via patch-clamp.

Step-by-Step Methodology:

  • Preparation: Prepare a series of dilutions of ω-Aga-TK in your external solution. A typical range would be logarithmic or semi-log steps, for example: 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM.

  • Establish Recording: Obtain a stable whole-cell patch-clamp recording from a target cell. Ensure access resistance is low and stable.

  • Record Baseline: Elicit calcium channel currents using a voltage step protocol (e.g., step from -80 mV to +10 mV). Record several stable sweeps to establish a baseline current amplitude.

  • Apply Toxin (Lowest Concentration): Using your perfusion system, switch to the external solution containing the lowest concentration of ω-Aga-TK (e.g., 1 nM).

  • Monitor Block: Continue to apply the voltage step protocol and record currents. Monitor the peak current amplitude until it reaches a new, stable (inhibited) level. This may take several minutes.

  • Cumulative Dosing: Without washing out, switch the perfusion to the next highest concentration. Repeat Step 5. Continue this process for all concentrations. This cumulative method is efficient for high-affinity, slowly-reversing blockers.

  • Data Analysis: a. For each concentration, measure the steady-state peak current amplitude (I). b. Normalize the inhibited current to the baseline current (Ibaseline) to calculate the fractional block: Fractional Current = I / I_baseline. c. Plot the Fractional Current as a function of the logarithm of the toxin concentration. d. Fit the resulting dose-response curve with a four-parameter logistic equation (Hill equation) to calculate the IC50.

This self-validating protocol not only provides the IC50 but also confirms the activity of your specific batch of toxin in your hands, lending high confidence to subsequent experiments.

References

  • Title: Agatoxin - Wikipedia Source: Wikipedia URL: [Link]

  • Title: omega-agatoxin TK - MySkinRecipes Source: MySkinRecipes URL: [Link]

  • Title: Omega-agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels in cerebellar Purkinje neurons Source: PubMed URL: [Link]

  • Title: ω-Agatoxin TK - PeptaNova Source: PeptaNova URL: [Link]

  • Title: Peptide Neurotoxins That Affect Voltage-Gated Calcium Channels: A Close-Up on ω-Agatoxins Source: MDPI URL: [Link]

  • Title: Omega-agatoxin-TK is a useful tool to study P-type Ca2+ channel-mediated changes in internal Ca2+ and glutamate release in depolarised brain nerve terminals Source: PubMed URL: [Link]

  • Title: P/Q type (Cav2.1) Calcium Channel Blocker ω-Agatoxin IVA Alters Cleaved Caspase-3 and BDNF Expressions in the Rat Brain and Suppresses Seizure Activity Source: PubMed URL: [Link]

  • Title: ω-agatoxin-IVA Supplier I Cav2.1 channel blocker Source: Smartox Biotechnology URL: [Link]

  • Title: Differential responses to ω-agatoxin IVA in murine frontal cortex and spinal cord derived neuronal networks Source: PubMed URL: [Link]

  • Title: Effects of Ca2+ channel blocker neurotoxins on transmitter release and presynaptic currents at the mouse neuromuscular junction Source: PubMed URL: [Link]

  • Title: When Does the IC50 Accurately Assess the Blocking Potency of a Drug? Source: ACS Publications URL: [Link]

  • Title: When Does the IC50 Accurately Assess the Blocking Potency of a Drug? Source: PMC - NIH URL: [Link]

Sources

Troubleshooting

preventing degradation of omega-agatoxin TK

Technical Support Center: -Agatoxin TK Integrity Ticket Subject: Preventing Degradation and Potency Loss in Cav2.1 Blockade Assays Assigned Specialist: Senior Application Scientist, Electrophysiology Division Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Agatoxin TK Integrity

Ticket Subject: Preventing Degradation and Potency Loss in Cav2.1 Blockade Assays Assigned Specialist: Senior Application Scientist, Electrophysiology Division

Executive Summary: The Stability Paradox

-Agatoxin TK is a 48-residue peptide isolated from the funnel-web spider (Agelenopsis aperta).[1] While its four disulfide bridges (forming an inhibitor cystine knot) provide structural rigidity, the molecule is chemically fragile in solution.

The #1 cause of "degradation" reported by users is not chemical breakdown, but physical loss due to adsorption.

This guide replaces standard datasheets with a field-proven stability protocol. It addresses the three primary failure modes: Surface Adsorption , Methionine Oxidation , and Disulfide Scrambling .

Module 1: Critical Reconstitution Protocols

Status: Mandatory for all new vials.

The "Zero Hour" Error: Most users reconstitute the entire vial in water or saline and immediately freeze aliquots. This is incorrect for nanomolar-potency peptides. At low concentrations, up to 60% of the peptide can be lost to the tube walls within minutes if no carrier is present.

Protocol A: The Two-Stage Reconstitution

Do not dissolve directly into the working buffer. Use this high-concentration stock method.

StepActionTechnical Rationale
1 Centrifuge the vial (10,000 x g, 1 min) before opening.Lyophilized peptide often disperses electrostatically to the cap. Opening without spinning causes immediate mass loss.
2 Primary Solubilization: Add distilled water (or 100 mM NaCl) to achieve a concentration

(approx. 0.5 mg/mL).
High Concentration Rule: Adsorption is saturable. At high concentrations, the % lost to walls is negligible.
3 Aliquot Immediately: Divide into single-use aliquots (e.g., 5-10

) in siliconized or LoBind tubes.
Prevents repeated freeze-thaw cycles which fracture the disulfide bridges.
4 Flash Freeze: Use liquid nitrogen or dry ice/ethanol bath. Store at -20°C.Slow freezing promotes ice crystal formation that can denature the peptide structure.
Protocol B: The Working Solution (The "BSA Rule")

When diluting to the working concentration (e.g., 10–200 nM) for perfusion:

  • Requirement: The bath solution must contain 0.1% Bovine Serum Albumin (BSA) or 0.05% Tween-20.

  • Mechanism: BSA coats the plastic/glass surfaces of your tubing and recording chamber, occupying the binding sites that would otherwise strip

    
    -Agatoxin TK from the solution.
    
  • Warning: Without BSA, the effective concentration reaching the cell may be near zero, leading to false negatives (no block observed).

Module 2: Storage Architecture & Lifecycle

Status: Reference for long-term banking.

The stability of


-Agatoxin TK relies on the integrity of its Methionine (Met)  residues and Disulfide (S-S)  bonds.
Visual Workflow: The Stability Lifecycle

This diagram illustrates the decision logic for handling the peptide to minimize degradation risks.

AgatoxinStability Lyophilized Lyophilized Vial (-20°C, Desiccated) Recon Reconstitution (>100 µM in H2O) Lyophilized->Recon Spin down first Aliquot Aliquot into LoBind Tubes Recon->Aliquot Oxidation Risk: Met Oxidation Avoid O2 exposure Recon->Oxidation Storage Storage (-20°C) Stable: 3-6 Months Aliquot->Storage Thaw Thaw Aliquot (Do NOT Refreeze) Storage->Thaw As needed Dilution Dilution to Working Conc (1-200 nM) Thaw->Dilution AddBSA CRITICAL STEP: Add 0.1% BSA or Cytochrome C Dilution->AddBSA Exp Experiment (Use within 4 hours) AddBSA->Exp

Caption: Workflow maximizing peptide integrity. Note the critical insertion of BSA/Carrier protein at the dilution stage.

Module 3: Troubleshooting & FAQs
Ticket #404: "I see no block of P-type currents, even at 200 nM."

Diagnosis: This is often an isomer issue, not degradation.

  • Root Cause: Native

    
    -Agatoxin TK contains a D-Serine  at position 46.[1][2][3] Some synthetic versions historically used L-Serine, which reduces potency by ~80-90 fold [1, 2].
    
  • Solution: Verify with your vendor that the peptide is the [D-Ser46] isoform. If the CoA does not specify, you may be using an inactive isomer.

  • Secondary Cause: Adsorption.[4] Did you add BSA? If not, the peptide is likely stuck to your perfusion tubing.

Ticket #405: "The peptide precipitated upon thawing."

Diagnosis: Buffer incompatibility or pH shock.

  • Root Cause:

    
    -Agatoxin TK is basic (pI > 9). Dissolving it in high-pH buffers or phosphate-buffered saline (PBS) at high concentrations can cause precipitation due to charge neutralization or salting out.
    
  • Solution: Always reconstitute the stock in distilled water or dilute acetic acid (0.1 M) first. Only introduce physiological saline (ACSF/HBS) at the final dilution step.

Ticket #406: "Can I use DTT to prevent oxidation?"

Diagnosis: FATAL ERROR.

  • Explanation:

    
    -Agatoxin TK relies on 4 disulfide bridges for its "knot" structure. Adding DTT, 
    
    
    
    -mercaptoethanol, or TCEP will reduce these bonds, unfolding the protein and rendering it completely inactive.
  • Correct Protocol: To prevent Methionine oxidation (Met residues are present in the sequence), minimize air exposure and keep samples frozen. Do not use reducing agents.

Module 4: Chemical Compatibility Matrix
Solvent/AdditiveCompatibilityNotes
Water (HPLC Grade) Excellent Preferred for stock solutions (>100

M).
DMSO Good Compatible, but unnecessary as the peptide is water-soluble.
PBS (Phosphate) Poor Avoid for stock solutions; risk of precipitation.[3]
BSA (0.1%) Mandatory Required for working solutions (<1

M) to prevent adsorption.
DTT / BME FATAL Destroys disulfide bridges. Do not use.
Plasticware Poor Use Siliconized or LoBind tubes only.
References
  • Kuwada, M., et al. (1994). "Omega-agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels in cerebellar Purkinje neurons."[2] Molecular Pharmacology, 46(4), 587-593.[2] Link

  • Teramoto, T., et al. (1997). "A novel type of calcium channel sensitive to omega-agatoxin-TK in cultured rat cerebral cortical neurons."[2][3][5] Brain Research, 756(1-2), 225-230.[2][3][5] Link

  • Tocris Bioscience.

    
    -Agatoxin TK." Tocris Technical Datasheet. Link
    
  • Alomone Labs. "

    
    -Agatoxin TK Technical Data." Alomone Product Sheet. Link
    

Sources

Optimization

impact of temperature on omega-agatoxin TK activity

Welcome to the technical support center for omega-agatoxin TK. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for omega-agatoxin TK. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this potent P/Q-type calcium channel blocker. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to ensure the success and reproducibility of your experiments.

Introduction to Omega-Agatoxin TK

Omega-agatoxin TK is a 48-amino-acid peptide toxin originally isolated from the venom of the funnel-web spider, Agelenopsis aperta. It is a highly potent and selective blocker of P/Q-type voltage-gated calcium channels, which play a crucial role in neurotransmitter release at presynaptic terminals. The toxin's high specificity is attributed to its unique three-dimensional structure, which is stabilized by an inhibitor cystine knot (ICK) motif. This structural feature not only dictates its biological activity but also confers exceptional stability.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments using omega-agatoxin TK, with a focus on the impact of temperature.

Issue 1: Inconsistent or lower-than-expected channel blockade.

  • Potential Cause 1: Suboptimal Experimental Temperature. The activity of voltage-gated calcium channels is highly dependent on temperature. Lowering the temperature generally reduces calcium influx through these channels[1]. The rate of many biological processes, including ion channel gating, can change two- to three-fold with a 10°C change in temperature, a phenomenon described by the temperature coefficient, Q10[2][3][4]. While omega-agatoxin TK itself is likely stable across a wide range of temperatures, the activity of its target, the P/Q-type calcium channel, is not. Performing experiments at temperatures significantly lower than the physiological temperature of the system under study can lead to reduced channel activity and, consequently, an apparent decrease in the toxin's blocking efficacy.

  • Solution:

    • Maintain a stable and appropriate temperature. For mammalian cell lines or tissues, it is recommended to perform experiments at or near physiological temperature (37°C) to ensure optimal channel function. For other experimental systems, maintain a consistent temperature throughout the experiment and across all experimental groups.

    • Use a temperature controller. To avoid temperature fluctuations that can introduce variability in your recordings, use a reliable in-line perfusion heater and a temperature controller for your experimental chamber[5].

    • Equilibrate all solutions. Ensure that all buffers and solutions, including the omega-agatoxin TK working solution, are pre-warmed to the experimental temperature before application.

  • Potential Cause 2: Toxin Adsorption to Surfaces. Peptides, including omega-agatoxin TK, can adsorb to plastic and glass surfaces, leading to a lower effective concentration in your experiments. This effect can be more pronounced at lower concentrations.

  • Solution:

    • Use low-adhesion microcentrifuge tubes and pipette tips.

    • Include a carrier protein. Adding a small amount of a carrier protein, such as bovine serum albumin (BSA) at 0.1%, to your working solutions can help prevent the toxin from adsorbing to surfaces.

    • Prepare fresh dilutions. Prepare working dilutions of the toxin fresh for each experiment from a concentrated stock solution.

Issue 2: High variability in IC50 values between experiments.

  • Potential Cause: Temperature-dependent binding kinetics. The binding and unbinding rates of a ligand to its receptor can be influenced by temperature. While specific data for omega-agatoxin TK is not available, studies on other ligand-receptor systems have shown that temperature can affect the half-maximal inhibitory concentration (IC50)[6][7]. Fluctuations in the experimental temperature can therefore lead to variability in the calculated IC50 values.

  • Solution:

    • Strict temperature control. As mentioned previously, maintaining a constant and recorded temperature is crucial for reproducible IC50 determination.

    • Sufficient equilibration time. Ensure that the toxin is incubated with the cells or tissue for a sufficient period to reach binding equilibrium at the experimental temperature before taking measurements.

Experimental Workflow for Assessing Temperature Effects

Temperature_Effect_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Cells Expressing P/Q-type Channels C Set Experimental Temperature 1 (e.g., 25°C) A->C E Set Experimental Temperature 2 (e.g., 37°C) A->E B Prepare Omega-Agatoxin TK Stock Solution B->C B->E D Apply Toxin & Record Channel Activity C->D G Calculate IC50 at each Temperature D->G F Apply Toxin & Record Channel Activity E->F F->G H Compare Potency and Binding Kinetics G->H

Caption: Workflow for evaluating the impact of temperature on omega-agatoxin TK activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for omega-agatoxin TK activity?

A: While there is no single "optimal" temperature for the toxin itself, its activity is intrinsically linked to the activity of its target, the P/Q-type calcium channel. Therefore, the optimal temperature for observing the effects of omega-agatoxin TK is the temperature at which the P/Q-type channels in your specific experimental system are functioning optimally and stably. For most mammalian systems, this is typically at or near 37°C. It is more important to maintain a consistent temperature throughout your experiment than to adhere to a specific value, as temperature fluctuations can introduce significant variability.

Q2: Is omega-agatoxin TK stable at room temperature or higher?

A: Yes, omega-agatoxin TK is a highly stable peptide due to its inhibitor cystine knot (ICK) motif. This structural feature provides significant resistance to thermal denaturation[8]. Studies on other ICK peptides have shown them to be stable at temperatures up to 75°C or even higher[9][10]. Therefore, it is highly unlikely that omega-agatoxin TK will lose its activity due to thermal denaturation under standard experimental conditions (e.g., up to 37°C). However, for long-term storage, it is recommended to keep the toxin at -20°C in a desiccated environment.

Q3: How does temperature affect the binding of omega-agatoxin TK to P/Q-type calcium channels?

A: The precise thermodynamic parameters for the binding of omega-agatoxin TK to P/Q-type channels have not been extensively characterized. However, based on general principles of ligand-protein interactions, temperature can influence both the association and dissociation rates. An increase in temperature typically increases the kinetic energy of the molecules, which can lead to faster on- and off-rates. The overall effect on the binding affinity (Kd) will depend on the relative changes in these rates. It is plausible that temperature changes could lead to shifts in the measured potency (IC50) of the toxin.

Q4: Can temperature fluctuations affect my electrophysiology recordings when using omega-agatoxin TK?

A: Absolutely. Temperature is a critical variable in electrophysiology. Fluctuations can directly impact the gating kinetics of the P/Q-type calcium channels you are studying, leading to changes in current amplitude and kinetics that are independent of the toxin's effect[5]. This can confound your results and make it difficult to accurately determine the inhibitory effect of omega-agatoxin TK. It is essential to use a reliable temperature control system for your setup to ensure the stability of your recordings[5][11][12].

Signaling Pathway of P/Q-type Calcium Channel Blockade

P_Q_Channel_Blockade cluster_membrane Presynaptic Terminal Ca_channel P/Q-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Opens to allow No_Ca_influx No Ca²⁺ Influx Ca_channel->No_Ca_influx Agatoxin Omega-Agatoxin TK Agatoxin->Ca_channel Binds and blocks Vesicle Synaptic Vesicle NT_release Neurotransmitter Release Vesicle->NT_release Depolarization Action Potential (Depolarization) Depolarization->Ca_channel Activates Ca_influx->Vesicle Triggers fusion of

Caption: Mechanism of action of omega-agatoxin TK at the presynaptic terminal.

Data Summary

ParameterValueSource
Omega-Agatoxin TK Stability
Storage Temperature-20°C (desiccated)Product Information
Inferred Thermal StabilityHigh, likely stable up to 75°CBased on similar ICK peptides[10]
P/Q-type Channel Temperature Dependence
General Q10 for Ca2+ Channels1.8 - 3.5[1]
Effect of Decreased TemperatureReduced Ca2+ influx[1]

Experimental Protocols

Protocol 1: Preparation and Handling of Omega-Agatoxin TK

  • Reconstitution: Reconstitute the lyophilized omega-agatoxin TK in sterile, deionized water to a stock concentration of 100 µM. Gently vortex to ensure complete dissolution.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes in low-adhesion microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C. For short-term storage (up to one month), 2-8°C is acceptable.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in your extracellular recording buffer. It is recommended to add 0.1% BSA to the final working solution to prevent adsorption. Keep the working solution on ice until use.

  • Application: Ensure the working solution is at the same temperature as your experimental setup before application to the cells or tissue.

Protocol 2: Basic Electrophysiological Recording with Temperature Control

  • Cell Preparation: Prepare your cells (e.g., cultured neurons or brain slices) expressing P/Q-type calcium channels in the recording chamber.

  • Temperature Control: Set your perfusion and chamber temperature controller to the desired experimental temperature (e.g., 37°C). Allow the system to equilibrate for at least 15-20 minutes before starting the recording.

  • Baseline Recording: Obtain a stable whole-cell patch-clamp recording. Elicit P/Q-type calcium currents using a suitable voltage protocol (e.g., a step depolarization from a holding potential of -80 mV to 0 mV). Record a stable baseline current for at least 5 minutes.

  • Toxin Application: Perfuse the chamber with the omega-agatoxin TK working solution.

  • Recording of Block: Continuously record the calcium currents until a steady-state block is achieved. This may take several minutes.

  • Washout (Optional): Perfuse the chamber with the control extracellular solution to observe the reversibility of the block. Note that the washout of omega-agatoxin TK can be slow.

References

  • Temperature dependence of macroscopic L-type calcium channel currents in single guinea pig ventricular myocytes. PubMed, [Link].

  • Q10 (temperature coefficient). Wikipedia, [Link].

  • Temperature dependence of the interaction of alamethicin helices in membranes. PubMed, [Link].

  • When Does the IC50 Accurately Assess the Blocking Potency of a Drug?. ACS Publications, [Link].

  • Half-maximal concentration of peptide (IC50) required to inhibit the binding of the high affinity peptide SIINFEKTAMRAL. ResearchGate, [Link].

  • Thermodynamic implications of high Q10 of thermo-TRP channels in living cells. PMC, [Link].

  • A molecular framework for temperature-dependent gating of ion channels. PubMed Central, [Link].

  • Q10 Temperature Coefficient. Journal of Model Based Research, [Link].

  • Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Publishing, [Link].

  • Comparison of N- and P/Q-Type Voltage-Gated Calcium Channel Current Inhibition. PMC, [Link].

  • Eight environmental factors to consider when setting up your electrophysiology rig. Scientifica, [Link].

  • Effects of temperature on human L-type cardiac Ca2+ channels expressed in Xenopus oocytes. PubMed, [Link].

  • Stability and Safety of Inhibitor Cystine Knot Peptide, GTx1-15, from the Tarantula Spider Grammostola rosea. PMC, [Link].

  • Implications of a temperature-dependent heat capacity for temperature-gated ion channels. PNAS, [Link].

  • Fixing noise issues from temperature controller during electrophysiological recordings?. ResearchGate, [Link].

  • Stability and Safety of Inhibitor Cystine Knot Peptide, GTx1-15, from the Tarantula Spider Grammostola rosea. PubMed, [Link].

  • Temperature coefficient (Q10) and its applications in biological systems: Beyond the Arrhenius theory. ResearchGate, [Link].

  • Peptide Modulator of TRPV1 Channel Increases Long-Term Potentiation in the Hippocampus and Reduces Anxiety and Fear in Mice Under Acute Stress. MDPI, [Link].

  • electrophysiology/source/troubleshooting.rst at master. GitHub, [Link].

  • Voltage and Temperature Gating of ThermoTRP Channels. NCBI Bookshelf, [Link].

  • Thermal, Chemical, and Enzymatic Stability of the Cyclotide Kalata B1: The Importance of the Cyclic Cystine Knot. ACS Publications, [Link].

  • Inhibitor cystine knot. Wikipedia, [Link].

  • Causes of Noise in Electrophysiological Recordings. Plexon, [Link].

  • Patching going terribly. 10 common problems and how to fix them. Scientifica, [Link].

  • The Cystine Knot Is Responsible for the Exceptional Stability of the Insecticidal Spider Toxin ω-Hexatoxin-Hv1a. PMC, [Link].

Sources

Reference Data & Comparative Studies

Validation

omega-agatoxin TK vs omega-conotoxin GVIA for channel blocking

Precision Channel Blocking: -Agatoxin TK vs. -Conotoxin GVIA A Comparative Technical Guide for Electrophysiology and Neuropharmacology Executive Summary: The Decision Matrix In the dissection of synaptic transmission and...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Channel Blocking: -Agatoxin TK vs. -Conotoxin GVIA

A Comparative Technical Guide for Electrophysiology and Neuropharmacology

Executive Summary: The Decision Matrix

In the dissection of synaptic transmission and neuronal excitability, distinguishing between Calcium channel subtypes is the primary bottleneck.


-Agatoxin TK  and 

-Conotoxin GVIA
are the gold-standard peptide toxins for isolating P/Q-type (CaV2.1) and N-type (CaV2.[1][2][3][4][5]2) voltage-gated calcium channels, respectively.[4][6][7][8][9]

While both are peptide toxins derived from venomous predators, their kinetic profiles differ radically.


-Conotoxin GVIA  is functionally irreversible under standard physiological conditions, making it ideal for "subtraction" protocols. 

-Agatoxin TK
, while potent, exhibits slow reversibility and requires specific stereochemical considerations (D-Serine isomerism) often overlooked in synthetic production.
Feature

-Agatoxin TK

-Conotoxin GVIA
Primary Target P/Q-type (CaV2.1) N-type (CaV2.2)
Source Agelenopsis aperta (Funnel-web spider)Conus geographus (Cone snail)
Potency (IC50) ~60 nM (Brain nerve endings)< 1 nM (0.15 nM in some assays)
Binding Kinetics Slowly reversible; state-dependentEffectively irreversible (very slow

)
Critical Handling Must contain D-Ser at pos 46 for high potencyAdheres to plastics; requires BSA
Primary Application Cerebellar Purkinje cells, NMJ, transmitter releaseSpinal pain pathways, dorsal root ganglion (DRG)

Mechanistic Profile & Causality[2][4]

To apply these toxins effectively, one must understand the specific presynaptic machinery they target. Both toxins prevent calcium influx, but they act on different "gates" of the neurotransmission release machinery.

The Synaptic Blockade Mechanism

The following diagram illustrates the presynaptic terminal and the specific binding sites for each toxin.

SynapticBlockade cluster_terminal Presynaptic Terminal cluster_channels Voltage-Gated Ca2+ Channels AP Action Potential CaV21 CaV2.1 (P/Q-Type) Target: Agatoxin TK AP->CaV21 CaV22 CaV2.2 (N-Type) Target: Conotoxin GVIA AP->CaV22 Ca_Influx Ca2+ Influx CaV21->Ca_Influx Blocked by Agatoxin TK CaV22->Ca_Influx Blocked by Conotoxin GVIA Vesicle Synaptic Vesicle Fusion Ca_Influx->Vesicle Release Neurotransmitter Release Vesicle->Release

Figure 1: Differential targeting of presynaptic Calcium channels. Agatoxin TK selectively inhibits CaV2.1, while Conotoxin GVIA inhibits CaV2.2, both converging to stop vesicle fusion.

Technical Deep Dive: Expertise & Nuance

-Agatoxin TK: The Isomer Trap

Many researchers confuse


-Agatoxin TK with 

-Agatoxin IVA. While they share the same target, TK is a 48-residue peptide that is often more available. However, a critical failure point in experimental reproducibility is the stereochemistry at residue 46 .
  • The Science: Native

    
    -Agatoxin TK contains a D-Serine  at position 46.[7][10]
    
  • The Risk: Synthetic versions produced without specific chiral controls often contain L-Serine at this position.

  • The Impact: The L-Ser46 isomer is 80-90 times less potent than the native D-Ser46 form.

  • Actionable Advice: When purchasing synthetic Agatoxin TK, explicitly verify the Certificate of Analysis (CoA) confirms the presence of D-Serine. If the vendor cannot confirm this, do not use it for quantitative IC50 studies.

-Conotoxin GVIA: The "Irreversible" Myth

-Conotoxin GVIA is famous for its high-affinity, "irreversible" block. This is experimentally useful because you can apply the toxin, wash it out, and the block remains, allowing you to test other agents on the remaining current.
  • The Mechanism: The toxin physically occludes the pore. The dissociation rate (

    
    ) is extremely slow, making it appear irreversible on the timescale of a 30-60 minute recording.
    
  • The Exception (Expert Tip): The block is actually state-dependent. Strong, sustained hyperpolarization can destabilize the toxin-channel complex. If your protocol involves deep hyperpolarization steps, you may inadvertently "wash off" the toxin, confounding your data.

Performance Comparison Data

The following data aggregates findings from mammalian central neurons (specifically rat cerebellar Purkinje and hippocampal neurons).

Metric

-Agatoxin TK

-Conotoxin GVIA
Selectivity Ratio >1000-fold for CaV2.1 vs CaV1/CaV2.2>10,000-fold for CaV2.2 vs CaV1/CaV2.1
Onset Kinetics Slow (requires 5-10 min perfusion)Moderate (requires 2-5 min perfusion)
Washout Recovery Partial/Slow (~10-20% recovery over 20 min)Negligible (<5% recovery over 30 min)
State Dependence Block is relieved by strong depolarization (Pulse protocols)Block relieved by strong hyperpolarization
Molecular Weight ~5.2 kDa~3.0 kDa

Experimental Protocols (Self-Validating Systems)

Protocol A: Handling & Storage (Critical for Peptides)

Both toxins are "sticky" peptides. Loss of peptide to plastic surfaces is the #1 cause of "failed" experiments where no block is observed.

  • Reconstitution: Dissolve lyophilized powder in distilled water to a stock of 100

    
    M.
    
  • Aliquot: Store in small volumes (5-10

    
    L) at -20°C or -80°C. Avoid freeze-thaw cycles. 
    
  • The BSA Rule: When diluting to working concentration (e.g., 100 nM), the saline/ACSF must contain 0.1% Bovine Serum Albumin (BSA) or Cytochrome C. This coats the plastic tubing and bath, preventing the toxin from adhering to the walls before it reaches the cell.

Protocol B: Patch-Clamp Application Workflow

This workflow ensures you can distinguish toxin effect from rundown (a common artifact in Ca2+ channel recording).

ProtocolWorkflow Start Establish Whole-Cell Mode (Ba2+ as charge carrier) Baseline Record Baseline (5-10 min) Must be stable <5% rundown Start->Baseline Check Is Run-down > 5%? Baseline->Check Discard Discard Cell (Data unreliable) Check->Discard Yes Apply Apply Toxin + 0.1% BSA (Agatoxin: 200nM | Conotoxin: 1uM) Check->Apply No Incubate Incubate/Perfuse (Agatoxin: 10 min | Conotoxin: 5 min) Apply->Incubate Measure Measure Peak Current (I_drug) Incubate->Measure Wash Washout (10 min) (Check reversibility) Measure->Wash Analyze Calculate % Block (1 - I_drug/I_baseline) * 100 Wash->Analyze

Figure 2: Validated workflow for peptide toxin application in patch-clamp electrophysiology. Note the critical baseline stability check.

Protocol C: The "Subtraction" Method (Using GVIA)

Because GVIA is irreversible, it is perfect for isolating non-N-type currents.

  • Establish stable baseline.

  • Apply saturating

    
    -Conotoxin GVIA (1 
    
    
    
    M).
  • Wait for block to plateau (approx 5 mins).

  • Do not wash out.

  • Apply second drug (e.g., Agatoxin TK) to see what fraction of the remaining current is P/Q-type.

  • Note: You cannot do this in reverse order easily, as Agatoxin TK might wash out during the GVIA application.

References

  • Mintz, I. M., et al. (1992).[2] P-type calcium channels blocked by the spider toxin omega-Aga-IVA.[1][2][3][7] Nature.

  • Kuwada, M., et al. (1994).[11] Omega-Agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels in cerebellar Purkinje neurons.[7][10] Molecular Pharmacology.

  • McCleskey, E. W., et al. (1987). Omega-conotoxin: direct and persistent blockade of specific types of calcium channels in neurons but not muscle. Proceedings of the National Academy of Sciences.

  • Boland, L. M., et al. (1994). State-dependent antagonism of N-type calcium channels by omega-conotoxin GVIA.[2] Journal of General Physiology.

  • Tocris Bioscience.

    
    -Agatoxin TK. 
    
  • Alomone Labs.

    
    -Conotoxin GVIA. 
    

Sources

Comparative

specificity of omega-agatoxin TK compared to other toxins

Technical Guide: Specificity and Application of -Agatoxin TK Content Type: Publish Comparison Guide Audience: Electrophysiologists, Neuropharmacologists, and Drug Discovery Scientists Executive Summary -Agatoxin TK ( -Ag...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Specificity and Application of -Agatoxin TK

Content Type: Publish Comparison Guide Audience: Electrophysiologists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary


-Agatoxin TK (

-Aga TK) is a 48-amino acid peptide toxin isolated from the venom of the funnel-web spider Agelenopsis aperta.[1] While often used interchangeably with its homolog

-Agatoxin IVA,

-Aga TK exhibits distinct structural and kinetic properties that define its utility in isolating P/Q-type voltage-gated calcium channels (CaV2.1) .

This guide dissects the specificity of


-Aga TK against key alternatives (

-Aga IVA,

-Conotoxin MVIIC, and

-Conotoxin GVIA), provides critical insights into the "D-Serine" synthetic pitfall, and details a self-validating electrophysiological protocol for confirming P-type current isolation.

Mechanistic Profile: Gating Modification vs. Pore Block

Unlike pore-blocking toxins (e.g., TTX) that physically occlude the ion conducting pathway,


-Aga TK functions as a gating modifier .[2]
  • Mechanism: The toxin binds to the extracellular S3-S4 linker of the Domain IV voltage sensor. It stabilizes the channel in a "reluctant" closed state, effectively shifting the voltage dependence of activation to hyper-depolarized potentials.

  • Voltage-Dependent Reversal: Because the toxin binds to the voltage sensor rather than the pore, strong depolarization can physically force the channel open, temporarily dislodging or overcoming the toxin's effect. This unique property allows researchers to distinguish

    
    -Aga TK block from non-specific current run-down.
    
Diagram: Gating Modifier Mechanism

The following diagram illustrates the kinetic shift induced by


-Aga TK and the "Relief of Block" phenomenon.

GatingMechanism cluster_legend Mechanism Key Closed Closed State (Resting Potential) Open Open State (Conducting Ca2+) Closed->Open Moderate Depol. (-20 mV) Bound Toxin-Bound State (Stabilized Closed) Closed->Bound + ω-Aga TK Bound->Open Blocked ForcedOpen Forced Open (Strong Depolarization) Bound->ForcedOpen Strong Depol. (+80 mV) ForcedOpen->Open Relax key1 Toxin prevents transition to Open at physiological voltages

Caption:


-Aga TK stabilizes the closed state (Red). Strong depolarization (Yellow) overcomes this stabilization, a signature of gating modifiers.

Critical Expertise: The Synthetic "Isoform Trap"

Warning: Commercial synthesis of


-Aga TK presents a major reproducibility risk that is often overlooked.

Native


-Aga TK contains a D-Serine  residue at position 46.[1][3] Standard solid-phase peptide synthesis often defaults to L-Serine  at this position unless specified.
  • Native (D-Ser46):

    
     ~1–10 nM (P-type).
    
  • Synthetic (L-Ser46):

    
     ~800 nM (P-type).
    

Actionable Insight: When sourcing


-Aga TK, you must verify the stereochemistry of Ser46. Using the L-Ser isoform will lead to false negatives or the requirement of massive concentrations that compromise specificity.

Comparative Analysis: -Aga TK vs. Alternatives

The following table contrasts


-Aga TK with its primary competitors. Note that while 

-Aga IVA is the closest homolog,

-Conotoxin MVIIC is the most common "broad-spectrum" alternative.
Table 1: Specificity and Kinetic Profile
Feature

-Agatoxin TK

-Agatoxin IVA

-Conotoxin MVIIC

-Conotoxin GVIA
Primary Target CaV2.1 (P/Q-type) CaV2.1 (P/Q-type) CaV2.1 & CaV2.2 CaV2.2 (N-type)
Specificity High (P-type > Q-type)High (P-type > Q-type)Low (Mixed N & P/Q)Very High (N-type only)
P-type

~1–10 nM~2 nM~100–200 nMNo Effect
Q-type

~100 nM~100–200 nM~100–200 nMNo Effect
Mechanism Gating ModifierGating ModifierPore BlockerPore Blocker
Reversibility Reversible (Voltage-dependent)Quasi-irreversibleSlowly ReversibleIrreversible
Use Case Precise P-type isolation; Studying gating kineticsStandard P-type definitionBroad HVA block; "Resistant" current analysisSubtraction (Negative Control)

Key Differentiator:

  • vs. Aga IVA: Aga TK and IVA are functionally similar, but TK is often preferred in specific synaptic release assays due to slightly different tissue penetration profiles.

  • vs. MVIIC: MVIIC is "dirty" for P-type research. It blocks N-type channels effectively. If you use MVIIC, you must pre-block with GVIA to claim P/Q specificity.

Experimental Protocol: Validated P-Type Isolation

Objective: Isolate CaV2.1 currents in whole-cell patch clamp using the "Subtraction and Reversal" method.

Reagents
  • External Solution: Tyrode’s with TTX (1

    
    M) to block Na+, TEA-Cl (20 mM) to block K+.
    
  • Toxin A:

    
    -Conotoxin GVIA (1 
    
    
    
    M) – To silence N-type.[4]
  • Toxin B:

    
    -Agatoxin TK (200 nM) – To target P/Q-type.
    
Workflow
  • Baseline Recording:

    • Hold at -80 mV.

    • Step to -10 mV (100 ms).

    • Record Total

      
      .
      
  • N-Type Removal (The Subtraction Step):

    • Perfuse

      
      -Conotoxin GVIA (1 
      
      
      
      M) for 2–5 mins.
    • Wait for steady state (current amplitude stabilizes).

    • Result: Remaining current is P/Q + R + L.

  • P/Q-Type Blockade:

    • Perfuse

      
      -Agatoxin TK (200 nM).
      
    • Monitor current reduction.

    • Note: P-type blocks rapidly; Q-type requires the higher concentration (100-200 nM) and longer perfusion.

  • The "Pulse" Validation (Crucial Step):

    • To prove the block is due to Aga TK (gating modification) and not run-down:

    • Apply a strong depolarizing pre-pulse (+80 mV for 10 ms) immediately before the test pulse.

    • Observation: You should see a transient increase in current (facilitation) as the toxin is knocked off the sensor.

    • If no facilitation occurs: The block was likely run-down or non-specific.

Diagram: Isolation Logic

ProtocolFlow Start Total HVA Current (L, N, P, Q, R) Step1 Apply ω-Conotoxin GVIA (1 µM) Start->Step1 Result1 Current Remaining: L + P/Q + R Step1->Result1 Step2 Apply ω-Agatoxin TK (200 nM) Result1->Step2 Result2 Current Remaining: L + R Step2->Result2 Validation Validation Pulse (+80mV) Does current facilitate? Result2->Validation Calculate Difference OutcomeYes Confirmed Aga TK Block Validation->OutcomeYes Yes OutcomeNo Non-Specific / Run-down Validation->OutcomeNo No

Caption: Logical flow for pharmacologically isolating P/Q currents and validating specificity.

References

  • Mintz, I. M., Venema, V. J., Swiderek, K. M., Lee, T. D., Bean, B. P., & Adams, M. E. (1992). P-type calcium channels blocked by the spider toxin omega-Aga-IVA.[5] Nature, 355(6363), 827–829. Link

  • Teramoto, T., Kuwada, M., Niidome, T., Sawada, K., Nishizawa, Y., & Katayama, K. (1993). A novel peptide from the funnel web spider venom, omega-agatoxin-TK, selectively blocks P-type calcium channels. Biochemical and Biophysical Research Communications, 196(1), 134–140. Link

  • Kuwada, M., Teramoto, T., Kumagaye, K. Y., Nakajima, K., Watanabe, T., Kawai, T., ... & Nishizawa, Y. (1994). Omega-Agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels in cerebellar Purkinje neurons.[1][3] Molecular Pharmacology, 46(4), 587–593.[3] Link

  • McDonough, S. I., Mintz, I. M., & Bean, B. P. (1996). Alteration of P-type calcium channel gating by the spider toxin omega-Aga-IVA. Biophysical Journal, 70(2), 637–648. Link

  • Hillyard, D. R., Monje, V. D., Mintz, I. M., Bean, B. P., Nadasdi, L., Ramachandran, J., ... & Olivera, B. M. (1992). A new Conus peptide ligand for mammalian presynaptic Ca2+ channels. Neuron, 9(1), 69–77. Link

Sources

Validation

cross-reactivity of omega-agatoxin TK with other ion channels

Technical Comparison Guide: -Agatoxin TK Specificity & Cross-Reactivity[1] -Agatoxin TK in Ion Channel Screening Executive Summary: The Precision Tool for Cav2.1 -Agatoxin TK (Aga-TK), a 48-residue peptide originally iso...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: -Agatoxin TK Specificity & Cross-Reactivity[1]


-Agatoxin TK in Ion Channel Screening

Executive Summary: The Precision Tool for Cav2.1


-Agatoxin TK (Aga-TK), a 48-residue peptide originally isolated from the funnel-web spider Agelenopsis aperta, represents the gold standard for isolating P/Q-type voltage-gated calcium currents (Cav2.1) .

Unlike broad-spectrum blockers, Aga-TK offers a unique kinetic profile that allows researchers to distinguish between the two splice variants of Cav2.1: the slowly inactivating P-type (high affinity, slow washout) and the rapidly inactivating Q-type (lower affinity, rapid washout).

The Verdict: Aga-TK is superior to


-Conotoxin MVIIC for specificity but requires rigorous voltage protocols to prevent misinterpretation of "voltage-dependent unblocking."

Mechanism of Action: Gating Modification

It is a common misconception that Aga-TK acts as a simple pore blocker. In reality, it functions as a gating modifier .

  • Mechanism: It binds to the extracellular S3-S4 linker of domain IV on the

    
     subunit.
    
  • Effect: It stabilizes the channel in the closed state, making it extremely difficult to open at physiological membrane potentials.

  • Reversibility: The block can be momentarily relieved by strong depolarizing pulses (e.g., +100 mV), a phenomenon known as "voltage-dependent unblock."

Senior Scientist Insight: If your "blocked" current recovers after a train of high-frequency action potentials, you are likely observing voltage-dependent relief of Aga-TK, not a lack of potency. This is a feature, not a bug.

Critical Quality Attribute: The D-Serine Isomer

WARNING: Not all "Agatoxin TK" reagents are created equal. Native Aga-TK contains a D-Serine residue at position 46.[1] Synthetic versions that mistakenly substitute standard L-Serine at this position exhibit 80-90 fold lower potency .

  • Protocol Check: Always verify the Certificate of Analysis (CoA) for your batch. Ensure the peptide synthesis specifically accounts for D-Ser46.

Comparative Pharmacology

Table 1: Specificity Profile vs. Alternatives
Target Channel

-Agatoxin TK

-Agatoxin IVA

-Conotoxin MVIIC

-Conotoxin GVIA
Cav2.1 (P-type) ++++ (IC50 ~1-10 nM)++++ (IC50 ~2 nM)++ (Slow onset)-
Cav2.1 (Q-type) +++ (IC50 ~90 nM)+++ (IC50 ~90 nM)++-
Cav2.2 (N-type) - (No effect < 1

M)
-+++ (High affinity)++++ (Irreversible)
Cav1.x (L-type) ----
Reversibility P: IrreversibleQ: Rapid WashoutP: IrreversibleQ: Slow WashoutSlowly ReversibleIrreversible
Table 2: Cross-Reactivity Matrix
Ion Channel FamilyInteraction RiskNotes
Cav2.1 (P/Q) Primary Target Differentiates P/Q via washout kinetics.
Cav2.2 (N) LowNegligible at <200 nM. High concentrations (>1

M) may show weak block.
Cav2.3 (R) NegligibleResistant to Aga-TK; often used to isolate R-type currents.
Cav1 (L) NoneSafe to use in cardiomyocytes or skeletal muscle preparations.
Kv Channels NoneNo reported affinity for potassium channels.

Validated Experimental Protocols

Workflow: Distinguishing P-type from Q-type Currents

The following Graphviz diagram illustrates the decision logic for characterizing Cav2.1 variants using Aga-TK.

AgaTK_Workflow Start Start: Isolate Calcium Current ApplyTK Apply 200 nM ω-Agatoxin TK Start->ApplyTK Measure Measure Current Amplitude ApplyTK->Measure Block Onset Washout Washout (5-10 mins) Measure->Washout Result Analyze Recovery Kinetics Washout->Result P_Type No Recovery: P-Type Current (Cerebellar Purkinje) Result->P_Type Current remains blocked Q_Type Rapid Recovery: Q-Type Current (Hippocampal CA1) Result->Q_Type Current returns to baseline

Figure 1: Kinetic discrimination workflow. P-type channels exhibit quasi-irreversible blockade, whereas Q-type channels recover rapidly upon washout.

Protocol: Preventing Voltage-Dependent Unblock

To ensure accurate IC50 measurement, you must avoid protocols that inadvertently dislodge the toxin.

  • Holding Potential: -80 mV.

  • Test Pulse: Depolarize to -10 mV or 0 mV (moderate depolarization).

  • Avoid: Do NOT use pre-pulse facilitation (e.g., +100 mV prepulses) during the equilibration phase of the toxin.

  • Verification: Once maximal block is achieved, apply a strong depolarizing train (+100 mV, 50 ms, 5 Hz) to confirm the block is Aga-TK specific (current should transiently recover).

Specificity Landscape Visualization

Specificity_Map TK ω-Agatoxin TK Cav21P Cav2.1 (P-type) High Affinity Irreversible TK->Cav21P Primary Target (IC50 ~2nM) Cav21Q Cav2.1 (Q-type) Mod. Affinity Reversible TK->Cav21Q Secondary Target (IC50 ~90nM) Cav22 Cav2.2 (N-type) Safe < 200nM TK->Cav22 Cross-reactivity risk at >1μM Cav1 Cav1.x (L-type) No Effect TK->Cav1 No Interaction Cav23 Cav2.3 (R-type) No Effect TK->Cav23 No Interaction

Figure 2: Specificity Landscape. Green indicates high potency/primary target; Yellow indicates moderate affinity; Red indicates off-targets or lack of effect.

References

  • Teramoto, T., et al. (1995). "Two types of calcium channels sensitive to omega-agatoxin-TK in cultured rat hippocampal neurones."[2] Neuroreport.

  • Kimura, M., et al. (1995). "Involvement of P-type calcium channels in high potassium-elicited release of neurotransmitters from rat brain slices."[3] Neuroscience.

  • Kuwada, M., et al. (1994). "Omega-Agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels." Molecular Pharmacology.

  • Mintz, I.M., et al. (1992). "P-type calcium channels blocked by the spider toxin omega-Aga-IVA." Nature.

  • TOCRIS Bioscience. "Scientific Product Datasheet: ω-Agatoxin TK."

Sources

Comparative

Comparative Guide: Synthetic vs. Native Omega-Agatoxin TK Efficacy

Executive Verdict: Synthetic Omega-Agatoxin TK is not functionally equivalent to the native toxin unless it is explicitly synthesized with a D-Serine residue at position 46 . Standard solid-phase peptide synthesis (SPPS)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Verdict: Synthetic Omega-Agatoxin TK is not functionally equivalent to the native toxin unless it is explicitly synthesized with a D-Serine residue at position 46 . Standard solid-phase peptide synthesis (SPPS) assuming an all-L-amino acid sequence yields a product with 80–90 fold lower potency. Researchers must verify the stereochemistry of residue 46 to ensure experimental validity.

Introduction: The Cav2.1 Blockade Standard

Omega-Agatoxin TK (


-Aga-TK) is a 48-amino acid peptide toxin originally isolated from the venom of the American funnel-web spider, Agelenopsis aperta. It is a potent, state-dependent antagonist of P/Q-type voltage-gated calcium channels (Cav2.1), widely used to dissect synaptic transmission in cerebellar Purkinje cells and hippocampal neurons.

While


-Agatoxin IVA is often cited as the primary P-type blocker, 

-Aga-TK is approximately 10-12 times more abundant in the native venom and exhibits distinct kinetic properties, making it a critical tool for differentiating P-type (slow inactivating) from Q-type (rapid inactivating) currents.
The Synthetic Trap: The Serine-46 Chirality Crisis

The most critical failure point in utilizing synthetic


-Aga-TK lies in a post-translational modification unique to the native venom.
The Discovery

Early attempts to synthesize


-Aga-TK based on the gene sequence (coding for L-Serine at position 46) resulted in a peptide that was chemically identical in mass but pharmacologically inert compared to the native toxin. Subsequent enantiomer analysis by Kuwada et al. revealed that the native venom contains a specific peptide isomerase  that converts L-Serine to D-Serine  at position 46 during maturation.
Structural Consequence

The C-terminal tail of the toxin, specifically the configuration of Ser46, stabilizes the


-sheet structure formed by the four disulfide bonds (Cys knot motif). The L-Ser46 isomer ("Standard Synthetic") suffers from a conformational misalignment in this tail region, drastically reducing its affinity for the Cav2.1 pore.

Chirality_Impact cluster_native Native Biosynthesis (Agelenopsis aperta) cluster_synthetic Laboratory Synthesis Routes Gene Gene Translation (All L-Amino Acids) Isomerase Venom Isomerase (L-Ser46 -> D-Ser46) Gene->Isomerase Post-Translational Mod Native Native Omega-Aga-TK (High Potency) Isomerase->Native ActiveToxin Active Synthetic Toxin (D-Ser46) Native->ActiveToxin Functionally Equivalent StandardSPPS Standard SPPS (L-Ser Input) DeadToxin Inactive Synthetic Isomer (L-Ser46) StandardSPPS->DeadToxin Folding Mismatch CorrectedSPPS Chiral-Specific SPPS (D-Ser Input) CorrectedSPPS->ActiveToxin Native Conformation

Figure 1: The biosynthetic divergence between native processing and standard synthesis. Only the D-Ser46 synthetic route yields a functional toxin.

Efficacy Comparison Data

The following data consolidates electrophysiological findings comparing Native, Synthetic (D-Ser), and Synthetic (L-Ser) variants on P-type calcium channels (Purkinje neurons).

FeatureNative

-Aga-TK
Synthetic [D-Ser46]Synthetic [L-Ser46]
Primary Target Cav2.1 (P-type)Cav2.1 (P-type)Cav2.1 (Weak affinity)
IC50 (P-type) ~60 nM ~60 nM ~4,700 nM (>4 µM)
Potency Ratio 1.0 (Reference)1.0 (Equivalent)~0.01 (100x weaker)
Reversibility Very SlowVery SlowRapid / Washable
Selectivity High (vs N/L-type)HighPoor (Non-specific at high conc)

Key Insight: Using the L-Ser synthetic variant at 100 nM (standard dose) will result in 0% inhibition , leading to false negatives in P-type channel identification.

Experimental Protocols & Validation

To ensure data integrity, researchers must validate the source material and use a self-validating patch-clamp protocol.

A. Reconstitution & Handling[1][2]
  • Solvent: Reconstitute lyophilized toxin in distilled water or 100 mM NaCl. Avoid phosphate buffers during initial dissolution to prevent precipitation.

  • Stock Concentration: Prepare a 100 µM stock. Aliquot into low-binding tubes (e.g., siliconized) to prevent peptide loss.

  • Storage: -20°C or -80°C. Avoid repeated freeze-thaw cycles (max 2).

B. Identity Verification (The "D-Ser Check")

If the Certificate of Analysis (CoA) does not explicitly state "D-Ser46" or "Co-elution with native standard," perform a bioassay check:

  • Test System: Rat cerebellar Purkinje cells (rich in P-type).[3]

  • Dose: Apply 50 nM of the toxin.

  • Pass Criteria: >40% inhibition of

    
     within 5 minutes.
    
  • Fail Criteria: <5% inhibition (indicates L-Ser isomer).

C. Electrophysiology Protocol (Whole-Cell Patch Clamp)

This protocol isolates P-type currents to verify toxin efficacy.

  • Solutions:

    • External: 10 mM BaCl2 (charge carrier), 1 µM TTX (block Na+), 1 µM

      
      -CgTx-GVIA (block N-type), 5 µM Nimodipine (block L-type).
      
    • Internal: Cs-based solution (block K+ channels).

  • Voltage Protocol:

    • Holding potential: -80 mV.

    • Test pulse: Depolarize to 0 mV for 100 ms.

    • Frequency: 0.1 Hz (to monitor rundown vs. block).

  • Application:

    • Establish stable baseline (run for 5 mins).

    • Perfuse

      
      -Aga-TK (100 nM).
      
    • Measure peak current amplitude.

    • Note: Blockade is time-dependent. Full effect may take 5–10 minutes.

Exp_Protocol cluster_outcome Outcome Analysis Step1 Baseline Recording (Ba2+ / TTX / Nimodipine) Step2 Apply Toxin (100 nM) Step1->Step2 ResultA Current Reduced >80% (Valid D-Ser Toxin) Step2->ResultA P-type Block ResultB No Change (Invalid L-Ser Toxin) Step2->ResultB Failure

Figure 2: Decision tree for validating toxin efficacy in a patch-clamp setup.

References
  • Teramoto, T., et al. (1993).[4] A novel peptide from funnel web spider venom, omega-Aga-TK, selectively blocks P-type calcium channels.[4][5][6] Biochemical and Biophysical Research Communications.[7] Link

  • Kuwada, M., et al. (1994). Omega-Agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels in cerebellar Purkinje neurons.[5][6][7][8][9] Molecular Pharmacology.[1][7][8][9] Link

  • Mintz, I. M., et al. (1992). P-type calcium channels blocked by the spider toxin omega-Aga-IVA.[2][3][4][7][8][10][11] Nature.[9] Link

  • Shikata, Y., et al. (1995). Isolation and characterization of a peptide isomerase from funnel web spider venom. Journal of Biological Chemistry. Link

Sources

Validation

comparing different suppliers of omega-agatoxin TK

Benchmarking -Agatoxin TK Sources: A Technical Guide to Potency, Purity, and Stereochemistry Executive Summary For researchers targeting P/Q-type voltage-gated calcium channels (Cav2.1), -Agatoxin TK is a critical pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking -Agatoxin TK Sources: A Technical Guide to Potency, Purity, and Stereochemistry

Executive Summary

For researchers targeting P/Q-type voltage-gated calcium channels (Cav2.1),


-Agatoxin TK is a critical pharmacological tool. However, unlike small molecules, this 48-residue peptide presents unique procurement challenges. The critical differentiator is stereochemistry:  Native 

-Agatoxin TK contains a D-Serine at position 46. Synthetic variants that fail to incorporate this non-canonical amino acid (substituting L-Ser) exhibit 80–90 fold lower potency.

This guide compares major suppliers not just on price, but on Critical Quality Attributes (CQAs) including stereochemical fidelity, net peptide content, and salt counter-ions.

Part 1: The Mechanism & The Stereochemistry Trap


-Agatoxin TK (and its close homolog 

-Agatoxin IVA) acts as a gating modifier of Cav2.1 channels. It binds with high affinity to the extracellular S3-S4 linker of domain IV, stabilizing the channel in a closed state.
The D-Serine Criticality

The most common failure mode in


-Agatoxin TK experiments is the use of "generic" synthetic peptides where the manufacturer ignored the chirality at residue 46.
  • Native Sequence: ...Gly-Leu-D-Ser -Phe-Ala-OH

  • Inactive Variant: ...Gly-Leu-L-Ser -Phe-Ala-OH (

    
     shifts from ~30 nM to >2 
    
    
    
    M)
Visualization: Mechanism of Action

The following diagram illustrates the synaptic blockade mechanism.

G cluster_synapse Presynaptic Terminal AP Action Potential Cav21 Cav2.1 (P/Q-Type) Calcium Channel AP->Cav21 Depolarization Ca_Influx Ca2+ Influx Cav21->Ca_Influx Channel Opening Vesicle Synaptic Vesicle (Glutamate) Ca_Influx->Vesicle Fusion Trigger PostSyn Post-Synaptic Response Vesicle->PostSyn Neurotransmitter Release Toxin ω-Agatoxin TK (D-Ser46) Toxin->Cav21 Stabilizes Closed State (Blocks Current)

Figure 1: Mechanism of


-Agatoxin TK blockade at the presynaptic terminal. The toxin prevents Cav2.1 opening, inhibiting calcium influx and subsequent neurotransmitter release.

Part 2: Supplier Comparison & Technical Specifications[1]

When comparing suppliers, "Purity" (HPLC) is insufficient. You must evaluate Net Peptide Content (NPC) .[1] A 0.1 mg vial of peptide is often only 70% peptide by weight; the rest is trifluoroacetate (TFA) salts and water.

Comparative Matrix
FeaturePeptaNova Alomone Labs Sigma-Aldrich (Merck) Generic/Budget Sources
Catalog ID 4294-sSTA-530A2202Various
Source SyntheticSyntheticSyntheticSynthetic
Stereochemistry Explicitly Verified (D-Ser46)Implicit (Functional check)ImplicitHigh Risk (Often L-Ser)
Purity (HPLC) >99%>98%~98%>95%
Salt Form Acetate (usually)TFA or AcetateTFATFA (Cytotoxic in high doses)
Net Peptide Content High transparencyBatch-specific COABatch-specific COAOften unlisted
Best For Gold Standard ReferenceElectrophysiology General ScreeningNon-critical assays
Analysis of Key Suppliers
  • PeptaNova (The Specialist):

    • Pros: They explicitly acknowledge the D-Serine isomer issue in their documentation. Their synthesis protocols are designed to ensure the correct enantiomer is used.

    • Cons: Higher cost per mg.

    • Verdict: Use for critical experiments where potency must be absolute.

  • Alomone Labs (The Channel Expert):

    • Pros: Every batch is bioassay-tested on actual ion channels (Xenopus oocytes or mammalian cells). This functional validation effectively rules out the L-Serine error, as the L-form would fail the bioassay.

    • Cons: Distribution times can vary by region.

    • Verdict: The safest bet for electrophysiologists.

  • Sigma-Aldrich / Merck (The Generalist):

    • Pros: Global supply chain, ease of ordering.

    • Cons: Technical support is generalized. "Batch-specific" data often requires a separate request if not attached.

    • Verdict: Reliable, but ensure you check the specific batch COA for salt content.

Part 3: Experimental Protocols & Validation

To ensure scientific integrity, you must treat the commercial product as a "raw material" requiring validation.

Protocol 1: Reconstitution & Net Peptide Calculation

Objective: Correct for salt weight to achieve accurate Molarity.

  • Inspect the COA: Locate the "Net Peptide Content" (NPC) or "Peptide Content" %. It is typically 70–85%.

    • Formula:

      
      
      
  • Centrifuge: Spin the vial at 10,000 x g for 2 minutes to pellet the lyophilized powder (peptides often disperse on the cap during shipping).

  • Solvent Choice:

    • Primary: Distilled water (if net charge is positive).

    • Alternative: If the peptide is stubborn, use 0.1 M Acetic Acid or a small volume of DMSO (only if compatible with your assay).

      
      -Agatoxin TK is generally soluble in water.[2]
      
  • Vessel: Use LoBind (low protein binding) tubes. Standard polypropylene can adsorb up to 5% of the peptide in 24 hours.

  • Storage: Aliquot immediately. Freeze at -20°C. Do not freeze-thaw more than once.

Protocol 2: Functional Validation (Patch Clamp)

Objective: Confirm potency (


) to rule out L-Serine contamination.
  • System: Whole-cell patch clamp on cerebellar Purkinje neurons or HEK293 cells stably expressing Cav2.1 (

    
     subunit).
    
  • Solutions:

    • Extracellular: Standard Tyrode’s with TTX (1

      
      M) to block Na+ channels.
      
    • Intracellular: CsCl-based internal solution to block K+ currents.

  • Protocol:

    • Hold at -80 mV.

    • Step to -10 mV for 100ms.

    • Measure peak Ba2+ or Ca2+ current.

  • Application:

    • Perfuse 100 nM

      
      -Agatoxin TK.
      
    • Success Criteria: Current amplitude should decrease by >80% within 5 minutes.

    • Note: If blockade is <10% at 100 nM, you likely have the L-Serine isomer or degraded peptide.

Visualization: Validation Workflow

The following diagram outlines the decision logic for validating a new batch of toxin.

Validation Start Receive Toxin CheckCOA Check COA for Net Peptide Content Start->CheckCOA Calc Calculate True Mass (Mass x %Peptide) CheckCOA->Calc Recon Reconstitute (LoBind Tubes) Calc->Recon BioAssay Functional Assay (100 nM) Recon->BioAssay Decision Block > 80%? BioAssay->Decision Pass Valid Batch (D-Ser verified) Decision->Pass Yes Fail Invalid (Suspect L-Ser/Degradation) Decision->Fail No

Figure 2: Quality Control workflow for validating incoming


-Agatoxin TK batches.

References

  • Mintz, I. M., et al. (1992).[3] P-type calcium channels blocked by the spider toxin omega-Aga-IVA.[3][4][5][6][7][8][9][10] Nature, 355(6363), 827–829.[3] Link

  • Kuwada, M., et al. (1994).[11] Omega-Agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels in cerebellar Purkinje neurons.[9][12] Molecular Pharmacology, 46(4), 587–593.[11] Link

  • Teramoto, T., et al. (1995).[11] Two types of calcium channels sensitive to omega-agatoxin-TK in cultured rat hippocampal neurones. Neuroreport, 6(12), 1684–1688. Link

  • Alomone Labs. (n.d.).

    
    -Agatoxin TK Product Datasheet (STA-530).[10] Accessed 2024. Link
    
  • PeptaNova. (n.d.).

    
    -Agatoxin TK Specifications. Accessed 2024. Link
    

Sources

Comparative

comparing IC50 values of omega-agatoxin TK across studies

Comparative Guide: -Agatoxin TK IC50 & Pharmacology Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Discovery Professionals Executive Summary -Agatoxin TK ( -Aga TK) is a 48-amino acid pept...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: -Agatoxin TK IC50 & Pharmacology

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Discovery Professionals

Executive Summary


-Agatoxin TK (

-Aga TK) is a 48-amino acid peptide toxin isolated from the venom of the funnel-web spider Agelenopsis aperta.[1] It is a potent, state-dependent antagonist of P/Q-type voltage-gated calcium channels (Ca

2.1). Unlike its close relative

-Agatoxin IVA, which shows a distinct >40-fold selectivity window between P-type (high affinity) and Q-type (low affinity) channels,

-Agatoxin TK exhibits a narrower selectivity profile with potent inhibition of both subtypes, though kinetic differences exist.

Critical Technical Alert: The biological activity of


-Agatoxin TK is strictly dependent on the stereochemistry of Serine-46. Native toxin contains D-Serine  at this position.[1][2][3] Synthetic versions containing L-Serine are 80-90 fold less potent. Researchers must verify the stereochemical purity of their reagents.

Mechanism of Action


-Agatoxin TK functions as a gating modifier  rather than a simple pore blocker. It binds to the extracellular S3-S4 linker of domain IV on the 

subunit (Ca

2.1), stabilizing the channel in a closed, non-conducting state.
Key Mechanistic Features:
  • Voltage Dependence: The block is relieved by strong, repetitive depolarizations (e.g., +100 mV pulses), distinguishing it from pore blockers like cadmium.

  • State Dependence: The toxin binds preferentially to the closed/resting state.

  • Kinetics:

    • P-type Block: Characterized by slow onset and very slow (often irreversible) washout at room temperature.

    • Q-type Block: Characterized by faster onset and rapid reversibility upon washout.

Visualization: Mechanism of Inhibition

G Resting Channel Closed (Resting State) Activated Channel Open (Conducting) Resting->Activated Voltage Activation Blocked Toxin-Bound (Stabilized Closed) Resting->Blocked ω-Aga TK Binding (High Affinity) Blocked->Resting Slow Dissociation (P-type: Very Slow) Blocked->Activated Relieved by Strong Voltage Depolarization Strong Depolarization (> +20 mV) Depolarization->Blocked Destabilizes Toxin

Caption:


-Agatoxin TK stabilizes the closed state. Strong depolarization can force the channel open, relieving the block.

Comparative Analysis of IC50 Values

The potency of


-Agatoxin TK varies significantly based on the assay method (flux vs. patch clamp), the specific splice variant of the channel (P-type vs. Q-type), and the source of the peptide.
Table 1: IC50 Comparison Across Experimental Models
Study ContextTarget SubtypeIC50 ValueExperimental NotesReference
Synaptosomes (Rat Striatum)Mixed P/Q-type60 nM Inhibits K

-induced cytosolic Ca

rise.[2][4]
Sitges et al., 2005
Recombinant Expression Q-type (Ca

2.1)
127 nM Whole-cell patch clamp. Defined as "Q-type" due to lower affinity.Hello Bio / Comm. Data
Cerebellar Purkinje Neurons P-type (Native)~10-30 nM *Inferred. Native TK is equipotent to

-Aga IVA (IC50 ~2nM) in some assays, but generally requires 10-100 nM for full block.
Kuwada et al., 1994
Glutamate Release Presynaptic P/Q~30-60 nM Potency matches

-Aga IVA in blocking exocytosis.
Sitges et al., 2005
Synthetic L-Ser46 Variant P-type> 1000 nM Warning: The L-Ser isomer is ~90-fold less potent.Kuwada et al., 1994
Table 2: -Agatoxin TK vs. -Agatoxin IVA[4]
Feature

-Agatoxin TK

-Agatoxin IVA
Primary Target Ca

2.1 (P/Q-type)
Ca

2.1 (P/Q-type)
P-type IC50 ~30 - 60 nM~2 nM
Q-type IC50 ~100 - 130 nM~90 - 100 nM
Selectivity Window Narrow (2-4 fold P vs Q)Wide (~45 fold P vs Q)
Reversibility P-type: IrreversibleQ-type: ReversibleP-type: IrreversibleQ-type: Reversible
Structural Key D-Ser46 (Critical)No D-amino acids

Expert Insight: While


-Aga IVA is the "gold standard" for distinguishing P from Q currents due to its wide selectivity window, 

-Aga TK is often preferred in general "P/Q blocking" studies where total Cav2.1 inhibition is required without the need to titrate concentrations carefully.

Critical Experimental Factors

The D-Serine 46 Requirement

Unlike most eukaryotic peptides,


-Agatoxin TK contains a D-amino acid.[1][2][3][5] The C-terminal region (residues 44-48) adopts a specific conformation essential for binding.[1]
  • Protocol Check: Ensure your Certificate of Analysis (CoA) confirms the presence of D-Ser46 or "Native Sequence."

  • Impact: Using the L-Ser synthetic variant will result in false negatives (failure to block currents at standard concentrations).

Kinetics & Washout
  • P-type Current: If you observe a block that develops slowly (minutes) and does not wash out with standard saline, you are likely blocking P-type channels.

  • Q-type Current: If the block develops quickly and recovers by >50% upon washout, you are likely observing Q-type channel inhibition.

Voltage Protocols

Because the toxin stabilizes the closed state, strong depolarizations can unbind the toxin.

  • Avoid: Pre-pulse protocols to +50 mV or higher if you intend to measure maximal inhibition.

  • Use: Holding potentials of -80 mV and test pulses to -10 mV or 0 mV to maximize toxin efficacy.

Standardized Protocol: IC50 Determination

Method: Whole-Cell Patch Clamp in HEK293 cells expressing Ca


2.1 (

).
Workflow Diagram

Protocol Step1 1. Preparation Whole-cell configuration (Hold at -80 mV) Step2 2. Baseline Recording Apply 20ms pulses to 0 mV (0.1 Hz) until stable Step1->Step2 Step3 3. Toxin Application Perfuse ω-Aga TK (1 - 1000 nM) Maintain 0.1 Hz pulsing Step2->Step3 Step4 4. Equilibrium Wait for steady-state block (Typically 5-10 mins) Step3->Step4 Step5 5. Analysis Normalize I_peak to Baseline Fit to Hill Equation Step4->Step5

Caption: Step-by-step workflow for determining IC50 using electrophysiology.

Detailed Steps:
  • Solutions:

    • Extracellular:[6] 10 mM Ba

      
       or Ca
      
      
      
      as charge carrier. TTX (1
      
      
      M) to block Na
      
      
      channels.
    • Intracellular: Cs-based solution to block K

      
       channels.
      
  • Toxin Preparation: Dissolve lyophilized

    
    -Aga TK in distilled water. Store stock (100 
    
    
    
    M) at -20°C. Do not freeze-thaw repeatedly.
  • Application: Apply toxin via gravity perfusion. Stop flow during recording if volume is limited, but continuous flow is preferred to prevent depletion.

  • Voltage Protocol:

    • Hold: -80 mV.

    • Test Pulse: 0 mV for 20-50 ms.

    • Frequency: 0.05 - 0.1 Hz (Low frequency prevents voltage-dependent relief of block).

  • Data Fitting: Fit the concentration-response curve to:

    
    
    

References

  • Sitges, M. et al. (2005). "Omega-agatoxin-TK is a useful tool to study P-type Ca2+ channel-mediated changes in internal Ca2+ and glutamate release in depolarised brain nerve terminals."[2] Neurochemistry International, 46(1), 53-60.[2][4]

  • Kuwada, M. et al. (1994). "Omega-agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels in cerebellar Purkinje neurons."[2] Molecular Pharmacology, 46(4), 587-593.[2][5]

  • Teramoto, T. et al. (1997). "Two types of calcium channels sensitive to omega-agatoxin-TK in cultured rat hippocampal neurones." Neuroreport, 8(1), 225-230.

  • Hello Bio. "Product Datasheet: ω-Agatoxin TK." Biological Data & IC50 Values.

  • Mintz, I.M. et al. (1992). "P-type calcium channels blocked by the spider toxin omega-Aga-IVA." Nature, 355, 827–829.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling omega-agatoxin TK

Content Type: Laboratory Safety & Technical Protocol Target Audience: Senior Researchers, Lab Managers, Drug Discovery Scientists Executive Safety Summary: The "Why" Behind the Protocol Omega-agatoxin TK ( -Aga-TK) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Laboratory Safety & Technical Protocol Target Audience: Senior Researchers, Lab Managers, Drug Discovery Scientists

Executive Safety Summary: The "Why" Behind the Protocol

Omega-agatoxin TK (


-Aga-TK) is a 48-amino acid peptide toxin originally isolated from the funnel-web spider Agelenopsis aperta.[1] It is a highly potent, state-dependent antagonist of P/Q-type voltage-gated calcium channels  (

).

The Hazard Mechanism: Unlike broad-spectrum poisons,


-Aga-TK targets the presynaptic nerve terminals. By selectively blocking P/Q-type channels, it inhibits calcium influx during depolarization, thereby preventing the fusion of synaptic vesicles and blocking the release of neurotransmitters (specifically glutamate).

Risk Profile:

  • Primary Hazard: Neurotoxicity. While human envenomation from the spider itself often results in local pain, purified laboratory-grade toxin presents a significantly higher risk.

  • Critical Route of Entry:

    • Inhalation (Highest Risk): Lyophilized peptide powders are light and electrostatic; inhalation can lead to rapid systemic absorption and potential respiratory distress or sensitization.

    • Parenteral (Injection): Accidental needle stick or entry through broken skin.

    • Mucous Membranes: Ocular or nasal splashes.

Personal Protective Equipment (PPE) Matrix
PPE ComponentSpecificationOperational Logic (The "Why")
Hand Protection Double-Gloving (Nitrile) Inner: 4 mil (0.10mm)Outer: 5-8 mil (Long cuff preferred)Sacrificial Layer: The outer glove absorbs micro-spills and is discarded immediately upon contamination, keeping the inner glove (and skin) sterile. Latex is avoided to prevent protein allergy complications.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Aerosol Defense: Safety glasses with side shields are insufficient for lyophilized toxins. Goggles seal the eyes against floating peptide dust and liquid splashes.
Body Protection Lab Coat (High-Neck, Cuffed) Material: Poly-cotton or TyvekSkin Coverage: Must be fully buttoned. Cuffed sleeves prevent skin exposure at the wrist gap between glove and coat.
Respiratory Engineering Control (Primary): Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.PPE (Secondary): N95/P100 Respirator (Only if outside hood)Containment: The hood is your primary lung. If you must weigh powder on an open bench (strongly discouraged), a fit-tested N95 is the minimum requirement.
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Environmental Control
  • The "Clean/Dirty" Hand Rule: Designate your non-dominant hand as "dirty" (handles vials, waste) and dominant hand as "clean" (pipettes, writing).

  • Static Management: Lyophilized peptides are notoriously electrostatic ("fly-away" powders).

    • Pro-Tip: Use an anti-static gun (e.g., Zerostat) on the vial before opening, or wipe the vial exterior with a damp Kimwipe to discharge static.

Phase B: Reconstitution (The Critical Step)
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial causes condensation, which can hydrolyze the peptide and make the powder clump/sticky.

  • Centrifugation: Briefly spin the vial (1-2 minutes at 3,000 x g) to force all powder to the bottom. This prevents the "puff" of toxin release when the stopper is removed.

  • Solvent Addition:

    • Gently remove the stopper inside the BSC.

    • Add the solvent (typically distilled water or appropriate buffer) down the side of the vial wall.

    • Do not vortex vigorously. Peptides can denature at the air-water interface created by foam. Swirl gently or invert.

Phase C: Aliquoting & Storage
  • Vessel Selection: Use low-protein-binding polypropylene tubes. Do not use glass for low concentrations (<10

    
    M), as the positively charged peptide will adsorb to the glass surface, drastically reducing your effective concentration.
    
  • Freeze/Thaw: Aliquot immediately. Repeated freeze-thaw cycles degrade the disulfide bridges essential for the toxin's tertiary structure (the "cystine knot"). Store at -20°C.

Decontamination & Disposal[2][3]

Principle: Peptide bonds are susceptible to oxidation and hydrolysis.

  • The Decon Solution: Prepare fresh 10% Sodium Hypochlorite (Bleach) .[2]

    • Note: Ethanol (70%) removes the toxin physically but does not inactivate it. You must use bleach or a specific enzymatic cleaner (e.g., Contrex EZ) to destroy the biological activity.

  • Spill Management:

    • Cover spill with paper towels.[3]

    • Soak towels in 10% bleach.

    • Allow 20 minutes contact time (critical for penetrating the peptide structure).

    • Wipe up and dispose of as hazardous chemical waste.

  • Liquid Waste: Treat all liquid waste with bleach (final concentration ~10%) before disposal into the chemical waste stream.

Visualizing the Science
Diagram 1: The Safety Logic Workflow

This workflow illustrates the decision-making process for handling high-potency toxins.

SafetyWorkflow Start START: Toxin Handling Risk Risk Assessment: Lyophilized vs. Liquid Start->Risk Lyo State: Lyophilized Powder (High Inhalation Risk) Risk->Lyo Liq State: Liquid Solution (Injection/Splash Risk) Risk->Liq Hood Engineering Control: Biosafety Cabinet / Fume Hood Lyo->Hood MANDATORY PPE PPE: Nitrile Gloves (x2), Goggles, Lab Coat Hood->PPE Static Static Discharge (Anti-static gun/wipe) Recon Reconstitution: Gentle Swirl (No Vortex) Low-bind Plastics Static->Recon Liq->PPE PPE->Static PPE->Recon Decon Decontamination: 10% Bleach (20 min contact) Recon->Decon Spills/Waste End Disposal: Hazardous Waste Stream Decon->End

Caption: Operational workflow emphasizing engineering controls for lyophilized powders and chemical decontamination steps.

Diagram 2: Mechanism of Action (The Hazard Source)

Understanding the mechanism reinforces the need to prevent systemic exposure.

Mechanism Presynaptic Presynaptic Terminal Channel P/Q-Type Ca2+ Channel (Cav2.1) Presynaptic->Channel Calcium Ca2+ Influx Channel->Calcium Normal Function Toxin Omega-Agatoxin TK Toxin->Channel BLOCKS Vesicles Synaptic Vesicles (Glutamate) Calcium->Vesicles Triggers Fusion Release Neurotransmitter Release Vesicles->Release

Caption: Omega-agatoxin TK binds to P/Q-type channels, physically blocking Ca2+ entry and preventing glutamate release.

References
  • Stanford University Environmental Health & Safety. (n.d.). Biosafety Manual: Decontamination of Biological Toxins. Retrieved from [Link]

  • Turner, M. W., Cort, J. R., & McDougal, O. M. (2017).[4]

    
    -Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't. Toxins, 9(9), 281.[4] (Demonstrates efficacy of bleach/hypochlorite on disulfide-rich peptide toxins). Retrieved from [Link][1][2]
    
  • Agilent Technologies. (2025). Safety Data Sheet: Peptide Standards. (General peptide toxicity categorization). Retrieved from [Link]

Sources

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